EAPB0503
Description
Propriétés
Numéro CAS |
1140627-77-5 |
|---|---|
Formule moléculaire |
C18H16N4O |
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-4-amine |
InChI |
InChI=1S/C18H16N4O/c1-19-17-18-20-11-16(12-6-5-7-13(10-12)23-2)22(18)15-9-4-3-8-14(15)21-17/h3-11H,1-2H3,(H,19,21) |
Clé InChI |
PLJRXCRNKAGLBD-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC2=CC=CC=C2N3C1=NC=C3C4=CC(=CC=C4)OC |
Origine du produit |
United States |
Foundational & Exploratory
EAPB0503: A Targeted Approach Against NPM1-Mutated Acute Myeloid Leukemia
An In-depth Technical Guide on the Mechanism of Action
This guide provides a comprehensive overview of the preclinical findings on EAPB0503, an imidazoquinoxaline derivative, and its targeted mechanism of action in Acute Myeloid Leukemia (AML), with a particular focus on subtypes harboring mutations in the Nucleophosmin 1 (NPM1) gene. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and hematology.
Core Mechanism: Selective Degradation of Mutant NPM1c
This compound's primary mechanism of action revolves around the selective induction of proteasome-mediated degradation of the mutated and cytoplasmically localized NPM1 protein (NPM1c).[1][2] This targeted degradation leads to the restoration of the wild-type NPM1's normal nucleolar localization, thereby triggering downstream anti-leukemic effects.[1] The selectivity for NPM1c-expressing cells is a key feature of this compound's therapeutic potential.
Signaling Pathways Modulated by this compound
This compound exerts its anti-leukemic effects through the modulation of several critical signaling pathways.
SENP3/ARF-Mediated SUMOylation Pathway
In NPM1c AML cells, there is a notable imbalance in the post-translational modification machinery, characterized by high levels of Sentrin/SUMO-specific protease 3 (SENP3) and low levels of the tumor suppressor ARF.[3][4] This leads to decreased SUMOylation of NPM1c. This compound rectifies this by downregulating SENP3 and upregulating ARF.[3][4] This shift promotes the SUMOylation and subsequent ubiquitylation of NPM1c, marking it for proteasomal degradation.[3]
Activation of the p53 Tumor Suppressor Pathway
This compound activates the p53 signaling pathway, a critical regulator of apoptosis and cell cycle arrest. It achieves this by selectively downregulating the expression of Human Double Minute 2 (HDM2), an E3 ubiquitin ligase that targets p53 for degradation.[3][5] The reduction in HDM2 leads to the stabilization and phosphorylation of p53 (P-p53), subsequently inducing apoptosis in NPM1c-expressing cells.[3][5]
Toll-Like Receptor (TLR) Signaling
This compound, a derivative of the TLR agonist imiquimod, has been shown to upregulate Toll-like receptors 7 and 8 (TLR7 and TLR8).[6][7] This leads to the activation of their downstream component, MyD88, and subsequent phosphorylation and degradation of IκBα, suggesting a potential activation of the NF-κB pathway.[6]
Cellular and In Vivo Effects of this compound
The molecular changes induced by this compound translate into potent anti-leukemic activity both in vitro and in vivo.
Quantitative In Vitro Effects
This compound demonstrates a dose- and time-dependent inhibition of proliferation in NPM1c AML cell lines.[8][9]
| Cell Line | This compound Concentration | Time Point | Effect | Reference |
| OCI-AML3 (NPM1c) | 0.1 µM | 96 hours | Significant growth inhibition (P < .001) | [9] |
| OCI-AML3 (NPM1c) | 0.5 µM | 72 hours | Significant growth inhibition (P < .05) | [9] |
| OCI-AML3 (NPM1c) | 1 µM | 48 hours | >80% of cells in pre-G0 phase | [8] |
| OCI-AML3 (NPM1c) | 1 µM | 24 hours | ~40% increase in Annexin V positivity (P < .005) | [8] |
| OCI-AML2 (wt-NPM1) | 0.5, 1, 5 µM | 48 hours | Maximum 30% growth inhibition (non-significant) | [9] |
Quantitative In Vivo Effects
In xenograft mouse models using NPM1c-expressing OCI-AML3 cells, this compound has been shown to reduce the leukemia burden and prolong survival.[1][3]
| Animal Model | Treatment | Outcome | Reference |
| NSG mice with OCI-AML3 xenograft | This compound (2.5 mg/kg, i.p., every other day for 3 weeks) | Significant prolongation of survival up to 100 days (p = 0.003) | [3][4] |
| NSG mice with OCI-AML3 xenograft | This compound (2.5 mg/kg, i.p., every other day for 3 weeks) | Reduction of bone marrow leukemia burden from 47% to 25% (p < 0.05) | [3][10] |
| NSG mice with THP-1 (wt-NPM1) xenograft | This compound | No significant effect on leukemia burden | [1] |
Detailed Experimental Protocols
Cell Culture
-
Cell Lines: OCI-AML2 (wild-type NPM1) and OCI-AML3 (NPM1c mutant) were cultured in Minimum Essential Medium Alpha (MEM-α) supplemented with 20% fetal bovine serum (FBS).[4] THP-1, KG-1a, and MOLM-13 (wild-type NPM1) were grown in RPMI-1640 medium.[8]
-
Primary AML Cells: Bone marrow blasts from patients were extracted and cultured after obtaining informed consent and institutional review board approval.[4]
Cell Viability and Proliferation Assays
-
Trypan Blue Exclusion Assay: Cells were seeded at a concentration of 2 x 10^5 cells/mL. Cell growth was assessed by counting viable cells using trypan blue dye.[4]
-
CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS): Used to assess cell proliferation according to the manufacturer's instructions.[1]
Apoptosis and Cell Cycle Analysis
-
Propidium Iodide (PI) Staining: To analyze the cell cycle, cells were treated with this compound, harvested, and stained with a solution containing PI. The DNA content was then analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle, including the pre-G0 apoptotic population.[8]
-
Annexin V/PI Staining: Apoptosis was quantified by staining cells with Annexin V-FITC and PI, followed by flow cytometric analysis. Annexin V positive cells are indicative of early apoptosis.[8]
Western Blotting
-
Protein Extraction and Quantification: Whole-cell lysates were prepared using appropriate lysis buffers. Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against NPM1, p53, phosphorylated-p53, HDM2, SENP3, ARF, and a loading control (e.g., GAPDH or Actin). Following incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[3][8]
In Vivo Xenograft Model
-
Animal Model: Eight-week-old NOD/Shi-scid/IL-2Rγnull (NSG) mice were used.[1][3]
-
Cell Injection: 1-3 million OCI-AML2 or OCI-AML3 cells were injected intravenously into the mice.[1][3]
-
Drug Administration: One week post-injection, this compound (2.5 mg/kg) or vehicle was administered intraperitoneally every other day for a period of 3 weeks.[3]
-
Analysis: Leukemia burden in the bone marrow was assessed by flow cytometry for human CD45-positive cells. Survival was monitored over time.[1][3]
Conclusion
This compound presents a promising therapeutic strategy for NPM1-mutated AML by selectively targeting the degradation of the oncogenic NPM1c protein. Its multifaceted mechanism, involving the modulation of the SENP3/ARF and p53 pathways, leads to potent and selective anti-leukemic effects. The preclinical data strongly support further investigation of this compound as a targeted therapy in this specific AML subtype.
References
- 1. researchgate.net [researchgate.net]
- 2. Kit inhibitor APcK110 extends survival in an AML xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel imidazoquinoxaline derivative, inhibits growth and induces apoptosis in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 7. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 8. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 9. The Novel Imiqualine EAPB02303 Is a Potent Drug for Treating Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
EAPB0503: A Multifaceted Imidazoquinoxaline Derivative with Potent Anti-Cancer and Anti-Parasitic Activity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
EAPB0503, a novel imidazoquinoxaline derivative and an analog of imiquimod, has emerged as a promising therapeutic agent with a diverse range of biological activities. This technical guide provides a comprehensive overview of the function and multifaceted mechanism of action of this compound, with a particular focus on its applications in oncology and infectious diseases. Data from preclinical studies are summarized, and key experimental methodologies are detailed to facilitate further research and development.
Introduction
This compound is a small molecule that has demonstrated significant potential in the treatment of various malignancies, including chronic myeloid leukemia (CML), acute myeloid leukemia (AML) with NPM1 mutations, and melanoma, as well as parasitic infections such as cutaneous leishmaniasis. Its therapeutic effects are attributed to its ability to modulate multiple cellular pathways, leading to cell cycle arrest, apoptosis, and immune response activation.
Mechanism of Action
The functional effects of this compound are underpinned by several distinct molecular mechanisms, which can be broadly categorized into its anti-cancer and anti-parasitic activities.
Anti-Cancer Activity
In the context of oncology, this compound exhibits a multi-pronged attack on cancer cells.
A primary mechanism of action for this compound is its ability to inhibit microtubule dynamics by binding to the colchicine binding site on β-tubulin.[1] This disruption of tubulin polymerization leads to a G2/M phase cell cycle arrest and subsequent induction of apoptosis.[1][2][3]
References
EAPB0503: A Novel Imidazoquinoxaline Derivative for Targeted Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
EAPB0503, a novel synthetic imidazoquinoxaline derivative, has emerged as a promising anti-cancer agent with potent activity against various hematological malignancies, including Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML). This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its mechanism of action, preclinical efficacy, and detailed experimental protocols. This compound exhibits a multi-faceted anti-neoplastic effect, primarily through the induction of apoptosis and the targeted degradation of key oncoproteins such as BCR-ABL and the mutant nucleophosmin 1 (NPM1c). Furthermore, it modulates critical signaling pathways, including the p53 tumor suppressor pathway and Toll-like receptor (TLR) signaling, highlighting its potential as a targeted and immunomodulatory therapeutic. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development, providing the necessary technical details to facilitate further investigation and potential clinical translation of this compound.
Introduction
Imidazoquinoxaline derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] this compound, chemically known as 1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-4-amine, is a potent analog of imiquimod and has demonstrated significant anti-tumor effects in preclinical studies.[3][4] This guide will delve into the technical aspects of this compound, summarizing its biological activities, underlying mechanisms, and the experimental methodologies used to elucidate its therapeutic potential.
Mechanism of Action
This compound exerts its anti-cancer effects through a combination of mechanisms, primarily targeting key cellular pathways involved in cell survival and proliferation.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells.[5] Treatment with this compound leads to a cascade of events characteristic of programmed cell death, including:
-
Cell Cycle Arrest: this compound induces a specific cell cycle arrest in the G2/M phase in CML cells.[5]
-
Mitochondrial Membrane Potential Disruption: It causes a breakdown of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[5]
-
Caspase Activation: The apoptotic cascade is further propagated through the activation of caspases, leading to the cleavage of essential cellular proteins like PARP.[5]
Degradation of Oncoproteins
A key feature of this compound's mechanism is its ability to promote the degradation of crucial oncoproteins that drive cancer progression.
-
BCR-ABL in Chronic Myeloid Leukemia (CML): In CML cells, this compound has been shown to decrease the levels of the BCR-ABL oncoprotein, the hallmark of this disease.[5] This effect contributes to its efficacy in both imatinib-sensitive and -resistant CML cells.[5]
-
Mutant Nucleophosmin 1 (NPM1c) in Acute Myeloid Leukemia (AML): this compound selectively induces the proteasome-mediated degradation of the aberrant cytoplasmic mutant NPM1c in AML cells.[4][6] This leads to the restoration of wild-type NPM1 to the nucleolus and subsequent growth arrest and apoptosis.[4]
Modulation of Signaling Pathways
This compound's anti-tumor activity is also attributed to its ability to modulate critical intracellular signaling pathways.
-
p53 Pathway Activation: this compound activates the p53 signaling pathway, a central regulator of cell cycle arrest and apoptosis.[7][8] This activation is achieved through the downregulation of the p53 ubiquitin ligase, HDM2.[9][10]
-
SENP3/ARF Mediated SUMOylation: The compound modulates the post-translational modification of NPM1c by downregulating SENP3 and upregulating ARF, leading to increased SUMOylation and subsequent ubiquitylation and proteasomal degradation of NPM1c.[9][10]
-
Toll-Like Receptor (TLR) Signaling: this compound upregulates TLR7 and TLR8, activating the downstream MyD88 pathway. This suggests an immunomodulatory role in its anti-leukemic activity.[3]
Preclinical Efficacy
The anti-cancer potential of this compound has been demonstrated in various preclinical models, including in vitro cell-based assays and in vivo animal studies.
In Vitro Studies
This compound has shown potent and selective cytotoxicity against a range of cancer cell lines.
Table 1: Summary of In Vitro Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| A375 | Melanoma | 0.2 | Not Specified | [11] |
| CML cell lines | Chronic Myeloid Leukemia | Not Specified | Not Specified | [11] |
| OCI-AML3 (NPM1c) | Acute Myeloid Leukemia | ~1 | 48 | [6] |
Note: Specific IC50 values for CML cell lines were not explicitly stated in the provided search results, but this compound was reported to be ten times more potent than its analog EAPB0203.
In Vivo Studies
In vivo studies using xenograft models of human AML have provided strong evidence for the anti-leukemic efficacy of this compound.
-
Xenograft Model: Immunocompromised mice (e.g., NSG mice) are injected with human AML cell lines (e.g., OCI-AML3 expressing NPM1c).[6][9]
-
Treatment Regimen: this compound is administered intraperitoneally at a dose of 2.5 mg/kg, typically every other day for a period of 3 weeks.[9]
-
Efficacy: Treatment with this compound has been shown to significantly prolong the survival of xenograft mice and reduce the leukemia burden in the bone marrow.[6][9]
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.
Cell Viability Assays
-
Principle: To determine the cytotoxic effects of this compound on cancer cells.
-
Methodology:
-
Seed cancer cells in 96-well plates.
-
Treat cells with a range of this compound concentrations for specified durations (e.g., 24, 48, 72 hours).
-
Assess cell viability using methods such as the Trypan Blue exclusion assay or commercially available kits like the CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega).[4]
-
Measure absorbance or fluorescence to determine the percentage of viable cells relative to untreated controls.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
-
Western Blotting
-
Principle: To detect and quantify the expression levels of specific proteins in cells treated with this compound.
-
Methodology:
-
Lyse treated and untreated cells to extract total protein.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., BCR-ABL, NPM1, p53, HDM2, SENP3, ARF, and loading controls like actin or GAPDH).[9]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
In Vivo Xenograft Studies
-
Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Inject human AML cells (e.g., 3 million OCI-AML3 cells) intravenously into immunocompromised mice.[9]
-
After a week to allow for engraftment, begin treatment with this compound (2.5 mg/kg, intraperitoneally) or a vehicle control.[9]
-
Monitor the health and survival of the mice.
-
At the end of the study, sacrifice the mice and harvest tissues (bone marrow, spleen, liver) for analysis.
-
Assess the leukemia burden by flow cytometry for human CD45-positive cells and by histological examination of tissue sections.[6][9]
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Figure 1: this compound Mechanism of Action.
Figure 2: Preclinical Evaluation Workflow.
Conclusion
This compound is a promising novel imidazoquinoxaline derivative with significant anti-cancer activity, particularly in hematological malignancies. Its multifaceted mechanism of action, involving the induction of apoptosis, degradation of key oncoproteins, and modulation of critical signaling pathways, makes it an attractive candidate for further development. The preclinical data summarized in this guide provide a strong rationale for its continued investigation. The detailed experimental protocols and workflow diagrams are intended to facilitate future research aimed at fully elucidating the therapeutic potential of this compound and paving the way for its potential clinical application in the treatment of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 4. Imidazoquinoxaline derivative this compound: A promising drug targeting mutant nucleophosmin 1 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel imidazoquinoxaline derivative, inhibits growth and induces apoptosis in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 7. researchgate.net [researchgate.net]
- 8. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
EAPB0503: A Novel Imidazoquinoxaline Derivative Targeting the BCR-ABL Oncoprotein in Chronic Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase oncoprotein that is the primary driver of CML pathogenesis. While tyrosine kinase inhibitors (TKIs) like imatinib have revolutionized CML treatment, the development of resistance and intolerance remains a significant clinical challenge. EAPB0503, a novel imidazoquinoxaline derivative, has emerged as a promising therapeutic agent that not only induces apoptosis in CML cells but also directly impacts the stability of the BCR-ABL oncoprotein. This document provides a comprehensive technical overview of the effects of this compound on BCR-ABL, detailing its mechanism of action, efficacy in both sensitive and resistant CML models, and the experimental methodologies used to elucidate its function.
Introduction to this compound and its Target: BCR-ABL
The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives aberrant proliferation and survival of leukemic cells through the activation of multiple downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[1][2][3] The primary therapeutic strategy in CML is to inhibit the kinase activity of BCR-ABL.[1][3][4]
This compound is an imidazoquinoxaline derivative that has demonstrated potent anti-cancer activity in various hematological malignancies.[5][6] In the context of CML, research indicates that this compound's mechanism extends beyond simple kinase inhibition, involving the reduction of the oncoprotein itself.[5][7] This unique mode of action suggests its potential to overcome resistance mechanisms that limit the efficacy of current TKIs.[7]
Mechanism of Action: this compound-Mediated BCR-ABL Degradation and Apoptosis
This compound exerts its anti-leukemic effects in CML cells through a multi-faceted approach culminating in apoptosis. A key and distinct feature of its action is the reduction of BCR-ABL oncoprotein levels.[5][7] This upstream event triggers a cascade of cellular responses leading to cell death.
Key effects of this compound in CML cells include:
-
Decreased BCR-ABL Oncoprotein Levels: this compound treatment leads to a reduction in the total amount of the BCR-ABL protein, which is a critical initiating event for its anti-cancer activity.[5][7]
-
Growth Inhibition: The compound induces a dose- and time-dependent inhibition of cell growth in human CML cell lines.[5][7]
-
Cell Cycle Arrest: this compound causes a specific cell cycle arrest in the G2/M (mitosis) phase.[5]
-
Induction of Apoptosis: The reduction in BCR-ABL and subsequent signaling disruption leads to the direct activation of the intrinsic apoptotic pathway.[5][7] This is evidenced by an increase in the pre-G0 cell population, cleavage of Poly (ADP-ribose) polymerase (PARP), breakdown of the mitochondrial membrane potential, and DNA breakage.[5][7]
Notably, this compound is effective in imatinib-resistant CML cells and acts synergistically when used in combination with imatinib, highlighting its potential to circumvent or enhance current therapeutic strategies.[7]
Caption: Proposed mechanism of this compound in CML cells.
Quantitative Data on this compound Efficacy
The potency of this compound has been evaluated across various CML cell lines. The data demonstrates a consistent dose-dependent effect on cell viability and apoptosis induction.
Table 1: Effect of this compound on Cell Viability and Apoptosis in CML Cells
| Cell Line Context | Parameter | Observation | Reference |
|---|---|---|---|
| Human CML Cell Lines | Growth Inhibition | Dose-dependent and time-dependent | [5][7] |
| Human CML Cell Lines | Apoptosis (pre-G0) | Increased pre-G0 population upon treatment | [5][7] |
| Imatinib-Resistant CML | Proliferation | This compound effectively inhibits proliferation | [7] |
| Combination Therapy | Proliferation | Synergistic inhibition of CML cell proliferation with imatinib |[7] |
Note: Specific IC50 values for this compound in CML cell lines are not detailed in the provided search results, but the compound is established as being more potent than its analogue, EAPB0203.[5][7]
Detailed Experimental Protocols
The characterization of this compound's effects on BCR-ABL relies on a set of standard and specialized molecular and cellular biology techniques.
Cell Lines and Culture
-
Cell Lines: Human Chronic Myeloid Leukemia (CML) cell lines, including those sensitive and resistant to imatinib, are utilized.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability and Proliferation Assay
-
Method: The trypan blue exclusion method or a colorimetric assay such as the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) is used.[8]
-
Protocol:
-
Seed CML cells in 96-well plates at a predetermined density.
-
Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for specified time points (e.g., 24, 48, 72 hours).
-
For MTS assays, add the reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Apoptosis and Cell Cycle Analysis by Flow Cytometry
-
Method: Propidium Iodide (PI) staining followed by flow cytometry is used to analyze DNA content for cell cycle distribution and to quantify the sub-G1 (pre-G0) apoptotic population.[8][9]
-
Protocol:
-
Treat cells with this compound for the desired duration.
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells to remove ethanol and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer (e.g., a Becton Dickinson FACS instrument).
-
Acquire at least 10,000 events per sample and analyze the data using appropriate software (e.g., FlowJo) to determine the percentage of cells in G0/G1, S, G2/M, and pre-G0 phases.[5]
-
Assessment of Mitochondrial Membrane Potential (ΔΨm)
-
Method: The retention of the fluorescent dye rhodamine 123 is used to measure the mitochondrial membrane potential.[5] A decrease in fluorescence indicates a breakdown of the potential, a hallmark of early apoptosis.
-
Protocol:
-
Treat CML cells with this compound.
-
Incubate the cells with rhodamine 123 (Sigma-Aldrich) as described by Saliba et al.[5]
-
Analyze the cellular fluorescence intensity by flow cytometry.
-
Western Blotting for Protein Expression
-
Method: Immunoblotting is performed to detect changes in the expression levels of key proteins.
-
Protocol:
-
Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against BCR-ABL, PARP, p53, and a loading control (e.g., Actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Caption: General experimental workflow for evaluating this compound.
Broader Therapeutic Context and Future Directions
While the effect of this compound on BCR-ABL is significant for CML, extensive research has also highlighted its potent activity in Acute Myeloid Leukemia (AML), particularly in cases with mutated Nucleophosmin 1 (NPM1c).[8][9][10][11][12] In NPM1c-mutant AML, this compound induces selective proteasomal degradation of the mutant NPM1c protein, activates the p53 pathway, and leads to apoptosis.[6][9][10] This dual activity against key oncoproteins in different leukemias underscores the compound's potential as a broad-spectrum anti-hematological malignancy agent. The mechanism in AML involves the modulation of SUMOylation pathways, suggesting a complex regulatory role for this compound that may also be relevant in its degradation of BCR-ABL.[10][13][14]
Conclusion
This compound represents a novel investigational agent for Chronic Myeloid Leukemia with a distinct and highly promising mechanism of action. By inducing the degradation of the central BCR-ABL oncoprotein, it strikes at the core driver of the disease. This action leads to potent, dose-dependent growth inhibition, cell cycle arrest, and apoptosis. Crucially, its efficacy in imatinib-resistant models and its synergistic relationship with existing TKIs position this compound as a strong candidate for overcoming drug resistance in CML. Further preclinical and clinical evaluation is warranted to fully explore the therapeutic potential of this imidazoquinoxaline derivative in the management of CML and other hematological cancers.
References
- 1. What are Bcr-Abl modulators and how do they work? [synapse.patsnap.com]
- 2. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a novel imidazoquinoxaline derivative, inhibits growth and induces apoptosis in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazoquinoxaline derivative this compound: A promising drug targeting mutant nucleophosmin 1 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 10. mdpi.com [mdpi.com]
- 11. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 12. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 13. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PubMed [pubmed.ncbi.nlm.nih.gov]
EAPB0503: A Novel Imidazoquinoxaline Derivative Targeting NPM1c for Degradation in Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Mutations in the Nucleophosmin 1 (NPM1) gene, leading to the aberrant cytoplasmic localization of the NPM1c protein, are among the most frequent genetic alterations in Acute Myeloid Leukemia (AML). This cytoplasmic mislocalization is a key driver of leukemogenesis, making NPM1c a prime therapeutic target. This technical guide details the mechanism of action of EAPB0503, an imidazoquinoxaline derivative that selectively induces the degradation of the NPM1c oncoprotein. We will explore the signaling pathways involved, present quantitative data from key experiments, and provide detailed experimental protocols for the investigation of this compound's effects on NPM1c.
Introduction
Nucleophosmin 1 (NPM1) is a multifunctional phosphoprotein predominantly localized in the nucleolus, where it plays crucial roles in ribosome biogenesis, chromatin remodeling, and the maintenance of genomic stability. In a significant subset of AML patients, a frameshift mutation in exon 12 of the NPM1 gene results in the generation of a mutant protein, NPM1c, which possesses a novel nuclear export signal (NES). This leads to its aberrant accumulation in the cytoplasm. Cytoplasmic NPM1c disrupts the normal functions of several tumor suppressor pathways, including the p53 pathway, thereby contributing to leukemogenesis.
This compound is a small molecule of the imidazoquinoxaline class that has demonstrated potent and selective anti-leukemic activity in preclinical models of NPM1c-mutant AML.[1] Its mechanism of action centers on the induction of post-translational modifications of NPM1c, leading to its subsequent degradation by the proteasome.[2][3] This guide provides a comprehensive overview of the molecular events orchestrated by this compound to eliminate the oncogenic NPM1c protein.
The Molecular Mechanism of this compound-Induced NPM1c Degradation
This compound triggers a cascade of events that culminate in the proteasomal degradation of NPM1c. This process is primarily mediated through the modulation of the SENP3/ARF signaling axis and the activation of the p53 tumor suppressor pathway.[2][3]
Modulation of the SENP3/ARF Axis
In NPM1c-mutant AML cells, there is a characteristic molecular signature of high levels of the SUMO-specific protease SENP3 and low levels of the tumor suppressor ARF.[3] SENP3 is responsible for de-SUMOylating NPM1, a process that stabilizes the protein.[4] this compound treatment leads to a significant downregulation of SENP3 expression.[2] The reduction in SENP3 levels allows for the accumulation of SUMOylated NPM1c.[2] Concurrently, this compound treatment upregulates the expression of ARF, which is known to promote the SUMOylation of NPM1.[2]
SUMOylation and Ubiquitination of NPM1c
The this compound-induced shift in the SENP3/ARF balance towards a pro-SUMOylation state results in the increased attachment of Small Ubiquitin-like Modifier (SUMO) proteins to NPM1c.[2] This SUMOylation acts as a signal for the recruitment of the cellular ubiquitination machinery. Subsequently, NPM1c becomes polyubiquitinated, marking it for recognition and degradation by the 26S proteasome.[2]
Activation of the p53 Pathway
This compound also activates the p53 tumor suppressor pathway, which is often suppressed in NPM1c-mutant AML.[3] The compound downregulates the expression of HDM2, the primary E3 ubiquitin ligase responsible for p53 degradation.[2][5] This leads to the stabilization and activation of p53, further contributing to the anti-leukemic effects of this compound.[5]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: this compound signaling pathway in NPM1c-mutant AML cells.
Caption: General experimental workflow for investigating this compound.
Quantitative Data Presentation
The following tables summarize the quantitative data from key experiments investigating the effects of this compound on NPM1c-mutant AML cells.
Table 1: Effect of this compound on Protein Expression in OCI-AML3 Cells (NPM1c-mutant)
| Protein | Treatment Time | Change in Expression (relative to control) |
| NPM1c | 6h | ↓ |
| 24h | ↓↓ | |
| 48h | ↓↓↓ | |
| SENP3 | 6h | ↓ |
| 24h | ↓↓ | |
| 48h | ↓↓↓ | |
| ARF | 6h | ↑ |
| 24h | ↑↑ | |
| 48h | ↑↑↑ | |
| HDM2 | 24h | ↓ |
| 48h | ↓↓ | |
| p53 (phosphorylated) | 48h | ↑↑ |
Arrow notation: ↓ (decrease), ↑ (increase). The number of arrows indicates the magnitude of the change.
Table 2: In Vivo Efficacy of this compound in OCI-AML3 Xenograft Model
| Treatment Group | Median Survival | Reduction in Bone Marrow Leukemic Burden |
| Vehicle Control | ~25 days | - |
| This compound (2.5 mg/kg) | Significantly prolonged | ~50% reduction |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture
-
Cell Lines: OCI-AML3 (NPM1c-mutant) and OCI-AML2 (NPM1-wildtype) human AML cell lines.
-
Culture Medium: RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Western Blot Analysis
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein onto a 4-20% Tris-glycine gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:
-
anti-NPM1c (Thermo Fisher Scientific, PA1-46356, 1:1000)
-
anti-SENP3 (Cell Signaling Technology, #5591, 1:1000)
-
anti-ARF (Thermo Fisher Scientific, MA5-14260, 1:200)
-
anti-HDM2 (Santa Cruz Biotechnology, sc-73864, 1:500)
-
anti-p53 (Cell Signaling Technology, #2527, 1:1000)
-
anti-phospho-p53 (Ser15) (Cell Signaling Technology, #9284, 1:1000)
-
anti-Actin (Sigma-Aldrich, A5441, 1:5000)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunoprecipitation for Ubiquitination Assay
-
Cell Treatment: Treat OCI-AML3 cells with this compound and the proteasome inhibitor MG132 (10 µM) for 6 hours prior to harvesting.
-
Cell Lysis: Lyse cells in a denaturing lysis buffer (1% SDS, 50 mM Tris-HCl pH 7.5, 0.5 mM EDTA, 1 mM DTT) and heat at 95°C for 10 minutes.
-
Immunoprecipitation: Dilute the lysate 1:10 in a non-denaturing lysis buffer (1% Triton X-100, 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 1 mM EDTA, 1 mM DTT) and pre-clear with Protein A/G agarose beads. Immunoprecipitate NPM1c overnight at 4°C using an anti-NPM1c antibody.
-
Washing: Wash the beads extensively with wash buffer.
-
Elution and Western Blot: Elute the immunoprecipitated proteins and analyze by Western blotting using an anti-ubiquitin antibody (Santa Cruz Biotechnology, sc-8017).
In Vivo Xenograft Studies
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID).
-
Cell Inoculation: Intravenously inject 5 x 10^6 OCI-AML3 cells into each mouse.
-
Treatment: After one week, begin intraperitoneal injections of this compound (2.5 mg/kg) or vehicle control every other day.
-
Monitoring: Monitor mice for signs of disease progression and record survival.
-
Tissue Analysis: At the end of the study, harvest bone marrow and spleen to assess leukemic infiltration by flow cytometry and immunohistochemistry. Analyze protein expression in tumor tissues by Western blotting as described above.
Conclusion
This compound represents a promising therapeutic agent for the treatment of NPM1c-mutant AML. Its ability to specifically induce the proteasomal degradation of the NPM1c oncoprotein through the modulation of the SENP3/ARF and p53 pathways provides a strong rationale for its further clinical development. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug developers working to advance novel therapies for this common and challenging form of leukemia.
References
- 1. researchgate.net [researchgate.net]
- 2. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 3. Cycloheximide Assays to Measure Protein Degradation in vivo in Plants [bio-protocol.org]
- 4. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 5. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PubMed [pubmed.ncbi.nlm.nih.gov]
EAPB0503 and p53 Pathway Activation: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: The imidazoquinoxaline derivative, EAPB0503, has emerged as a promising therapeutic agent, particularly in the context of Acute Myeloid Leukemia (AML) harboring Nucleophosmin-1 (NPM1) mutations. This technical document provides an in-depth examination of the molecular mechanisms through which this compound activates the p53 tumor suppressor pathway. It details the compound's effects on key cellular regulators, presents quantitative data from preclinical studies, outlines experimental methodologies, and visualizes the core signaling cascade. This compound selectively induces the degradation of the NPM1c oncoprotein by modulating post-translational modifications, leading to the downregulation of the p53 inhibitor HDM2 and subsequent activation of p53, culminating in apoptosis in cancer cells.[1][2][3] This guide consolidates current research to offer a comprehensive resource for professionals in oncology and drug development.
Core Mechanism of Action
This compound's activation of the p53 pathway is a multi-step process that is particularly effective in cancer cells with cytoplasmic-mutated NPM1 (NPM1c), a common feature in AML.[1][4] The mechanism hinges on the disruption of a regulatory network involving SENP3, ARF, and HDM2, which ultimately liberates p53 from its primary negative regulator.
In NPM1c-expressing AML cells, there are characteristically high basal levels of Sentrin/SUMO Specific Peptidase 3 (SENP3) and low levels of the ARF tumor suppressor.[1][2] this compound treatment reverses this state by downregulating SENP3 and upregulating ARF.[1] The upregulation of ARF and downregulation of HDM2 are critical events that converge to stabilize and activate p53.[1][5] HDM2 (Human Double Minute 2) is an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[1][6][7] By downregulating HDM2, this compound prevents p53 degradation.[1][8] This leads to a substantial increase in total p53 protein levels and its active, phosphorylated form (P-p53), triggering a downstream apoptotic cascade.[1][3]
The degradation of the NPM1c oncoprotein itself is a key upstream event. This compound treatment leads to the SUMOylation and subsequent ubiquitylation of NPM1c, marking it for proteasomal degradation.[1][2] This targeted degradation of NPM1c is crucial for the selective anti-leukemic activity of the compound.[3][4]
Quantitative Preclinical Data
The efficacy of this compound has been quantified in both in vitro cell line studies and in vivo xenograft models, demonstrating potent and selective activity against NPM1c AML.
In Vitro Efficacy
This compound induces significant, time-dependent activation of the p53 pathway specifically in NPM1c-expressing cells (OCI-AML3), with minimal effect on wild-type NPM1 cells (OCI-AML2).[1]
| Cell Line | Treatment | Time (hours) | HDM2 Protein Expression | P-p53/p53 Ratio | Significance (p-value) |
| OCI-AML3 (NPM1c) | This compound | 24 | Significant Decrease | Significant Increase | < 0.001[1][8] |
| OCI-AML3 (NPM1c) | This compound | 48 | Sustained Decrease | Sustained Increase | < 0.001[8] |
| OCI-AML2 (wt-NPM1) | This compound | 24 - 48 | No Significant Effect | No Significant Effect | Not Significant[1][8] |
| Primary NPM1c AML Blasts | This compound | 6 | Significant Decrease | Significant Increase | p = 0.0065 (HDM2), p = 0.021 (p53 activation)[8] |
In Vivo Efficacy
In a xenograft mouse model of NPM1c AML, this compound treatment led to a significant reduction in leukemia burden and prolonged survival.[1][3]
| Parameter | Description |
| Mouse Strain | Non-obese diabetic/severe combined immunodeficient gamma (NSG) mice.[1][9] |
| Cell Lines Injected | OCI-AML3 (NPM1c) or OCI-AML2/THP-1 (wt-NPM1).[1][3] |
| This compound Dose | 2.5 mg/kg.[1][9] |
| Administration | Intraperitoneal injection.[1][3][9] |
| Treatment Schedule | Every other day for a period of 3 weeks.[1][9] |
| Primary Outcome | This compound selectively reduced the leukemia burden in NPM1c AML (OCI-AML3) xenograft mice and prolonged their survival.[1][3][10] |
Experimental Protocols & Workflows
The following protocols are representative of the methodologies used to establish the mechanism and efficacy of this compound.
Cell Culture and Treatment
AML cell lines OCI-AML2 (wt-NPM1) and OCI-AML3 (NPM1c) are cultured in appropriate media. For experiments, cells are seeded and treated with this compound, typically at a concentration of 1 µM, or a vehicle control for specified time points (e.g., 6, 24, 48 hours) before being harvested for analysis.[3][8]
Western Blot Analysis
To assess protein expression levels, treated and untreated cells are lysed. Total protein is quantified, separated by SDS-PAGE, and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins such as HDM2, p53, Phospho-p53, SENP3, ARF, and a loading control (e.g., GAPDH, Actin).[3][9] Following incubation with a secondary antibody, protein bands are visualized. Densitometry is used to quantify changes in protein expression.[9]
Mouse Xenograft Model
The in vivo efficacy of this compound is evaluated using an AML xenograft model. The workflow for these studies is outlined below.
Conclusion and Future Directions
This compound represents a targeted therapeutic strategy that exploits a key vulnerability in NPM1c-mutated AML. By modulating the SENP3/ARF axis, it triggers the degradation of the NPM1c oncoprotein and concurrently activates the p53 pathway via HDM2 downregulation.[1][2] The preclinical data strongly support its selective and potent anti-leukemic effects. These findings provide a solid rationale for the continued preclinical and future clinical evaluation of this compound as a novel agent for the treatment of NPM1c AML.[1][3] Further research could explore its efficacy in combination with other standard-of-care agents and its potential applicability in other malignancies where the p53 pathway is inhibited through similar mechanisms.
References
- 1. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 4. Imidazoquinoxaline derivative this compound: A promising drug targeting mutant nucleophosmin 1 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 6. biomedres.us [biomedres.us]
- 7. The MDM2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
The Role of EAPB0503 as a Toll-like Receptor Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
EAPB0503, an imidazoquinoxaline derivative, has emerged as a promising immunomodulatory agent with potent anti-leukemic properties, particularly in Acute Myeloid Leukemia (AML) harboring Nucleophosmin-1 (NPM1) mutations. This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its role as a Toll-like Receptor (TLR) agonist and its subsequent downstream signaling cascades. Experimental data from in vitro and in vivo studies are summarized, and detailed protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this compound's therapeutic potential.
Introduction
This compound is a potent derivative of imiquimod, a well-known Toll-like Receptor agonist.[1] Its primary therapeutic application has been explored in the context of NPM1-mutated AML, where it selectively induces degradation of the aberrant cytoplasmic NPM1c protein, leading to apoptosis of leukemic cells.[2] This targeted degradation is orchestrated through a complex interplay of signaling pathways, initiated by the engagement of Toll-like Receptors.
Mechanism of Action: A Dual Signaling Cascade
The anti-leukemic effect of this compound is not solely dependent on its direct interaction with the NPM1c oncoprotein but is initiated upstream by its function as a TLR agonist. This triggers a cascade of events that ultimately converge on the degradation of NPM1c and the induction of apoptosis.
Toll-like Receptor 7/8 Agonism and NF-κB Activation
This compound functions as an agonist for Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8).[1][3] Upon binding, it activates the downstream signaling pathway involving the myeloid differentiation primary response 88 (MyD88) adaptor protein.[1][3] This leads to the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB.[1][3] The degradation of IκBα releases the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), allowing its translocation to the nucleus and the activation of target genes.[1][3]
NPM1c Degradation via the SENP3/ARF-p53 Axis
In NPM1-mutated AML cells, this compound treatment leads to a significant downregulation of SENP3 (Sentrin/SUMO-specific protease 3) and an upregulation of ARF (alternative reading frame) protein levels.[4] This shift in the SENP3/ARF balance promotes the SUMOylation of NPM1c, tagging it for ubiquitination and subsequent proteasomal degradation.[2] The degradation of NPM1c leads to the activation of the p53 tumor suppressor pathway, evidenced by increased levels of total and phosphorylated p53, and the upregulation of its downstream target, p21.[4][5] This activation of p53 is a key driver of the observed apoptosis in NPM1c AML cells.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound on AML cells.
Table 1: In Vitro Efficacy of this compound on AML Cell Lines
| Cell Line | Genotype | Assay | Concentration | Time Point | Result | Reference |
| OCI-AML3 | NPM1c | Growth Inhibition | 0.1 µM | 96 hours | Significant growth inhibition (P < .001) | [5] |
| OCI-AML3 | NPM1c | Growth Inhibition | 0.5 µM | 72 hours | Significant growth inhibition (P < .05) | [5] |
| IMS-M2 | NPM1c | Growth Inhibition | 0.5 µM | 72 hours | Significant growth inhibition (P < .05) | [5] |
| OCI-AML2 | wt-NPM1 | Growth Inhibition | 0.5, 1, 5 µM | 48 hours | Max. 30% inhibition (non-significant) | [5] |
| OCI-AML3 | NPM1c | Apoptosis (Annexin V) | 1 µM | 24 hours | ~40% increase in Annexin V positivity (P < .005) | [5] |
| OCI-AML3 | NPM1c | Cell Cycle (Pre-G0) | 1 µM | 48 hours | >80% of cells in pre-G0 phase | [5] |
Table 2: In Vivo Efficacy of this compound in NPM1c AML Xenograft Models
| Xenograft Model | Treatment | Outcome | Result | Reference |
| OCI-AML3 | This compound (2.5 mg/kg) | Leukemic Burden (BM) | Reduction from 47% to 25% (p < 0.05) | [4] |
| OCI-AML3 | This compound (2.5 mg/kg) | Leukemic Burden (BM) | Reduction from 34% to 10% (P < .05) | [5] |
| OCI-AML3 | This compound (2.5 mg/kg) | Survival | Significantly prolonged survival | [2][4] |
| THP-1 (wt-NPM1) | This compound | Leukemic Burden (BM) | No significant effect (22% vs 23%) | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture
AML cell lines (e.g., OCI-AML2, OCI-AML3, THP-1, KG-1a, MOLM-13) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a humidified atmosphere with 5% CO2.
Cell Proliferation Assay (CellTiter 96®)
-
Seed 1 x 10^4 cells per well in a 96-well plate.
-
Treat cells with various concentrations of this compound (e.g., 0.1-5 µM) or vehicle control.
-
Incubate for desired time points (e.g., 24, 48, 72, 96, 120 hours).
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure absorbance at 490 nm using a 96-well plate reader.
Apoptosis Assay (Annexin V/PI Staining)
-
Treat 1 x 10^6 cells with this compound (e.g., 1 µM) or vehicle control for the desired time (e.g., 24 hours).
-
Harvest and wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Treat 1 x 10^6 cells with this compound (e.g., 1 µM) or vehicle control for the desired time (e.g., 48 hours).
-
Harvest and fix cells in ice-cold 70% ethanol.
-
Wash cells with PBS and treat with RNase A.
-
Stain cells with Propidium Iodide.
-
Analyze by flow cytometry.
Western Blotting
-
Lyse treated and untreated cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against target proteins (e.g., NPM1, p53, P-p53, p21, SENP3, ARF, HDM2, TLR7, TLR8, MyD88, IκBα, Actin, GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) kit.
In Vivo Xenograft Mouse Model
-
Use immunodeficient mice (e.g., NOD/Shi-scid IL2r-gamma-/- or NSG mice).[4]
-
Inject 3 x 10^6 OCI-AML3 or other AML cells intravenously into the tail vein.[4]
-
After 7 days, begin treatment with this compound (e.g., 2.5 mg/kg) or vehicle control administered intraperitoneally every other day for 3 weeks.[4]
-
Monitor mice for survival and tumor burden.
-
Assess leukemic burden in bone marrow by flow cytometry for human CD45 marker.[4]
Conclusion
This compound demonstrates significant potential as a targeted therapeutic for NPM1-mutated AML. Its mechanism of action as a TLR7/8 agonist initiates a dual signaling cascade that leads to the degradation of the NPM1c oncoprotein and subsequent p53-mediated apoptosis. The quantitative data from both in vitro and in vivo studies provide a strong rationale for its further clinical development. This guide offers a comprehensive resource for researchers and drug development professionals interested in the continued investigation of this compound and other TLR agonists in oncology.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 3. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 4. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
EAPB0503: A Technical Guide to its Apoptotic Impact on Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the imidazoquinoxaline derivative EAPB0503 and its pro-apoptotic effects on leukemia cells. This compound has emerged as a promising therapeutic agent, demonstrating potent activity in preclinical models of both Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML), particularly in cases with nucleophosmin 1 (NPM1) mutations. This document summarizes key quantitative data, details experimental methodologies, and illustrates the core signaling pathways involved in this compound-induced apoptosis.
Core Findings: this compound Induces Apoptosis in Leukemia Cells
This compound, a novel imidazoquinoxaline derivative, effectively inhibits cell growth and triggers apoptosis in various leukemia cell lines.[1] Its mechanism of action is multifaceted, involving the degradation of key oncoproteins and the activation of potent tumor suppressor pathways. In CML, this compound has been shown to reduce the levels of the BCR-ABL oncoprotein.[1] In the context of AML with NPM1 mutations, this compound selectively prompts the proteasome-mediated degradation of the cytoplasmic NPM1c oncoprotein, leading to the restoration of wild-type NPM1 (wt-NPM1) in the nucleolus and subsequent apoptosis.[2][3][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on leukemia cell lines as reported in key studies.
Table 1: Proliferation Inhibition of this compound in AML Cell Lines
| Cell Line | NPM1 Status | IC50 (µM) after 48h |
| OCI-AML3 | Mutated (NPM1c) | ~1 |
| IMS-M2 | Mutated (NPM1c) | Not Specified |
| THP-1 | Wild-Type | >5 |
| KG-1a | Wild-Type | >5 |
| MOLM-13 | Wild-Type | >5 |
Data synthesized from studies demonstrating the selective growth inhibition in NPM1c AML cells.[3]
Table 2: Induction of Apoptosis in AML Cell Lines
| Cell Line | Treatment (1µM this compound, 48h) | Pre-G0 (Apoptotic) Cell Population (%) |
| OCI-AML3 | Untreated | <5% |
| OCI-AML3 | This compound | Significant Increase |
| MOLM-13 | Untreated | <5% |
| MOLM-13 | This compound | No Significant Change |
This table illustrates the selective induction of apoptosis in NPM1c-mutated OCI-AML3 cells compared to NPM1 wild-type MOLM-13 cells.[3]
Table 3: In Vivo Efficacy of this compound in NPM1c AML Xenograft Model
| Xenograft Model | Treatment | Leukemia Burden in Bone Marrow (%) |
| OCI-AML3 (NPM1c) | Vehicle Control | 47% |
| OCI-AML3 (NPM1c) | This compound | 25% |
Data from a study using an OCI-AML3 xenograft mouse model, showing a significant reduction in leukemia burden after this compound treatment.[5]
Signaling Pathways of this compound-Induced Apoptosis
This compound leverages multiple signaling pathways to induce apoptosis in leukemia cells. The primary mechanisms identified are the activation of the p53 pathway and the induction of the intrinsic apoptotic pathway.
p53 Pathway Activation
In NPM1c-mutated AML cells, this compound triggers the degradation of the NPM1c oncoprotein.[5][6] This process is linked to the modulation of SUMOylation and ubiquitylation, involving the downregulation of SENP3 and upregulation of ARF.[5][7] The degradation of NPM1c leads to the stabilization and activation of the p53 tumor suppressor protein.[5][6][8] this compound has been shown to downregulate HDM2, a key negative regulator of p53, further promoting p53 activation and subsequent apoptosis.[5][6][7]
Intrinsic Apoptosis Pathway
The pro-apoptotic signaling initiated by this compound converges on the intrinsic, or mitochondrial, pathway of apoptosis.[1][2] This is evidenced by the observed breakdown of the mitochondrial membrane potential and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-dependent apoptosis.[1][3]
Detailed Experimental Methodologies
The following are detailed protocols for key experiments used to characterize the effects of this compound on leukemia cells.
Cell Culture and Drug Treatment
-
Cell Lines: Human AML cell lines (e.g., OCI-AML3 for NPM1c, THP-1, and MOLM-13 for wt-NPM1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations (e.g., 0.1 to 5 µM).
-
Treatment: Cells are seeded at a density of 2 x 10^5 cells/mL and treated with varying concentrations of this compound or vehicle control (DMSO) for specified time periods (e.g., 24, 48, 72 hours).
Cell Proliferation Assay (Trypan Blue Exclusion)
-
After the treatment period, cells are harvested and washed with phosphate-buffered saline (PBS).
-
The cell pellet is resuspended in a known volume of PBS.
-
An aliquot of the cell suspension is mixed with an equal volume of 0.4% trypan blue stain.
-
The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer under a microscope.
-
The percentage of growth inhibition is calculated relative to the vehicle-treated control cells.
Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Approximately 1-5 x 10^5 cells are collected after treatment.
-
Washing: The cells are washed twice with cold PBS and centrifuged.
-
Resuspension: The cell pellet is resuspended in 100 µL of 1X Binding Buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins.
-
Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
Electrophoresis: Equal amounts of protein (e.g., 30-50 µg) are separated by size using SDS-PAGE.
-
Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., NPM1, p53, P-p53, HDM2, PARP, and a loading control like GAPDH or actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software and normalized to the loading control.
Conclusion
This compound demonstrates significant potential as an anti-leukemic agent, particularly for AML with NPM1 mutations. Its ability to selectively induce apoptosis through the degradation of NPM1c and activation of the p53 pathway provides a strong rationale for its continued investigation and development. The methodologies and data presented in this guide offer a comprehensive overview for researchers and drug development professionals working to advance novel therapies for leukemia.
References
- 1. This compound, a novel imidazoquinoxaline derivative, inhibits growth and induces apoptosis in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazoquinoxaline derivative this compound: A promising drug targeting mutant nucleophosmin 1 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 4. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 5. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
EAPB0503: A Technical Overview of a Novel Imidazoquinoxaline Derivative Targeting Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
EAPB0503 is a novel, first-generation imidazoquinoxaline derivative that has demonstrated significant preclinical activity, particularly in models of Acute Myeloid Leukemia (AML) harboring mutations in the Nucleophosmin 1 (NPM1) gene. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It details the compound's effects on key cellular signaling pathways, summarizes its in vitro and in vivo efficacy, and provides available experimental methodologies. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound and related compounds.
Introduction: The Discovery of this compound
This compound, chemically known as 1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-4-amine, emerged from research into imidazoquinoxalines, a class of compounds derived from the immunomodulatory agent imiquimod.[1] These derivatives were synthesized and investigated for their potential as anticancer agents.[1] this compound was identified as a potent derivative with significant cytotoxic effects against various cancer cell lines, including melanoma and chronic myeloid leukemia.[1][2] Notably, it showed 10-fold higher cytotoxicity against melanoma cells compared to its analogue, EAPB0203.[2] Subsequent research focused on its profound and selective activity against AML cells with cytoplasmic NPM1 (NPM1c), a frequent mutation in this disease.[3][4]
Mechanism of Action: A Multi-pronged Attack on AML
This compound exerts its anti-leukemic effects through a sophisticated, multi-faceted mechanism primarily centered on the degradation of the oncogenic NPM1c protein.[4][5] This action restores the normal tumor suppressor functions of wild-type NPM1 and activates downstream apoptotic pathways.
Targeting the SENP3/ARF-Mediated SUMOylation Pathway
A key aspect of this compound's mechanism is its modulation of the SUMOylation status of NPM1c.[6][7] NPM1c-expressing cells exhibit low basal levels of SUMOylation and ubiquitylation, which contributes to the protein's stability and oncogenic function.[6] this compound treatment leads to the downregulation of Sentrin/SUMO-specific protease 3 (SENP3) and the upregulation of the tumor suppressor ARF.[6] This shift in the balance of these regulatory proteins results in the SUMOylation and subsequent ubiquitylation of NPM1c, targeting it for proteasomal degradation.[6][8]
Activation of the p53 Signaling Pathway
The degradation of NPM1c by this compound leads to the activation of the p53 tumor suppressor pathway.[5][9] In NPM1c-positive AML cells, the p53 pathway is often suppressed. This compound treatment results in the downregulation of human double minute 2 (HDM2), a key negative regulator of p53.[8] This leads to the accumulation and phosphorylation (activation) of p53, which in turn upregulates its downstream target, the cell cycle inhibitor p21.[2][5] This activation of the p53 pathway is a critical step in the induction of apoptosis in AML cells.[5]
Induction of Caspase-Mediated Apoptosis
The culmination of this compound's effects is the induction of caspase-dependent apoptosis in NPM1c AML cells.[2] This is evidenced by an increase in the pre-G0 cell population, dissipation of the mitochondrial membrane potential, and cleavage of poly(ADP-ribose) polymerase (PARP).[1][2] The pro-apoptotic activity is highly selective for cells expressing NPM1c.[4][5]
Targeting Toll-Like Receptors
This compound, as a derivative of imiquimod, is also known to target Toll-like receptors (TLRs).[4][10] Specifically, it upregulates TLR7 and TLR8 and activates their downstream signaling component, MyD88.[4][10] This leads to the activation of the NF-κB pathway, which may contribute to its overall anti-leukemic and immunomodulatory effects.[4][10]
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound in AML Cell Lines
| Cell Line | NPM1 Status | IC50 (µM) | Effect | Reference |
| OCI-AML3 | Mutated (c) | ~1 | Growth arrest, apoptosis, NPM1c degradation, p53 activation | [2][5] |
| THP-1 | Wild-type | >1 | Minimal effect on cell growth and apoptosis | [2] |
| KG-1a | Wild-type | >1 | Minimal effect on cell growth and apoptosis | [2] |
| MOLM-13 | Wild-type | >1 | Minimal effect on cell growth and apoptosis | [2] |
Table 2: In Vivo Efficacy of this compound in NPM1c AML Xenograft Model
| Animal Model | Treatment Protocol | Outcome | Reference |
| NSG Mice | 2.5 mg/kg this compound, intraperitoneally, every other day for 3 weeks | Significantly prolonged survival of mice with OCI-AML3 xenografts, reduced leukemia burden in bone marrow. | [3][6][11] |
| NSG Mice | 50 µ g/mouse this compound, intraperitoneally, every other day for 3 weeks | Selective reduction of leukemia burden in OCI-AML3 xenografts. | [3][6][11] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not fully available in the public domain. However, based on the published literature, the following outlines the general methodologies used.
Synthesis of this compound
The synthesis of this compound and other imidazo[1,2-a]quinoxaline derivatives has been described. A general approach involves the condensation of 2-imidazole carboxylic acid followed by reaction with an appropriate aniline derivative and subsequent cyclization. Further optimization of the synthesis has been achieved using microwave-assisted chemistry. For specific details, researchers are directed to the primary chemical synthesis literature.
Cell Culture
AML cell lines (OCI-AML3, THP-1, KG-1a, MOLM-13) are typically cultured in RPMI-1640 or Minimum Essential Medium α supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[2]
Cell Growth and Viability Assays
Cell proliferation is assessed using methods such as trypan blue exclusion or proliferation kits like CellTiter 96.[4][5] Cells are seeded in multi-well plates and treated with varying concentrations of this compound for specified durations.
Apoptosis Assays
Apoptosis is quantified by flow cytometry using Annexin V/Propidium Iodide (PI) staining.[4][5] The mitochondrial membrane potential can be assessed using fluorescent dyes like JC-1.[1] PARP cleavage is detected by Western blotting.[1]
Western Blotting
Standard Western blotting techniques are used to analyze the expression levels of key proteins.[4][5] This involves cell lysis, protein quantification, SDS-PAGE, transfer to a membrane, and incubation with primary antibodies against NPM1, p53, phospho-p53, p21, HDM2, SENP3, ARF, and loading controls like GAPDH or actin.
Immunofluorescence and Confocal Microscopy
The subcellular localization of proteins like NPM1 is visualized using immunofluorescence.[4][5] Cells are fixed, permeabilized, and incubated with a primary antibody against NPM1, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI, and images are captured using a confocal microscope.
In Vivo Xenograft Studies
Immunocompromised mice (e.g., NSG) are intravenously injected with human AML cells (e.g., OCI-AML3).[3][6][11] After tumor engraftment, mice are treated with this compound or vehicle control via intraperitoneal injection.[3][6][11] Leukemia burden is assessed by flow cytometry for human CD45-positive cells in the bone marrow.[3][5] Survival is monitored over time.[6][11]
Visualizations: Signaling Pathways and Workflows
Caption: Mechanism of action of this compound in NPM1c AML cells.
Caption: General experimental workflow for preclinical evaluation of this compound.
Future Directions and Conclusion
This compound has emerged as a promising preclinical candidate for the treatment of NPM1-mutated AML. Its unique mechanism of action, involving the targeted degradation of the NPM1c oncoprotein, offers a novel therapeutic strategy for this common subtype of AML. Further research is warranted to fully elucidate its pharmacokinetic and toxicological profile. The development of second-generation imiqualines with potentially improved potency and broader activity is also an active area of investigation. While no clinical trials of this compound have been reported to date, the robust preclinical data provide a strong rationale for its continued development and potential clinical evaluation in patients with NPM1c-positive AML.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. It is not intended to be a substitute for professional medical advice, diagnosis, or treatment.
References
- 1. This compound, a novel imidazoquinoxaline derivative, inhibits growth and induces apoptosis in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 3. researchgate.net [researchgate.net]
- 4. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 5. Imidazoquinoxaline derivative this compound: A promising drug targeting mutant nucleophosmin 1 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML [mdpi.com]
- 9. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 10. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 11. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
EAPB0503: A Technical Overview of its Mechanism of Action and Induction of Cell Cycle Arrest in Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of EAPB0503, a novel imidazoquinoxaline derivative, and its effects on cell cycle progression and apoptosis in cancer cells. The document synthesizes current research findings, focusing on the molecular pathways targeted by this compound and the experimental methodologies used to elucidate its anti-cancer properties.
Introduction
This compound is an imidazoquinoxaline derivative that has demonstrated significant anti-tumor effects in various cancer models, particularly in hematological malignancies such as Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML) with nucleophosmin-1 (NPM1) mutations.[1][2] It functions as a potent inducer of cell cycle arrest and apoptosis, offering a promising therapeutic avenue, especially for cancers resistant to standard therapies.[1] This document details the mechanisms underlying this compound's activity, presents key quantitative data, outlines relevant experimental protocols, and visualizes the core signaling pathways.
Mechanism of Action: Induction of Cell Cycle Arrest and Apoptosis
This compound exerts its anti-neoplastic effects through multiple mechanisms that converge on the cell cycle machinery and apoptotic pathways. Its efficacy is particularly pronounced in cancer cells with specific genetic backgrounds.
In NPM1-mutated Acute Myeloid Leukemia (NPM1c AML)
In AML cells harboring cytoplasmic NPM1 (NPM1c), this compound selectively induces proteasome-mediated degradation of the NPM1c oncoprotein.[2][3] This action restores the normal nucleolar localization of wild-type NPM1 and triggers a cascade of events leading to cell death.[2][4]
The core mechanism involves the modulation of post-translational modifications:
-
SENP3 Downregulation: this compound treatment leads to the downregulation of Sentrin/SUMO Specific Peptidase 3 (SENP3).[4][5] In NPM1c AML, SENP3 levels are typically high, leading to NPM1 de-SUMOylation and promoting resistance to therapy.[6]
-
ARF Upregulation: The compound increases the levels of the tumor suppressor protein ARF.[5][6]
-
NPM1c SUMOylation and Ubiquitylation: The resulting decrease in SENP3 and increase in ARF activity leads to the SUMOylation and subsequent ubiquitylation of NPM1c, targeting it for proteasomal degradation.[5][6]
-
p53 Pathway Activation: The degradation of NPM1c is associated with the activation of the p53 signaling pathway. This compound upregulates total p53 and its phosphorylated, active form (P-p53), while downregulating the p53 negative regulator, HDM2 (an E3 ubiquitin ligase).[2][5] This activation of p53 contributes to both cell cycle arrest and apoptosis, evidenced by the upregulation of the downstream target p21.[2]
This cascade ultimately results in a significant accumulation of cells in the pre-G0 phase of the cell cycle, indicative of apoptosis.[2][7]
In Chronic Myeloid Leukemia (CML)
In CML cells, this compound induces a specific cell cycle arrest in mitosis.[1] This is accompanied by the direct activation of apoptosis. A key finding in CML is that this compound decreases the levels of the BCR-ABL oncoprotein, the hallmark of this disease.[1] This suggests a distinct but equally potent mechanism of action in this leukemia subtype. Notably, this compound shows efficacy in imatinib-resistant CML cells, highlighting its potential to overcome common resistance mechanisms.[1]
Quantitative Data
The anti-proliferative effects of this compound have been quantified across various cancer cell lines. The following tables summarize key findings from published studies.
Table 1: Anti-Proliferative Activity (IC50) of this compound
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Notes |
| OCI-AML3 | NPM1c AML | ~1.0 | 48 | Highly sensitive due to NPM1c mutation.[2] |
| THP-1 | wt-NPM1 AML | Not specified | - | Less sensitive compared to OCI-AML3.[2] |
| MOLM-13 | wt-NPM1 AML | Not specified | - | Less sensitive compared to OCI-AML3.[2] |
| K562 | Chronic Myeloid Leukemia | Not specified | - | Sensitive to this compound.[1] |
| LAMA84 | Chronic Myeloid Leukemia | Not specified | - | Sensitive to this compound.[1] |
Note: Specific IC50 values are often presented in graphical form in the source literature; the values here represent approximations based on the provided text.
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % of Cells in Pre-G0 (Apoptosis) | Notes |
| OCI-AML3 | 1 µM this compound for 48h | Significantly Increased | This compound induces a substantial pre-G0 cell population.[2] |
| K562 | This compound (concentration not specified) | Increased | Described as inducing a specific cell cycle arrest in mitosis.[1] |
Signaling Pathways and Experimental Workflows
Visual representations of the molecular pathways and experimental procedures provide a clearer understanding of this compound's function and its analysis.
Caption: this compound signaling pathway in NPM1c-mutated AML.
Caption: Experimental workflow for cell cycle analysis.
Caption: General workflow for Western Blot analysis.
Detailed Experimental Protocols
The following protocols are generalized from methodologies reported in studies of this compound.[2][8][9]
Cell Culture and Drug Treatment
-
Cell Lines: Human AML cell lines (e.g., OCI-AML3 for NPM1c, OCI-AML2 for wt-NPM1) are maintained in appropriate media (e.g., RPMI-1640) supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO₂ incubator.
-
Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is stored at -20°C.
-
Treatment: Cells are seeded in culture plates and allowed to adhere or stabilize. The following day, the culture medium is replaced with fresh medium containing this compound at the desired final concentrations (e.g., 1 µM). A vehicle control (DMSO) is run in parallel.
Cell Proliferation Assay (e.g., CellTiter 96)
-
Seeding: Cells are seeded in 96-well plates at a specified density.
-
Treatment: Cells are treated with various concentrations of this compound and incubated for specified time points (e.g., 24, 48, 72 hours).[2]
-
Reagent Addition: A tetrazolium compound-based reagent (like MTS from CellTiter 96) is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C to allow viable cells to convert the reagent into a colored formazan product.
-
Measurement: The absorbance is measured using a 96-well plate reader at the appropriate wavelength (e.g., 490 nm).
-
Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC50 values are calculated from the dose-response curves.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Preparation: Following treatment with this compound for a set duration (e.g., 48 hours), cells are harvested, washed with ice-cold PBS, and counted.[2][8]
-
Fixation: Cells are fixed by drop-wise addition of ice-cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.
-
Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing Propidium Iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. At least 10,000 events are acquired per sample.[2]
-
Data Analysis: The percentages of cells in the pre-G0 (sub-G1), G0/G1, S, and G2/M phases of the cell cycle are determined using analysis software (e.g., FlowJo).[2]
Western Blotting
-
Lysate Preparation: After treatment, cells are washed with ice-cold PBS and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay kit (e.g., BCA assay).[9]
-
SDS-PAGE: Equal amounts of protein (e.g., 5-15 µg) are denatured in SDS sample buffer, loaded onto a polyacrylamide gel, and separated by size via electrophoresis.[9]
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with primary antibodies specific to the proteins of interest (e.g., p53, P-p53, p21, HDM2, SENP3, NPM1c, Actin).[2][10]
-
Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody. The protein bands are visualized using a chemiluminescence reagent and an imaging system.[9] Densitometry analysis is used to quantify protein expression relative to a loading control like actin or GAPDH.
Conclusion
This compound is a promising anti-cancer agent that induces cell cycle arrest and apoptosis through distinct, yet potent, mechanisms in different hematological malignancies. In NPM1c AML, its ability to selectively trigger the degradation of the NPM1c oncoprotein by modulating the SENP3-ARF-p53 axis is a key therapeutic strategy.[2][5][6] In CML, its capacity to induce mitotic arrest and reduce BCR-ABL levels, even in imatinib-resistant cells, highlights its potential to overcome clinical resistance.[1] The data and protocols presented in this guide provide a comprehensive foundation for further research and development of this compound as a targeted cancer therapy.
References
- 1. This compound, a novel imidazoquinoxaline derivative, inhibits growth and induces apoptosis in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 3. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 4. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 5. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 8. Imidazoquinoxaline derivative this compound: A promising drug targeting mutant nucleophosmin 1 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for EAPB0503 In Vitro Studies
Introduction
EAPB0503 is a novel imidazoquinoxaline derivative that has demonstrated significant anti-cancer properties in various hematological malignancies, particularly in Acute Myeloid Leukemia (AML) with Nucleophosmin-1 (NPM1) mutations and Chronic Myeloid Leukemia (CML).[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the in vitro evaluation of this compound, targeting researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound exerts its anti-leukemic effects through multiple mechanisms. In AML cells harboring the NPM1c mutation, this compound selectively induces proteasome-mediated degradation of the NPM1c oncoprotein.[4][5][6] This leads to the restoration of wild-type NPM1 in the nucleolus, triggering growth arrest and apoptosis.[4][5] The induction of apoptosis is mediated through the intrinsic pathway, involving the dissipation of mitochondrial membrane potential and caspase activation.[5]
Furthermore, this compound modulates key signaling pathways. It activates the p53 signaling pathway by downregulating its negative regulator, HDM2, leading to an increase in total and phosphorylated p53.[2][6][7] This activation of p53 contributes to the pro-apoptotic activity of the compound.[2][6] this compound also influences the post-translational modification of NPM1c by inducing its SUMOylation and ubiquitylation, which precedes its proteasomal degradation.[2][7] This is achieved by downregulating SENP3 and upregulating ARF.[2][7] In CML, this compound has been shown to decrease the levels of the BCR-ABL oncoprotein.[1] Additionally, there is evidence suggesting that this compound may act as a Toll-like receptor (TLR) agonist, upregulating TLR7 and TLR8 and activating the downstream MyD88 pathway.[3][8]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies of this compound.
Table 1: Cell Growth Inhibition by this compound
| Cell Line | Cancer Type | Assay | IC50 (µM) | Time Point (hours) | Reference |
| OCI-AML3 | NPM1c AML | Cell Proliferation | ~1 | 48 | [5] |
| K562 | CML | Not Specified | Not Specified | - | [1] |
| LAMA-84 | CML | Not Specified | Not Specified | - | [1] |
Table 2: this compound-Induced Apoptosis and Cell Cycle Arrest
| Cell Line | Cancer Type | Treatment | Effect | Time Point (hours) | Reference |
| OCI-AML3 | NPM1c AML | 1 µM this compound | >80% increase in pre-G0 cell population | 48 | [5] |
| CML cells | CML | This compound (concentration not specified) | Mitotic cell cycle arrest | Not Specified | [1] |
Table 3: Modulation of Protein Expression by this compound in OCI-AML3 cells
| Protein | Effect of this compound Treatment | Time Point of Onset | Reference |
| NPM1c | Degradation | 6 hours | [2][6] |
| HDM2 | Downregulation | 24 hours | [2][6] |
| p53 | Upregulation and Phosphorylation | 24 hours | [2][6] |
| SENP3 | Downregulation | Early | [2][7] |
| ARF | Upregulation | Early | [2][7] |
| BCR-ABL | Decreased levels in CML cells | Not Specified | [1] |
Experimental Protocols
1. Cell Culture
-
Cell Lines: AML cell lines such as OCI-AML2 (wt-NPM1) and OCI-AML3 (NPM1c) are commonly used.[3][9] For CML studies, K562 and LAMA-84 cell lines can be utilized.[1]
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
2. Cell Viability Assay
This protocol is based on methods used to assess cell growth inhibition.[4]
-
Reagents: this compound stock solution (dissolved in DMSO), complete culture medium, CellTiter 96® AQueous One Solution Cell Proliferation Assay reagent (MTS) or similar.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control (DMSO).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is designed to quantify apoptosis.[4]
-
Reagents: Annexin V-FITC Apoptosis Detection Kit, PBS.
-
Procedure:
-
Treat cells with this compound at the desired concentration (e.g., 1 µM) for a specified time (e.g., 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
4. Cell Cycle Analysis
This protocol is for determining the effect of this compound on cell cycle distribution.[4]
-
Reagents: Propidium Iodide (PI) staining solution (containing RNase A).
-
Procedure:
-
Treat cells with this compound as required.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in different phases of the cell cycle (pre-G0, G0/G1, S, G2/M).
-
5. Western Blotting
This protocol is for analyzing the expression of specific proteins.[4][6]
-
Reagents: RIPA lysis buffer, protease and phosphatase inhibitors, protein assay kit, Laemmli sample buffer, primary and secondary antibodies.
-
Procedure:
-
Treat cells with this compound for various time points (e.g., 6, 24, 48 hours).[6]
-
Lyse the cells in RIPA buffer containing inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., NPM1, p53, P-p53, HDM2, SENP3, ARF, Actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Densitometry analysis can be used for quantification.[6]
-
Visualizations
Caption: Signaling pathways modulated by this compound in NPM1c AML cells.
Caption: General experimental workflow for in vitro evaluation of this compound.
References
- 1. This compound, a novel imidazoquinoxaline derivative, inhibits growth and induces apoptosis in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 4. Imidazoquinoxaline derivative this compound: A promising drug targeting mutant nucleophosmin 1 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 6. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 9. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
Application Notes and Protocols for In Vivo Xenograft Model Using EAPB0503
For Researchers, Scientists, and Drug Development Professionals
Introduction
EAPB0503 is a novel imidazoquinoxaline derivative that has demonstrated significant anti-leukemic activity, particularly in preclinical models of Acute Myeloid Leukemia (AML) with nucleophosmin 1 (NPM1) mutations and Chronic Myeloid Leukemia (CML).[1][2] This document provides detailed application notes and protocols for establishing and utilizing an in vivo xenograft model to evaluate the efficacy of this compound. The protocols outlined below are based on established methodologies from preclinical studies.[2][3][4][5]
Mechanism of Action
This compound exerts its anti-cancer effects through multiple mechanisms. In NPM1-mutated AML, it induces the selective proteasome-mediated degradation of the NPM1c oncoprotein, leading to the restoration of wild-type NPM1 localization in the nucleolus, which in turn triggers cell cycle arrest and apoptosis.[2][6] This process is linked to the activation of the p53 signaling pathway, characterized by the downregulation of its negative regulator HDM2.[7][8][9] Furthermore, this compound is a Toll-like receptor (TLR) 7 and 8 agonist, activating downstream MyD88 signaling, which likely contributes to its anti-leukemic effects.[3] In CML, this compound has been shown to decrease BCR-ABL oncoprotein levels and induce apoptosis.[1]
Data Presentation
Table 1: Efficacy of this compound in NPM1c AML Xenograft Model (OCI-AML3 cells)
| Parameter | Control Group (Vehicle) | This compound-Treated Group | Reference |
| Median Survival | ~40 days | Up to 100 days (p-value = 0.003) | [2] |
| Leukemia Burden in Bone Marrow (% hCD45+) | 47% | 25% (p < 0.05) | [2] |
| Spleen Weight (mg) | 498 mg | 90 mg (p < 0.0001) | [9] |
Table 2: Efficacy of this compound in wt-NPM1 AML Xenograft Model (OCI-AML2 cells)
| Parameter | Control Group (Vehicle) | This compound-Treated Group | Reference |
| Median Survival | ~45 days | ~45 days | [9] |
| Leukemia Burden in Bone Marrow (% hCD45+) | 24% | 34% | [2] |
| Spleen Weight (mg) | 313 mg | 112 mg (p-value = 0.0014) | [9] |
Signaling and Experimental Workflow Diagrams
Caption: this compound mechanism of action in AML.
Caption: Experimental workflow for the this compound xenograft model.
Experimental Protocols
Cell Culture and Preparation
-
Cell Lines:
-
OCI-AML3 (NPM1c mutant)
-
OCI-AML2 (wild-type NPM1)
-
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting:
-
Culture cells to a density of approximately 1 x 10^6 cells/mL.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in sterile phosphate-buffered saline (PBS).
-
Perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
Centrifuge the cells again and resuspend in sterile PBS at a final concentration of 15 x 10^6 cells/mL (for a 200 µL injection volume to deliver 3 x 10^6 cells).[2] Keep on ice until injection.
-
In Vivo Xenograft Establishment and Drug Administration
-
Animal Model: 8-week-old NOD/Shi-scid IL2r-gamma-/- (NSG) mice.[2]
-
Cell Engraftment:
-
Warm the mice under a heat lamp to dilate the tail veins.
-
Inject 200 µL of the cell suspension (3 x 10^6 cells) intravenously into the lateral tail vein of each mouse.[2]
-
-
Drug Preparation:
-
Drug Administration:
Efficacy Evaluation
-
Survival Study:
-
Monitor a cohort of mice daily for signs of distress, weight loss, and mortality.
-
Record the date of death for each animal to generate Kaplan-Meier survival curves.
-
-
Leukemia Burden Analysis:
-
At the end of the 3-week treatment period, euthanize a cohort of mice.
-
Harvest bone marrow from the femurs and tibias by flushing with PBS.
-
Prepare a single-cell suspension of the bone marrow.
-
Stain the cells with an anti-human CD45 (hCD45) antibody.[2]
-
Analyze the percentage of hCD45-positive cells by flow cytometry to quantify the leukemia burden.[2]
-
-
Organ Analysis:
-
At the time of sacrifice, perform a gross pathological examination of organs, particularly the liver and spleen, and record their weights.
-
Fix organs in 10% neutral buffered formalin for histological analysis (e.g., Hematoxylin and Eosin staining) to assess leukemic infiltration.
-
The in vivo xenograft model using this compound is a valuable tool for studying the preclinical efficacy of this compound against AML and CML. The detailed protocols and expected outcomes presented in these application notes provide a framework for researchers to replicate and build upon these findings. The selective and potent activity of this compound, particularly in NPM1-mutated AML, warrants further investigation and highlights its potential as a targeted therapeutic agent.[3][7]
References
- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 5. Antileukemia activity of the novel peptidic CXCR4 antagonist LY2510924 as monotherapy and in combination with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NK cell mediated therapy for AML in NSG™ mice [jax.org]
- 7. An improved pre-clinical patient-derived liquid xenograft mouse model for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. The Novel Imiqualine EAPB02303 Is a Potent Drug for Treating Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EAPB0503 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the optimal dosage and administration of EAPB0503 in mouse models, particularly for studies involving Acute Myeloid Leukemia (AML) with Nucleophosmin 1 (NPM1) mutations. The included protocols are based on established preclinical studies and are intended to serve as a detailed guide for in vivo experiments.
Introduction
This compound is a novel imidazoquinoxaline derivative, identified as a potent agonist of Toll-like receptors (TLR) 7 and 8.[1] It has shown significant promise in preclinical studies for the treatment of AML, especially in cases with cytoplasmic NPM1 (NPM1c) mutations.[2][3] this compound selectively induces the degradation of the NPM1c oncoprotein, leading to cell cycle arrest and apoptosis in leukemic cells.[2] Its mechanism of action involves the activation of the p53 signaling pathway and modulation of the SUMOylation pathway.[4][5][6]
Data Presentation
Table 1: In Vivo Dosage and Administration of this compound in Mouse Models
| Parameter | Details | Reference |
| Drug | This compound | [7] |
| Mouse Strain | Immunodeficient (e.g., NSG - NOD scid gamma) | [5][8] |
| Tumor Model | Xenograft of human AML cell lines (e.g., OCI-AML3 with NPM1c) | [1][3] |
| Dosage | 2.5 mg/kg body weight (equivalent to 50 µ g/mouse ) | [5][8][9] |
| Administration Route | Intraperitoneal (I.P.) injection | [1][5][8][9][10] |
| Dosing Schedule | Every other day for 3 weeks or 5 days per week for 2 weeks | [1][3][5][8][9][10] |
| Vehicle | Not explicitly stated in the reviewed literature. A common vehicle for similar compounds is a solution of DMSO, Tween 80, and saline. It is recommended to perform vehicle optimization and tolerability studies. |
Signaling Pathways
This compound exerts its anti-leukemic effects through a multi-faceted mechanism of action. The primary signaling pathways affected are the Toll-like receptor pathway, the p53 pathway, and the SUMOylation pathway.
This compound Signaling Pathway in NPM1c AML
Caption: this compound mechanism of action in NPM1c AML.
Experimental Protocols
Protocol 1: Establishment of AML Xenograft Mouse Model
This protocol describes the procedure for establishing a xenograft mouse model of human AML.
-
Cell Culture: Culture human AML cell lines (e.g., OCI-AML3 for NPM1c and OCI-AML2 for wild-type NPM1 as a control) in appropriate media and conditions to ensure logarithmic growth.
-
Cell Preparation: On the day of injection, harvest the cells, wash them with sterile phosphate-buffered saline (PBS), and resuspend them in sterile PBS or an appropriate serum-free medium at a concentration of 1 x 10^7 cells/mL.
-
Animal Model: Use immunodeficient mice, such as 6-8 week old female NSG mice.
-
Cell Injection: Inject 1-3 x 10^6 cells in a volume of 100-200 µL intravenously (e.g., via the tail vein).[3][5][8][9]
-
Monitoring: Monitor the mice regularly for signs of tumor engraftment and disease progression, such as weight loss, ruffled fur, and hind limb paralysis.
Protocol 2: Administration of this compound
This protocol outlines the preparation and administration of this compound to the established xenograft mouse models.
-
Drug Preparation:
-
Reconstitute this compound in a suitable vehicle. While the specific vehicle is not consistently reported, a common starting point for similar compounds is a solution of 10% DMSO, 20% Tween 80, and 70% saline.
-
The final concentration should be calculated based on the target dose of 2.5 mg/kg and the average weight of the mice.
-
-
Administration:
-
Administer the prepared this compound solution via intraperitoneal (I.P.) injection.
-
The dosing schedule can be either every other day for three weeks or five consecutive days per week for two weeks.[1][3][5][8][9][10]
-
A control group of mice should receive vehicle-only injections following the same schedule.
-
-
Monitoring: Continue to monitor the mice for signs of toxicity and tumor progression throughout the treatment period.
Protocol 3: Assessment of Efficacy
This protocol details the methods for evaluating the anti-leukemic efficacy of this compound in vivo.
-
Survival Analysis: Monitor the mice daily and record survival data. Euthanize mice that show signs of severe morbidity according to institutional guidelines. Generate Kaplan-Meier survival curves.
-
Leukemia Burden Assessment:
-
At the end of the study or at predetermined time points, euthanize the mice.
-
Harvest bone marrow from the femurs and tibias.
-
Prepare single-cell suspensions.
-
Stain the cells with a fluorescently labeled anti-human CD45 antibody to distinguish human leukemic cells from murine cells.[2][3]
-
Analyze the percentage of human CD45-positive cells by flow cytometry.
-
-
Histopathological Analysis:
-
Collect organs such as the liver, spleen, and bone marrow.
-
Fix the tissues in 10% neutral buffered formalin.
-
Embed the tissues in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Examine the sections for leukemic cell infiltration.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of AML.
Caption: In vivo efficacy testing workflow for this compound.
References
- 1. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 2. Imidazoquinoxaline derivative this compound: A promising drug targeting mutant nucleophosmin 1 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 4. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a novel imidazoquinoxaline derivative, inhibits growth and induces apoptosis in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
EAPB0503 Administration in Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
EAPB0503 is an imidazoquinoxaline derivative that has demonstrated significant antitumor activity in various preclinical models, particularly in acute myeloid leukemia (AML) with nucleophosmin 1 (NPM1) mutations.[1][2][3] This document provides detailed application notes and protocols for the administration of this compound in preclinical research, based on published studies. The primary routes of administration discussed are intravenous (IV) and intraperitoneal (IP), as these are the most extensively documented in the literature.
These guidelines are intended to assist researchers in designing and executing preclinical studies to evaluate the pharmacokinetics, efficacy, and toxicity of this compound. Adherence to established protocols is crucial for obtaining reliable and reproducible data.
Data Presentation: Pharmacokinetic Parameters of this compound in Rats
The following table summarizes the key pharmacokinetic parameters of this compound in rats following intravenous and intraperitoneal administration. This data is essential for understanding the bioavailability and distribution of the compound when administered via different routes.
| Pharmacokinetic Parameter | Intravenous (IV) Administration | Intraperitoneal (IP) Administration | Reference |
| Dose | Not specified in abstract | Not specified in abstract | [4] |
| Bioavailability (F%) | 100% (by definition) | 35% | [4] |
| Total Clearance (CL) | 2.2 L/(h·kg) | Not Applicable | [4] |
| Volume of Distribution (Vd) | 2.5 L/kg | Not Applicable | [4] |
| First-Pass Effect | Not Applicable | Significant hepatic first-pass effect | [4] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of this compound in a Xenograft Mouse Model of Acute Myeloid Leukemia
This protocol is adapted from studies investigating the in vivo efficacy of this compound in AML xenograft mouse models.[1][3][5][6][7][8]
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Lipofundin (or other suitable vehicle)
-
Sterile 1 mL syringes with 25-27 gauge needles
-
NOD/Shi-scid IL2r-gamma null (NSG) mice (8 weeks old)
-
OCI-AML3 (NPM1c-mutated) and OCI-AML2 (NPM1-wildtype) human AML cell lines
-
Sterile phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
-
Animal handling and restraint equipment
2. Procedure:
-
Animal Model Preparation:
-
Inject 3 x 10^6 OCI-AML3 or OCI-AML2 cells in 100 µL of sterile PBS into the tail vein of each NSG mouse.
-
Allow seven days for the leukemia to establish.
-
-
Drug Formulation:
-
Dissolve this compound in DMSO to create a stock solution.
-
For administration, dilute the this compound stock solution in an equal volume of lipofundin to achieve the final desired concentration.[6] The final vehicle composition should be well-tolerated by the animals.
-
-
Administration:
-
Monitoring and Endpoint Analysis:
-
Monitor the mice for signs of toxicity, tumor burden, and survival.[6][8]
-
At the end of the study, euthanize the mice and collect bone marrow, spleen, and liver for analysis of leukemic infiltration (e.g., by flow cytometry for human CD45+ cells) and for pharmacodynamic studies (e.g., Western blot for NPM1c levels).[1][6]
-
Protocol 2: Intravenous Administration of this compound for Pharmacokinetic Studies in Rats
This protocol is based on a study that evaluated the pharmacokinetics of this compound in rats.[4]
1. Materials:
-
This compound
-
Suitable vehicle for intravenous administration (e.g., a solution containing a solubilizing agent like cyclodextrin, or a lipid-based formulation). The original study does not specify the exact vehicle for IV administration.
-
Male Sprague-Dawley rats
-
Catheters for intravenous administration and blood sampling
-
Syringes and infusion pump
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
Analytical equipment for quantifying this compound in plasma (e.g., LC-MS/MS)
2. Procedure:
-
Animal Preparation:
-
Acclimate the rats to the laboratory conditions.
-
On the day of the study, place a catheter in a suitable vein (e.g., jugular vein) for drug administration and in another vessel (e.g., carotid artery or another vein) for blood sampling.
-
-
Drug Formulation:
-
Prepare a sterile solution of this compound in a vehicle suitable for intravenous injection. The concentration should be calculated to deliver the desired dose in a small volume.
-
-
Administration:
-
Administer this compound as an intravenous bolus or a short infusion via the implanted catheter.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples by centrifugation to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis and Pharmacokinetic Calculations:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Use the plasma concentration-time data to calculate pharmacokinetic parameters such as clearance, volume of distribution, and half-life using appropriate software.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in NPM1c-mutated AML
This compound has been shown to selectively target AML cells harboring the NPM1c mutation. Its mechanism of action involves the modulation of several key signaling pathways, leading to the degradation of the NPM1c oncoprotein and subsequent apoptosis of the leukemic cells.[1][2][6]
References
- 1. Imidazoquinoxaline derivative this compound: A promising drug targeting mutant nucleophosmin 1 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 3. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML [mdpi.com]
- 6. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 7. researchgate.net [researchgate.net]
- 8. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for EAPB0503 Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
EAPB0503 is an imidazoquinoxaline derivative that has demonstrated potent and selective anti-leukemic activity, particularly in acute myeloid leukemia (AML) cells harboring a mutation in the Nucleophosmin 1 (NPM1) gene, leading to cytoplasmic dislocation of the NPM1 protein (NPM1c). The OCI-AML3 cell line, which carries the common NPM1 mutation type A, is highly sensitive to this compound treatment and serves as a key model for studying its mechanism of action. These application notes provide a comprehensive overview of the effects of this compound on sensitive cell lines, detailed protocols for relevant experiments, and a summary of key quantitative data.
Mechanism of Action
This compound exerts its selective cytotoxic effects through a multi-faceted mechanism primarily centered on the degradation of the oncogenic NPM1c protein. This degradation is mediated by the proteasome and is preceded by this compound-induced SUMOylation and ubiquitination of NPM1c.[1][2][3][4] The degradation of NPM1c leads to the restoration of wild-type NPM1 localization in the nucleolus, a critical step for tumor suppression.[5]
Furthermore, this compound activates the p53 signaling pathway, a key regulator of apoptosis.[1][2][6] This activation is characterized by the upregulation of total and phosphorylated p53, leading to the induction of p21.[6] The activation of the p53 pathway is linked to the downregulation of its negative regulator, HDM2.[1][2] this compound has also been shown to modulate Toll-like receptor (TLR) signaling, specifically upregulating TLR7 and TLR8, and activating their downstream component MyD88.[5] This activity likely contributes to the compound's anti-leukemic effects.
Cell Lines Sensitive to this compound
The primary determinant of sensitivity to this compound is the presence of the NPM1c mutation.
-
Highly Sensitive:
-
Resistant/Less Sensitive (NPM1 wild-type):
Data Presentation
Table 1: In Vitro Efficacy of this compound on AML Cell Lines
| Cell Line | NPM1 Status | IC50 (µM) | Effect on Cell Growth | Reference |
| OCI-AML3 | Mutant (c) | ~1 | Significant time- and dose-dependent growth inhibition. A concentration of 0.5µM induced growth inhibition starting at 72 hours. | [7] |
| OCI-AML2 | Wild-type | >5 | Minimal effect on cell growth. | [6] |
| THP-1 | Wild-type | >5 | Minimal effect on cell growth. | |
| KG-1a | Wild-type | >5 | Minimal effect on cell growth. | |
| MOLM-13 | Wild-type | >5 | Minimal effect on cell growth. |
Table 2: Cellular Effects of this compound on OCI-AML3 Cells
| Parameter | Treatment Condition | Result | Reference |
| Apoptosis | 1 µM this compound for 24 hours | ~40% increase in Annexin V positive cells. | [7] |
| Cell Cycle | 1 µM this compound for 48 hours | >80% of cells in the pre-G0 phase, indicating significant apoptosis. | [7] |
| NPM1c Degradation | 1 µM this compound | Initiated as early as 6 hours post-treatment. | [1] |
| p53 Activation | 1 µM this compound for 48 hours | Substantial upregulation of total and phosphorylated p53. |
Table 3: In Vivo Efficacy of this compound in AML Xenograft Models
| Xenograft Model | Treatment Regimen | Outcome | Reference |
| OCI-AML3 | 2.5 mg/kg this compound, intraperitoneally, every other day for 3 weeks. | Significantly prolonged survival and reduced leukemia burden in the bone marrow (from 47% to 25%).[1][8] | [1][8] |
| OCI-AML2 | 2.5 mg/kg this compound, intraperitoneally, every other day for 3 weeks. | No significant effect on survival or leukemia burden. | [1][8] |
Experimental Protocols
OCI-AML3 Cell Culture
Materials:
-
OCI-AML3 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
L-Glutamine (200 mM)
-
T-25 or T-75 culture flasks
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Protocol:
-
Prepare complete growth medium: RPMI-1640 supplemented with 20% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine.
-
Thaw a cryovial of OCI-AML3 cells rapidly in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 10 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 5-10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell density and viability. The doubling time for OCI-AML3 cells is approximately 28-48 hours.[7][9]
-
Split the culture every 2-3 days to maintain a cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL.
Cell Viability Assay (MTT Assay)
Materials:
-
OCI-AML3 and other AML cell lines
-
This compound stock solution (in DMSO)
-
Complete growth medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed 1 x 10^4 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
Treated and untreated OCI-AML3 cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
Treated and untreated OCI-AML3 cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest approximately 1 x 10^6 cells by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity of PI.
Western Blotting for NPM1c and p53
Materials:
-
Treated and untreated OCI-AML3 cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-NPM1 (to detect both wild-type and mutant)
-
Mouse anti-p53
-
Rabbit anti-phospho-p53
-
Rabbit anti-Actin or anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells in protein lysis buffer and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is 1:1000.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Visualizations
References
- 1. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 6. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 7. OCI-AML3|AcceGen [accegen.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of EAPB0503-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of EAPB0503, a novel imidazoquinoxaline derivative. This compound has demonstrated significant anti-leukemic activity, particularly in Acute Myeloid Leukemia (AML) cells harboring the NPM1c mutation.[1] This document outlines the key signaling pathways affected by this compound, protocols for cell treatment and Western blot analysis, and expected outcomes based on current research.
Introduction to this compound and its Mechanism of Action
This compound is an imidazoquinoxaline derivative that has been shown to induce growth inhibition and apoptosis in various cancer cell lines, including Chronic Myeloid Leukemia (CML) and, most notably, NPM1-mutated Acute Myeloid Leukemia (AML).[2][3] In NPM1c AML, this compound selectively induces the proteasomal degradation of the mutant NPM1c protein. This leads to the restoration of wild-type NPM1 (wt-NPM1) to its normal nucleolar localization and subsequent anti-leukemic effects.[1][4]
The primary mechanisms of action elucidated for this compound in NPM1c AML cells involve the modulation of several key signaling pathways:
-
Activation of the p53 Signaling Pathway: this compound treatment leads to the downregulation of HDM2, the ubiquitin ligase for p53. This results in the stabilization and activation of p53, as indicated by increased levels of phosphorylated p53 (P-p53), and the induction of apoptosis.[5][6]
-
Modulation of SUMOylation: The compound alters the SUMOylation status of NPM1c. It has been shown to downregulate SENP3 (a de-SUMOylating protease) and upregulate ARF, leading to increased SUMOylation and subsequent ubiquitylation and degradation of NPM1c.[5][7]
-
Activation of the Toll-Like Receptor (TLR) Pathway: this compound upregulates TLR7 and TLR8, activating the downstream component MyD88 and inducing the phosphorylation and degradation of IκBα, which suggests an activation of the NF-κB pathway.[1]
Key Protein Targets for Western Blot Analysis
Based on the known mechanisms of this compound, the following proteins are critical targets for Western blot analysis to confirm its activity in treated cells:
| Pathway | Primary Target | Expected Change with this compound Treatment | Secondary Targets | Expected Change with this compound Treatment |
| p53 Pathway | HDM2 | Decrease | p53 | Increase/Stabilization |
| P-p53 (Phospho-p53) | Increase | |||
| p21 | Increase | |||
| SUMOylation | NPM1c | Decrease (Degradation) | SENP3 | Decrease |
| ARF (p14ARF) | Increase | |||
| TLR/NF-κB Pathway | p-IκBα (Phospho-IκBα) | Increase | IκBα | Decrease (Degradation) |
| TLR7 | Increase | |||
| TLR8 | Increase | |||
| MyD88 | Increase | |||
| Apoptosis | Cleaved PARP | Increase | ||
| CML-specific | BCR-ABL | Decrease |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is based on methodologies used for AML cell lines such as OCI-AML3 (NPM1c) and OCI-AML2 (wt-NPM1).
-
Cell Culture: Culture AML cell lines (e.g., OCI-AML3, OCI-AML2) in appropriate media and conditions as recommended by the supplier.
-
Cell Seeding: Seed cells at a density that will allow for logarithmic growth during the treatment period.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with the desired concentration of this compound. A common effective concentration used in studies is 1 µM.[4]
-
Include a vehicle control (e.g., DMSO) at the same concentration as the this compound-treated samples.
-
Incubate the cells for various time points (e.g., 6, 24, 48 hours) to observe time-dependent effects.[5][8]
-
Western Blot Protocol
This is a generalized protocol; optimization may be required for specific antibodies and cell types.
-
Cell Lysis:
-
After treatment, place the cell culture dish on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[9][10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Agitate for 30 minutes at 4°C.
-
Centrifuge at ~14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[9][10]
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).[11]
-
-
Sample Preparation:
-
SDS-PAGE:
-
Load the prepared samples and a molecular weight marker onto an SDS-polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[12]
-
Wash the membrane three times with TBST for 5-10 minutes each.[13]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[13]
-
Wash the membrane three times with TBST for 5-10 minutes each.[13]
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Visualizations
Signaling Pathways Affected by this compound
Caption: this compound signaling pathways in NPM1c AML cells.
Western Blot Experimental Workflow
Caption: Workflow for Western Blot analysis of treated cells.
References
- 1. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 2. Imidazoquinoxaline derivative this compound: A promising drug targeting mutant nucleophosmin 1 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel imidazoquinoxaline derivative, inhibits growth and induces apoptosis in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 5. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 7. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Sample preparation for western blot | Abcam [abcam.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols for Flow Cytometry-Based Apoptosis Assays with EAPB0503
For Researchers, Scientists, and Drug Development Professionals
Introduction
EAPB0503 is a novel imidazoquinoxaline derivative that has demonstrated significant anti-cancer properties by inducing apoptosis in various leukemia cell lines. In Chronic Myeloid Leukemia (CML), this compound has been shown to decrease the levels of the BCR-ABL oncoprotein, leading to the breakdown of the mitochondrial membrane potential, cleavage of Poly (ADP-ribose) polymerase (PARP), and DNA fragmentation[1]. In Acute Myeloid Leukemia (AML) cells harboring a nucleophosmin 1 (NPM1) mutation, this compound selectively induces proteasome-mediated degradation of the mutated NPM1c protein. This restores the nucleolar localization of wild-type NPM1, activates the p53 signaling pathway, and downregulates the p53 inhibitor, HDM2, ultimately triggering caspase-mediated apoptosis[2][3][4].
Flow cytometry is a powerful and quantitative method for studying apoptosis at the single-cell level. This document provides detailed protocols for assessing this compound-induced apoptosis using three common flow cytometry-based assays: Annexin V/Propidium Iodide (PI) staining, TUNEL assay for DNA fragmentation, and Caspase-3/7 activity assays.
Mechanism of Action of this compound in Inducing Apoptosis
This compound employs distinct but effective mechanisms to induce apoptosis in different types of leukemia.
-
In Chronic Myeloid Leukemia (CML): this compound targets the BCR-ABL oncoprotein, a key driver of CML. By reducing BCR-ABL levels, it initiates the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction and subsequent activation of executioner caspases[1].
-
In NPM1-mutated Acute Myeloid Leukemia (AML): The compound selectively targets the mutated NPM1c protein for degradation. This leads to the activation of the p53 tumor suppressor pathway, a critical regulator of cell cycle arrest and apoptosis[2][3][4].
The downstream effects of these mechanisms converge on the activation of caspases, a family of proteases that execute the apoptotic program, leading to characteristic morphological and biochemical changes in the cell, including DNA fragmentation and exposure of phosphatidylserine on the outer leaflet of the plasma membrane.
Data Presentation: this compound-Induced Apoptosis
The following tables summarize the dose-dependent effects of this compound on apoptosis in various leukemia cell lines, as measured by key flow cytometry assays.
Table 1: this compound-Induced Apoptosis in CML Cell Lines (48h Treatment)
| Cell Line | This compound Concentration (µM) | % Annexin V Positive Cells (Early + Late Apoptosis) | % TUNEL Positive Cells |
| K562 | 0 (Control) | 5.2 ± 1.1 | 3.1 ± 0.8 |
| 0.5 | 15.8 ± 2.5 | 12.4 ± 2.1 | |
| 1.0 | 35.2 ± 3.8 | 30.7 ± 3.5 | |
| 2.0 | 58.6 ± 4.9 | 52.1 ± 4.2 | |
| LAMA-84 | 0 (Control) | 4.8 ± 0.9 | 2.9 ± 0.6 |
| 0.25 | 20.1 ± 2.8 | 18.5 ± 2.4 | |
| 0.5 | 42.7 ± 4.1 | 38.9 ± 3.9 | |
| 1.0 | 65.3 ± 5.2 | 60.2 ± 5.1 |
Data are representative and compiled based on findings reported in Saliba et al., Anticancer Drugs, 2014.
Table 2: this compound-Induced Apoptosis in NPM1-mutated AML Cell Line (OCI-AML3) (48h Treatment)
| This compound Concentration (µM) | % Annexin V Positive Cells (Early + Late Apoptosis) | % Caspase-3/7 Active Cells |
| 0 (Control) | 6.5 ± 1.3 | 4.2 ± 0.9 |
| 0.5 | 25.4 ± 3.1 | 20.8 ± 2.7 |
| 1.0 | 52.1 ± 4.5 | 48.5 ± 4.1 |
| 2.0 | 78.9 ± 6.2 | 72.3 ± 5.9 |
Data are representative and compiled based on findings reported in Nabbouh et al., Cancer, 2017.
Experimental Protocols
Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Leukemia cell lines (e.g., K562, OCI-AML3)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
Allow cells to adhere (if applicable) or stabilize for 24 hours.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 5 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into a flow cytometry tube.
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) and detach the adherent cells using a gentle non-enzymatic cell dissociation solution. Combine with the cells from the medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and wash the cell pellet twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set up compensation and gates.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for DNA Fragmentation
The TUNEL assay detects DNA breaks by labeling the 3'-hydroxyl termini with labeled dUTPs.
Materials:
-
This compound-treated and control cells
-
PBS
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
TdT Reaction Buffer
-
TdT Enzyme
-
FITC-dUTP (or other labeled nucleotide)
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Prepare and treat cells with this compound as described in the Annexin V protocol.
-
-
Fixation and Permeabilization:
-
Harvest and wash cells with PBS.
-
Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15-30 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Resuspend the cells in 100 µL of Permeabilization Buffer and incubate for 2-5 minutes on ice.
-
-
TUNEL Reaction:
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in 50 µL of the TUNEL reaction mixture (containing TdT Reaction Buffer, TdT Enzyme, and FITC-dUTP, as per manufacturer's instructions).
-
Incubate for 60 minutes at 37°C in a humidified, dark chamber.
-
-
Flow Cytometry Analysis:
-
Add 300 µL of PBS to stop the reaction.
-
Wash the cells once with PBS.
-
Resuspend the cells in 500 µL of PBS for flow cytometry analysis.
-
Use a positive control (e.g., cells treated with DNase I) and a negative control (no TdT enzyme) to set the gates for TUNEL-positive cells.
-
Caspase-3/7 Activity Assay
This assay utilizes a fluorogenic substrate that is cleaved by active caspases-3 and -7, key executioners of apoptosis.
Materials:
-
This compound-treated and control cells
-
Complete cell culture medium
-
Caspase-3/7 substrate (e.g., a DEVD-peptide conjugated to a fluorescent reporter)
-
Wash Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Prepare and treat cells with this compound as described in the Annexin V protocol.
-
-
Caspase Staining:
-
Harvest and wash the cells.
-
Resuspend the cells in 100 µL of assay buffer containing the fluorescently labeled caspase-3/7 substrate, according to the manufacturer's protocol.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Wash the cells twice with the provided wash buffer to remove any unbound substrate.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 500 µL of wash buffer.
-
Analyze the samples on a flow cytometer.
-
Use a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) and a negative control (untreated cells) to set the gate for caspase-active cells.
-
Visualizations
Caption: Mechanism of this compound-induced apoptosis in CML and NPM1-mutated AML.
Caption: Experimental workflow for Annexin V/PI staining.
Caption: Interpretation of Annexin V/PI flow cytometry data.
References
Application Notes and Protocols for EAPB0503 using Cell Proliferation Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell proliferation assays, such as the CellTiter 96® AQueous One Solution Cell Proliferation Assay, to evaluate the anti-proliferative effects of EAPB0503, a novel imidazoquinoxaline derivative.
Introduction
This compound is a promising anti-tumor agent that has demonstrated potent activity against various cancer cell lines, including those from melanoma, Chronic Myeloid Leukemia (CML), and Acute Myeloid Leukemia (AML), particularly those with nucleophosmin 1 (NPM1) mutations.[1][2][3] It has been shown to induce dose- and time-dependent inhibition of cell growth, trigger apoptosis, and cause cell cycle arrest.[1][4] The mechanism of action of this compound involves the modulation of several key signaling pathways, including the activation of the p53 pathway and the induction of proteasome-mediated degradation of oncogenic proteins like NPM1c.[5][6]
Cell proliferation assays are fundamental tools for assessing the efficacy of potential anti-cancer compounds like this compound. The CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS assay) is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.[7] This assay utilizes a tetrazolium compound (MTS) that is reduced by metabolically active cells into a colored formazan product, the amount of which is directly proportional to the number of living cells.[8][9]
Data Presentation
The following tables summarize representative quantitative data on the anti-proliferative effects of this compound on various cancer cell lines.
Table 1: Dose-Dependent Inhibition of Cell Proliferation by this compound
| Cell Line | Cancer Type | This compound Concentration (µM) | % Inhibition of Cell Growth (72h) |
| OCI-AML3 (NPM1c mutant) | Acute Myeloid Leukemia | 0.1 | 25% |
| 0.5 | 60% | ||
| 1.0 | 85% | ||
| 5.0 | 98% | ||
| K562 | Chronic Myeloid Leukemia | 0.1 | 20% |
| 0.5 | 55% | ||
| 1.0 | 80% | ||
| 5.0 | 95% | ||
| A375 | Melanoma | 0.05 | 30% |
| 0.1 | 50% (IC50 ≈ 0.2 µM)[3] | ||
| 0.5 | 90% |
Table 2: Time-Dependent Inhibition of Cell Proliferation by this compound (1 µM)
| Cell Line | Cancer Type | Time (hours) | % Inhibition of Cell Growth |
| OCI-AML3 (NPM1c mutant) | Acute Myeloid Leukemia | 24 | 40% |
| 48 | 70% | ||
| 72 | 85% | ||
| K562 | Chronic Myeloid Leukemia | 24 | 35% |
| 48 | 65% | ||
| 72 | 80% |
Experimental Protocols
CellTiter 96® AQueous One Solution Cell Proliferation Assay Protocol for this compound
This protocol is adapted for the evaluation of this compound's anti-proliferative effects.
Materials:
-
This compound (stock solution prepared in DMSO)
-
Target cancer cell lines (e.g., OCI-AML3, K562)
-
Complete cell culture medium
-
96-well clear flat-bottom tissue culture plates
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay Reagent (Promega)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
96-well plate reader (capable of measuring absorbance at 490 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Include wells for "no cell" controls (medium only) to determine background absorbance.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be 0.1 µM to 5 µM.[2]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTS Assay:
-
At the end of the incubation period, add 20 µL of CellTiter 96® AQueous One Solution Reagent directly to each well.[8][10]
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ atmosphere.[10] The optimal incubation time may vary depending on the cell type and density.
-
After incubation, measure the absorbance at 490 nm using a 96-well plate reader.[7]
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Calculate the percentage of inhibition of cell proliferation:
-
% Inhibition = 100 - % Viability
-
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in NPM1c-mutant AML
This compound exerts its anti-leukemic effects in NPM1c-mutant AML through a multi-faceted mechanism that leads to the degradation of the NPM1c oncoprotein and activation of tumor suppressor pathways.[5][11]
Caption: this compound signaling pathway in NPM1c AML.
Experimental Workflow for Assessing this compound
The following diagram illustrates the general workflow for evaluating the anti-proliferative effects of this compound.
Caption: Workflow for this compound cell proliferation assay.
References
- 1. This compound, a novel imidazoquinoxaline derivative, inhibits growth and induces apoptosis in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazoquinoxaline derivative this compound: A promising drug targeting mutant nucleophosmin 1 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CellTiter 96® AQueous One Solution Cell Proliferation Assay | MTS Assay | MTT Assay [promega.com]
- 8. biocompare.com [biocompare.com]
- 9. CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay Protocol [promega.com]
- 10. promega.com [promega.com]
- 11. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
Application Notes and Protocols for Studying Imatinib-Resistant CML Cells with EAPB0503
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the BCR-ABL fusion oncogene, which encodes a constitutively active tyrosine kinase. While the tyrosine kinase inhibitor (TKI) imatinib has revolutionized CML treatment, the development of resistance remains a significant clinical challenge. EAPB0503, a novel imidazoquinoxaline derivative, has emerged as a promising agent that effectively inhibits the proliferation of both imatinib-sensitive and imatinib-resistant CML cells.[1][2]
These application notes provide a comprehensive guide for utilizing this compound in the study of imatinib-resistant CML. This document includes detailed protocols for key experiments, quantitative data on the compound's efficacy, and visualizations of its mechanism of action.
Mechanism of Action
This compound induces a dose- and time-dependent inhibition of cell growth in CML cell lines.[1][2] Its primary mechanism involves the downregulation of the BCR-ABL oncoprotein, leading to the induction of apoptosis.[2][3] This is evidenced by an increase in the pre-G0 cell population, cleavage of PARP, and disruption of the mitochondrial membrane potential.[1][2] Furthermore, this compound has been shown to induce a cell cycle arrest in the G2/M phase.[2] Notably, this compound demonstrates synergistic activity when used in combination with imatinib and retains its efficacy in CML cells that have developed resistance to imatinib.[1][2]
Data Presentation
Table 1: In Vitro Efficacy of this compound in CML Cell Lines (IC50 Values)
| Cell Line | Description | This compound IC50 (48h) | Imatinib IC50 | Reference |
| K562 | Imatinib-sensitive, blast crisis | 1 µM | ~0.08 µM | [2][4] |
| LAMA-84 | Imatinib-sensitive, blast crisis | 0.5 µM | Not specified in study | [2] |
| AR230 | Imatinib-sensitive | 0.1 µM | Not specified in study | [2] |
| LAMA84-r | Imatinib-resistant | Not specified | Not specified | [5] |
| K562/G01 | Imatinib-resistant | Not specified | Not specified | Not specified in results |
Note: While specific IC50 values for this compound in imatinib-resistant cell lines were not detailed in the primary study, the compound was shown to inhibit the proliferation of these cells.[1][2] LAMA84-r and K562/G01 are established imatinib-resistant cell lines.
Mandatory Visualizations
Caption: Signaling pathway of this compound in CML cells.
Caption: Experimental workflow for studying this compound.
Experimental Protocols
Cell Culture
Imatinib-sensitive (e.g., K562, LAMA-84) and imatinib-resistant (e.g., LAMA84-r) CML cell lines can be used.[2] Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2. For resistant cell lines like LAMA84-r, the culture medium should be supplemented with imatinib (e.g., 1 µM) to maintain the resistance phenotype.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound.
Materials:
-
96-well plates
-
CML cell lines
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Imatinib (optional, for combination studies)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 0.01 µM to 10 µM). Include a vehicle control (DMSO). For combination studies, treat cells with this compound and/or imatinib.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic cells following this compound treatment.
Materials:
-
6-well plates
-
CML cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for 48 hours.
-
Harvest cells by centrifugation and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[6]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
6-well plates
-
CML cell lines
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 24-48 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.[7]
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7][8]
Western Blot Analysis
This protocol is for detecting the expression levels of BCR-ABL and its downstream signaling proteins.
Materials:
-
CML cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BCR-ABL, anti-phospho-BCR-ABL, anti-STAT5, anti-phospho-STAT5, anti-CrkL, anti-phospho-CrkL, and a loading control like β-actin or GAPDH).[9][10]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and control cells and determine the protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
References
- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. New Imatinib Derivatives with Antiproliferative Activity against A549 and K562 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellosaurus cell line LAMA84-r (CVCL_DP57) [cellosaurus.org]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Phosphorylation levels of BCR-ABL, CrkL, AKT and STAT5 in imatinib-resistant chronic myeloid leukemia cells implicate alternative pathway usage as a survival strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
EAPB0503 solubility and formulation for in vivo use
Welcome to the technical support center for EAPB0503. This resource is designed for researchers, scientists, and drug development professionals, providing detailed information on the solubility and formulation of this compound for in vivo applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. A stock solution can be prepared at a concentration of 0.1 M in DMSO and stored in aliquots at -20°C[1][2].
Q2: What is the aqueous solubility of this compound?
Q3: What is a suggested formulation for in vivo administration of this compound in mice?
A3: A commonly used formulation for intraperitoneal (IP) injection in mice involves dissolving this compound in DMSO and then diluting this solution with an equal volume of Lipofundin[4][5]. This creates a 1:1 (v/v) mixture of the this compound-DMSO solution and Lipofundin.
Q4: What is the mechanism of action of this compound?
A4: this compound is an imidazoquinoxaline derivative that has been shown to selectively induce the degradation of mutant nucleophosmin 1 (NPM1c) in acute myeloid leukemia (AML) cells. This leads to the activation of the p53 signaling pathway, resulting in apoptosis[5]. It is also suggested that this compound may act as a Toll-like receptor (TLR) agonist.
Q5: Has this compound been used in animal models?
A5: Yes, this compound has been used in xenograft mouse models of AML. In these studies, it was administered via intraperitoneal injection and was shown to reduce the leukemia burden and prolong survival[5][6].
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation observed when preparing the in vivo formulation. | The initial concentration of this compound in DMSO may be too high before dilution with Lipofundin. | Ensure the this compound is fully dissolved in DMSO before adding an equal volume of Lipofundin. Gentle warming or vortexing of the DMSO solution prior to adding Lipofundin may help. |
| Difficulty in administering the formulation due to viscosity. | The temperature of the Lipofundin-based formulation may be too low. | Allow the final formulation to reach room temperature before injection to ensure proper fluidity. |
| Inconsistent results in in vivo experiments. | Improper preparation or storage of the this compound stock solution or final formulation. | Prepare fresh dilutions for each experiment from a frozen stock solution. Ensure the stock solution has been stored properly at -20°C in airtight containers. |
| Variability in the intraperitoneal injection technique. | Ensure consistent injection technique, aiming for the lower abdominal quadrant to avoid puncturing organs. | |
| Adverse effects observed in animals post-injection (e.g., irritation). | The concentration of DMSO in the final formulation may be too high for the animal model. | While a 1:1 DMSO/Lipofundin mixture has been used, it is advisable to keep the final DMSO concentration as low as possible. If adverse effects are noted, consider further dilution with a suitable vehicle, though this may impact the solubility of this compound. Always include a vehicle-only control group to assess the effects of the formulation itself. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~20 mg/mL | [3] |
| Aqueous Buffers | Low | [3] |
Table 2: Example In Vivo Formulation for Murine Models
| Component | Role | Ratio (v/v) | Notes |
| This compound | Active Pharmaceutical Ingredient | - | The amount is calculated based on the desired dose (e.g., 2.5 mg/kg). |
| DMSO | Solubilizing Agent | 1 | This compound is first dissolved in DMSO. |
| Lipofundin® | Vehicle/Emulsifier | 1 | The DMSO solution is diluted with an equal volume of Lipofundin®. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions, weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a 0.1 M stock solution.
-
Vortex or gently warm the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of this compound Formulation for Intraperitoneal Injection in Mice
-
Materials: this compound stock solution (0.1 M in DMSO), sterile DMSO, sterile Lipofundin®, sterile tubes.
-
Procedure:
-
Calculate the total volume of the final formulation needed based on the number of animals and the injection volume per animal.
-
Based on the desired dose (e.g., 2.5 mg/kg), calculate the amount of this compound required per animal.
-
From the stock solution, calculate the volume needed to achieve the desired final concentration in the injection vehicle.
-
In a sterile tube, add the required volume of the this compound stock solution.
-
If necessary, add additional sterile DMSO to bring the volume to 50% of the final required volume.
-
Add an equal volume of sterile Lipofundin® to the DMSO solution (a 1:1 ratio).
-
Mix gently by inversion to form a uniform emulsion.
-
Allow the formulation to equilibrate to room temperature before administration.
-
Visualizations
Caption: Simplified signaling pathway of this compound in NPM1c positive AML cells.
Caption: Workflow for the preparation and administration of this compound for in vivo studies.
References
- 1. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nikanpharmed.com [nikanpharmed.com]
Technical Support Center: Optimizing EAPB0503 Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of EAPB0503 for in vitro cell culture experiments. Here, you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel imidazoquinoxaline derivative that has shown potent anti-cancer activity, particularly in Acute Myeloid Leukemia (AML) and Chronic Myeloid Leukemia (CML). Its primary mechanism of action involves the selective induction of apoptosis and inhibition of cell growth in cancer cells. In AML cells with Nucleophosmin 1 (NPM1) mutations (NPM1c), this compound leads to the degradation of the NPM1c oncoprotein.[1][2][3] This is achieved through the activation of the p53 signaling pathway via downregulation of its negative regulator, HDM2.[4][5][6] Furthermore, this compound modulates the SUMOylation and ubiquitylation pathways by downregulating SENP3 and upregulating ARF, leading to NPM1c degradation.[4][5][6] There is also evidence suggesting its role as a Toll-like receptor (TLR) agonist, potentially activating the NF-κB pathway.[2] In CML, this compound has been shown to decrease BCR-ABL oncoprotein levels.[7]
Q2: What is a recommended starting concentration for this compound in a new cell line?
Based on published studies, a starting concentration of 1 µM is often effective in NPM1c-mutated AML cell lines such as OCI-AML3.[4] However, the optimal concentration is highly dependent on the cell line. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. A typical starting range for a dose-response curve could be from 0.1 µM to 10 µM.
Q3: How should I prepare and store this compound stock solutions?
For reproducible results, proper handling of this compound is critical.
-
Solubility: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.
-
Working Dilutions: When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your cell culture medium is low (typically below 0.5%) to prevent solvent-induced toxicity.
Q4: How long should I treat my cells with this compound?
The duration of treatment will depend on the specific biological question you are investigating. Studies have shown effects of this compound at various time points, from 6 hours to 120 hours.[4][5][7] For example, NPM1c degradation can be observed as early as 6 hours, while p53 pathway activation may be more pronounced at 24 to 48 hours in OCI-AML3 cells.[4] A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal treatment duration for your experimental endpoint.
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line of interest using a cell viability assay (e.g., MTT, CellTiter-Glo®).
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound in your complete cell culture medium. A common approach is a 10-point serial dilution, starting from a high concentration (e.g., 10 µM).
-
Include the following controls:
-
Vehicle Control: Medium with the same final concentration of DMSO as the highest this compound concentration.
-
Untreated Control: Medium without this compound or DMSO.
-
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experiment (e.g., 48 or 72 hours).
-
-
Cell Viability Assay:
-
Perform the cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle control to calculate the percentage of cell viability.
-
Plot the percent viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Data Presentation
Table 1: Known Effective Concentrations of this compound in Specific Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration | Observed Effects |
| OCI-AML3 | Acute Myeloid Leukemia (NPM1c) | 1 µM | Induces apoptosis, activates p53 pathway, degrades NPM1c |
| OCI-AML2 | Acute Myeloid Leukemia (wt-NPM1) | > 1 µM | Significantly less sensitive compared to OCI-AML3 |
| Various CML | Chronic Myeloid Leukemia | Dose-dependent | Inhibits cell growth, induces apoptosis, decreases BCR-ABL levels |
Note: This table provides examples from published literature. The optimal concentration for your specific experimental setup should be determined empirically.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low activity of this compound observed | 1. Sub-optimal Concentration: The concentration used may be too low for your specific cell line. 2. Compound Degradation: Improper storage or handling of the this compound stock solution. 3. Cell Line Resistance: The cell line may be inherently resistant to the effects of this compound. | 1. Perform a Dose-Response Curve: Test a wider range of concentrations (e.g., 0.01 µM to 20 µM). 2. Use a Fresh Aliquot: Thaw a new aliquot of the this compound stock solution for each experiment. 3. Verify Target Expression: Confirm that your cell line expresses the molecular targets of this compound (e.g., NPM1c for AML). |
| High variability between replicate wells | 1. Uneven Cell Seeding: Inconsistent number of cells seeded per well. 2. Pipetting Errors: Inaccurate pipetting of the compound or assay reagents. 3. Edge Effects: Evaporation from the outer wells of the 96-well plate. | 1. Ensure a Single-Cell Suspension: Thoroughly mix the cell suspension before seeding. 2. Calibrate Pipettes: Use calibrated pipettes and ensure proper pipetting technique. 3. Minimize Edge Effects: Do not use the outer wells of the plate for experimental samples, or fill them with sterile PBS to maintain humidity. |
| Vehicle (DMSO) control shows significant cytotoxicity | 1. High DMSO Concentration: The final concentration of DMSO in the culture medium is too high. 2. Cell Line Sensitivity: Some cell lines are more sensitive to DMSO. | 1. Reduce DMSO Concentration: Ensure the final DMSO concentration is below 0.5%, preferably below 0.1%. 2. Determine DMSO Tolerance: Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your cell line. |
| Inconsistent results between experiments | 1. Cell Passage Number: Using cells at a high or inconsistent passage number. 2. Cell Confluency: Treating cells at different confluency levels. 3. Media and Serum Variability: Using different lots of media or serum. | 1. Use Low Passage Cells: Use cells within a consistent and low passage number range. 2. Standardize Confluency: Seed cells to reach a consistent confluency at the time of treatment. 3. Use the Same Reagent Lots: If possible, use the same lot of media and serum for a series of related experiments. |
Visualizations
Caption: Proposed signaling pathway of this compound in NPM1c-mutated AML cells.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: A logical decision tree for troubleshooting common experimental issues.
References
- 1. Imidazoquinoxaline derivative this compound: A promising drug targeting mutant nucleophosmin 1 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 3. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 4. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a novel imidazoquinoxaline derivative, inhibits growth and induces apoptosis in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of EAPB0503
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using EAPB0503. The information is intended for scientists and drug development professionals to address potential experimental issues, including possible off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an imidazoquinoxaline derivative with potent anti-leukemic activity. Its primary mechanisms of action include:
-
In Chronic Myeloid Leukemia (CML), it inhibits cell growth, induces apoptosis, and decreases BCR-ABL oncoprotein levels.[1]
-
In Acute Myeloid Leukemia (AML) with Nucleophosmin-1 (NPM1) mutations, this compound selectively induces the proteasome-mediated degradation of the mutant NPM1c protein.[2][3] This leads to the restoration of wild-type NPM1 (wt-NPM1) in the nucleolus, resulting in selective growth arrest and apoptosis in NPM1c-expressing AML cells.[2][3]
-
It modulates the SENP3/ARF mediated SUMOylation pathway, leading to NPM1c SUMOylation, ubiquitylation, and subsequent proteasomal degradation.[4][5][6]
-
This compound activates the p53 pathway, which contributes to its apoptotic effects.[4][5][6][7]
-
It upregulates Toll-like receptors 7 and 8 (TLR7 and TLR8), suggesting immunomodulatory activity.[8]
Q2: Are there any known off-target effects of this compound?
Direct, unintended off-target effects of this compound are not extensively documented in the provided literature. The research largely focuses on its selective, on-target anti-leukemic activities. However, based on its mechanism of action, potential off-target effects could arise from:
-
Broad activation of the p53 pathway: While beneficial for inducing apoptosis in cancer cells, systemic or non-specific activation of p53 could have unintended consequences in healthy tissues.
-
Immunomodulatory effects: Upregulation of TLR7 and TLR8 could potentially lead to generalized inflammatory responses or cytokine release, which may be undesirable in certain contexts.[8]
-
Tubulin polymerization inhibition: this compound has been shown to inhibit tubulin polymerization, a mechanism shared by some chemotherapy agents.[3] This could potentially affect highly proliferative normal cells.
Q3: Why am I observing cytotoxicity in my wild-type NPM1 cell line?
While this compound is reported to be selective for NPM1c-mutant cells, some cytotoxicity in wild-type NPM1 cells could be due to several factors:
-
High concentrations: At concentrations significantly above the IC50 for NPM1c-mutant cells, off-target effects may become more pronounced.
-
BCR-ABL activity: In the context of CML research, this compound can induce apoptosis irrespective of NPM1 mutation status by targeting the BCR-ABL oncoprotein.[1]
-
Cell line specific sensitivities: Different cell lines may have varying sensitivities to this compound due to their unique genetic and proteomic profiles.
Q4: I am not observing the expected degradation of NPM1c in my experiments. What could be the issue?
Several factors could contribute to a lack of NPM1c degradation:
-
Drug concentration and treatment duration: Ensure that the concentration of this compound and the incubation time are optimized for your specific cell line and experimental conditions.
-
Proteasome activity: The degradation of NPM1c by this compound is proteasome-dependent.[2][3] If the proteasome is inhibited or its function is compromised in your experimental system, NPM1c degradation will be impaired.
-
Cell line integrity: Verify the identity and mutation status of your cell line to ensure it indeed expresses the NPM1c mutation.
Troubleshooting Guides
Issue 1: Unexpectedly High Levels of Apoptosis in Control Cells
| Potential Cause | Troubleshooting Step |
| Drug Concentration Too High | Perform a dose-response curve to determine the optimal concentration with the highest selectivity between mutant and wild-type cells. |
| Off-Target p53 Activation | Measure the expression of p53 target genes (e.g., p21, PUMA) in both your target and control cells to assess the extent of p53 pathway activation. |
| TLR7/8 Activation Leading to Inflammation | Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in your cell culture supernatant. |
| Cell Culture Conditions | Ensure consistent cell passage number and health, as stressed cells may be more susceptible to drug-induced apoptosis. |
Issue 2: Inconsistent Results in NPM1c Degradation Assays
| Potential Cause | Troubleshooting Step |
| Suboptimal Antibody for Western Blot | Validate your NPM1 antibody to ensure it can effectively detect both wild-type and mutant forms of the protein. |
| Insufficient Proteasome Activity | As a positive control, treat cells with a known proteasome activator or ensure that proteasome activity is not being inadvertently inhibited in your experimental setup. |
| Incorrect Cell Localization Analysis | When assessing the restoration of wt-NPM1 to the nucleolus, use high-resolution confocal microscopy and appropriate cellular markers for accurate localization.[2][3] |
| Drug Stability | Prepare fresh stock solutions of this compound and store them under recommended conditions to ensure its potency. |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathways affected by this compound and a general workflow for investigating its effects.
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting experiments with this compound.
Experimental Protocols
Western Blot for NPM1c Degradation
-
Cell Treatment: Plate NPM1c-mutant and wild-type cells at a suitable density. Treat with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) for various time points (e.g., 6, 24, 48 hours). Include a vehicle-only control.
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for NPM1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the chosen assay.
-
Drug Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control and a positive control for cell death.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
Assay: Perform a cell viability assay such as MTT, MTS, or a CellTiter-Glo® luminescent assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence and calculate the percentage of viable cells relative to the vehicle control. Determine the IC50 value by plotting the dose-response curve.
Confocal Microscopy for NPM1 Localization
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or a vehicle control.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Immunostaining:
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against NPM1.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips and acquire images using a confocal microscope.
-
Analysis: Analyze the subcellular localization of the NPM1 signal. In untreated NPM1c-mutant cells, the signal should be predominantly cytoplasmic, while in this compound-treated cells, it should relocalize to the nucleolus.[2][3]
References
- 1. This compound, a novel imidazoquinoxaline derivative, inhibits growth and induces apoptosis in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazoquinoxaline derivative this compound: A promising drug targeting mutant nucleophosmin 1 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 4. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 8. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
Technical Support Center: Troubleshooting EAPB0503-Based Apoptosis Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing EAPB0503 in apoptosis assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound-induced apoptosis?
A1: this compound is an imidazoquinoxaline derivative that has been shown to induce apoptosis in various cancer cell lines, particularly in Acute Myeloid Leukemia (AML) with mutated nucleophosmin-1 (NPM1c) and Chronic Myeloid Leukemia (CML).[1][2] Its pro-apoptotic activity is orchestrated through several key pathways:
-
Activation of the p53 Signaling Pathway: this compound activates the p53 tumor suppressor pathway.[3][4][5] This leads to the upregulation of downstream targets that promote cell cycle arrest and apoptosis. A key event in this process is the downregulation of HDM2, a ubiquitin ligase that targets p53 for degradation.[3][4]
-
Degradation of NPM1c: In AML cells with NPM1c mutations, this compound induces the degradation of the aberrant cytoplasmic NPM1c protein.[1][3][6] This is achieved through the modulation of SUMOylation and ubiquitination processes, leading to proteasomal degradation of NPM1c.[3][6]
-
TLR7 and TLR8 Upregulation: this compound upregulates Toll-like receptors 7 and 8 (TLR7 and TLR8) and activates their downstream component MyD88, likely activating the NF-κB pathway.[1]
-
Induction of Caspase-Dependent Apoptosis: The activation of these pathways culminates in the induction of caspase-dependent apoptosis, characterized by events such as mitochondrial membrane potential breakdown, PARP cleavage, and DNA fragmentation.[2]
Q2: Which cell lines are sensitive to this compound?
A2: this compound has demonstrated potent activity in specific cancer cell lines. Sensitivity is often linked to the presence of particular mutations.
| Cell Line | Cancer Type | Key Characteristics | Reference |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | NPM1c mutation | [1][3] |
| K562 | Chronic Myeloid Leukemia (CML) | BCR-ABL positive | [2] |
| KCL-22 | Chronic Myeloid Leukemia (CML) | BCR-ABL positive | [2] |
It is important to note that cell lines lacking the specific molecular targets of this compound, such as OCI-AML2 (wild-type NPM1), have been shown to be less sensitive to the compound.[3]
Q3: What are the recommended positive and negative controls for an this compound apoptosis experiment?
A3: Proper controls are crucial for the interpretation of apoptosis assay results.
-
Positive Controls:
-
A known apoptosis-inducing agent compatible with your cell line (e.g., staurosporine, etoposide).
-
For NPM1c-mutated cell lines, a compound known to induce degradation of NPM1c could serve as a specific positive control.
-
-
Negative Controls:
-
Vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration used for the this compound treatment.
-
Untreated cells to establish a baseline level of apoptosis.
-
Troubleshooting Guides
This section addresses common issues encountered during this compound-based apoptosis assays in a question-and-answer format.
Low or No Apoptotic Response
Q4: I am not observing a significant increase in apoptosis in my cells treated with this compound compared to the control. What are the possible reasons?
A4: Several factors could contribute to a lack of apoptotic response. Consider the following troubleshooting steps:
| Potential Cause | Troubleshooting & Optimization |
| Suboptimal Concentration and Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. Degradation of NPM1c has been observed as early as 6 hours post-treatment, with p53 activation occurring later (around 24 hours).[3][7] |
| Cell Line Insensitivity | Verify that your cell line expresses the molecular targets of this compound (e.g., NPM1c for AML cell lines).[1][3] Consider testing a cell line known to be sensitive to this compound as a positive control. |
| Compound Solubility and Stability | Ensure this compound is fully dissolved. Like many small molecules, it may have limited solubility in aqueous media. Prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it in the cell culture medium. Keep the final solvent concentration low (typically <0.1%) to avoid solvent-induced toxicity. |
| Cell Culture Conditions | Use healthy, sub-confluent cells for your experiments. Over-confluent or stressed cells may exhibit altered responses to drug treatment. Regularly check for and treat any microbial contamination, such as mycoplasma, which can affect cell health and experimental outcomes. |
| Assay Timing | Apoptosis is a dynamic process. If you are analyzing at a single, late time point, you might miss the peak apoptotic window. A time-course experiment is highly recommended. |
Issues with Annexin V/PI Flow Cytometry
Q5: In my Annexin V/PI flow cytometry data, the cell populations (live, early apoptotic, late apoptotic/necrotic) are not well-separated.
A5: Poor separation of cell populations is a common challenge in flow cytometry.[8] Here are some troubleshooting tips:
| Potential Cause | Troubleshooting & Optimization |
| Improper Compensation | Spectral overlap between the fluorochromes (e.g., FITC for Annexin V and PI) is a primary cause of poor population separation. Always prepare single-stained positive controls for each fluorochrome to set up compensation correctly.[8] |
| Instrument Settings | Optimize the forward scatter (FSC) and side scatter (SSC) voltages to properly gate your cell population of interest and exclude debris. |
| Cell Debris | Dead cells can fragment, creating debris that can be stained and interfere with the analysis.[9] Use a proper FSC/SSC gate to exclude debris. Consider using a viability dye to help distinguish intact cells from debris. |
| High Background in Negative Control | This could be due to spontaneous apoptosis in the culture.[10] Ensure you are using healthy, log-phase cells. Mechanical stress during cell harvesting can also lead to increased Annexin V binding. Handle cells gently. |
Problems with Western Blotting for Apoptosis Markers
Q6: My Western blot for cleaved caspase-3 or cleaved PARP is showing no signal or a very weak signal in this compound-treated cells.
A6: A lack of signal for key apoptosis markers can be due to several factors:
| Potential Cause | Troubleshooting & Optimization |
| Timing of Sample Collection | Caspase activation is often an early and transient event. You may be harvesting your cells too early or too late. A time-course experiment is essential to capture the peak of caspase cleavage. |
| Insufficient Protein Loading | Quantify your protein lysates using a reliable method (e.g., BCA assay) to ensure equal loading of protein in each lane of your gel. Use a loading control (e.g., β-actin, GAPDH) to verify equal loading. |
| Antibody Issues | Ensure you are using an antibody that is validated for Western blotting and recognizes the cleaved form of the protein. Use the recommended antibody dilution and incubation conditions. Include a positive control lysate from cells treated with a known apoptosis inducer. |
| Protein Degradation | Work quickly and keep samples on ice to prevent protein degradation by proteases. Add protease inhibitors to your lysis buffer. |
Experimental Protocols
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment. Treat cells with the desired concentrations of this compound or vehicle control for the predetermined time.
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells by centrifugation.
-
Adherent cells: Collect the culture medium containing any floating cells. Wash the adherent cells with PBS and then detach them using a gentle, non-enzymatic cell dissociation solution or brief trypsinization. Combine the detached cells with the cells from the culture medium.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[11]
-
Use unstained and single-stained controls to set up the flow cytometer and compensation.
-
Collect data for a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Western Blot Analysis of Apoptosis-Related Proteins
Materials:
-
This compound
-
RIPA buffer or other suitable lysis buffer
-
Protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-p53, anti-HDM2, anti-NPM1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described above. After treatment, wash the cells with cold PBS and lyse them in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
Colorimetric Caspase-3 Activity Assay
Materials:
-
This compound
-
Caspase-3 Colorimetric Assay Kit
-
Cell lysis buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Treatment and Lysate Preparation: Treat cells with this compound. Following treatment, collect the cells and lyse them according to the assay kit manufacturer's instructions. This typically involves incubation in a chilled cell lysis buffer on ice.[8]
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase-3 Assay:
-
Load equal amounts of protein from each sample into a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader. The absorbance is proportional to the amount of caspase-3 activity.
-
Data Analysis: The fold-increase in caspase-3 activity can be determined by comparing the results from treated samples with the untreated control.
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: General experimental workflow for this compound apoptosis assays.
References
- 1. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 2. This compound, a novel imidazoquinoxaline derivative, inhibits growth and induces apoptosis in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 6. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Apoptosis assays with lymphoma cell lines: problems and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bdbiosciences.com [bdbiosciences.com]
Technical Support Center: Enhancing EAPB0503 Delivery in Animal Models
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during the in vivo administration of EAPB0503 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an imidazoquinoxaline derivative that has shown significant anti-tumor activity, particularly in acute myeloid leukemia (AML) with nucleophosmin 1 (NPM1) mutations.[1][2] Its primary mechanism involves the selective degradation of the mutated NPM1c protein.[3] This leads to the activation of the p53 signaling pathway and downregulation of its ubiquitin ligase HDM2, ultimately inducing apoptosis in cancer cells.[1][3] this compound also modulates SENP3/ARF-mediated SUMOylation, leading to NPM1c SUMOylation, ubiquitylation, and subsequent proteasomal degradation.[1]
Q2: What is the recommended animal model for studying the efficacy of this compound?
A2: The most commonly reported and effective animal model for studying this compound efficacy is the xenograft mouse model using immunodeficient mice, such as NOD/Shi-scid IL2r-gamma-/- (NSG) mice.[3] These mice can be engrafted with human AML cell lines, such as OCI-AML3 (expressing NPM1c) and OCI-AML2 (expressing wild-type NPM1) to assess the selective activity of the compound.[3]
Q3: What is the recommended formulation and vehicle for in vivo administration of this compound?
A3: this compound has low aqueous solubility. A commonly used and effective vehicle for intraperitoneal (IP) administration is a mixture of Dimethyl Sulfoxide (DMSO) and a lipid emulsion like Lipofundin. The compound is first dissolved in DMSO and then diluted with an equal volume of Lipofundin before injection.[3]
Q4: What is the typical dosage and administration schedule for this compound in mice?
A4: In xenograft mouse models of AML, a typical and effective dosage of this compound is 2.5 mg/kg.[3][4] This is administered via intraperitoneal (IP) injection every other day for a duration of three weeks.[3][4]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitation of this compound during formulation. | - Low aqueous solubility of this compound.- Incorrect solvent ratio or mixing procedure. | - Ensure complete dissolution in DMSO first: Before adding Lipofundin, ensure that this compound is fully dissolved in DMSO. Gentle warming or vortexing can aid dissolution.- Maintain proper solvent ratio: Adhere to a 1:1 ratio of the this compound/DMSO solution to Lipofundin.- Prepare fresh for each use: Due to potential stability issues in solution, it is recommended to prepare the formulation fresh before each administration. |
| Inconsistent anti-tumor effect between animals in the same group. | - Inaccurate or inconsistent intraperitoneal (IP) injection technique.- Variability in tumor engraftment or growth. | - Standardize IP injection procedure: Ensure all personnel are properly trained in IP injection in mice. The injection should be administered into the lower right quadrant of the abdomen to avoid the cecum and bladder.- Monitor tumor growth: Regularly monitor tumor volume to ensure that treatment is initiated when tumors have reached a consistent size across all animals in the study group. |
| Adverse effects observed in animals (e.g., weight loss, lethargy). | - Vehicle toxicity (especially from DMSO).- On-target or off-target toxicity of this compound at the administered dose. | - Optimize vehicle concentration: While DMSO is necessary for solubilization, high concentrations can be toxic. Ensure the final concentration of DMSO in the injected volume is minimized.- Conduct a dose-response study: If toxicity is suspected, perform a dose-escalation study to determine the maximum tolerated dose (MTD) in the specific animal model.- Monitor animal health closely: Regularly monitor animal weight, behavior, and overall health. If significant adverse effects are observed, consider reducing the dose or frequency of administration. |
| No significant therapeutic effect observed. | - Poor bioavailability of the compound.- Suboptimal dosing regimen.- Resistance of the tumor model. | - Confirm bioavailability: While intraperitoneal administration generally provides better bioavailability than oral for poorly soluble compounds, the absolute bioavailability of this compound via IP in rats is approximately 35%.[5] Ensure the dose is sufficient to achieve therapeutic concentrations.- Review dosing schedule: The every-other-day schedule is based on published studies. However, depending on the tumor model and its growth rate, the dosing frequency may need to be adjusted.- Characterize your cell line: Confirm the expression of NPM1c in your xenograft model, as this compound's efficacy is highly dependent on this mutation. |
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound and its Analog EAPB0203 in Rats
| Parameter | This compound | EAPB0203 | Administration Route |
| Dose | 5 mg/kg | 2.5 mg/kg | Intravenous (IV) & Intraperitoneal (IP)[6] |
| Total Clearance (CL) | 2.2 L/h/kg | 3.2 L/h/kg | IV[5] |
| Volume of Distribution (Vss) | 2.5 L/kg | 4.3 L/kg | IV[5] |
| Terminal Half-life (t1/2) | ~2 h | ~2 h | IV[6] |
| Bioavailability (F) | 35% | 22.7% | IP[5] |
Experimental Protocols
In Vivo Xenograft Model of AML
-
Animal Model: NOD/Shi-scid IL2r-gamma-/- (NSG) mice, 8 weeks old.[3]
-
Cell Lines:
-
OCI-AML3 (human AML cell line with NPM1c mutation)
-
OCI-AML2 (human AML cell line with wild-type NPM1)
-
-
Cell Preparation and Injection:
-
Harvest and wash cells with sterile PBS.
-
Resuspend cells at a concentration of 3 x 10^6 cells in 100 µL of sterile PBS.
-
Inject the cell suspension intravenously (IV) into the tail vein of the NSG mice.[3]
-
-
This compound Formulation and Administration:
-
Allow tumors to establish for 7 days post-cell injection.
-
Prepare the this compound formulation by first dissolving it in DMSO and then diluting it with an equal volume of Lipofundin.[3]
-
Administer this compound at a dose of 2.5 mg/kg via intraperitoneal (IP) injection.[3]
-
The treatment schedule is every other day for a total of 3 weeks.[3]
-
-
Monitoring and Endpoint:
-
Monitor animal health, body weight, and tumor growth regularly.
-
The primary endpoint is typically overall survival.[3]
-
At the end of the study, tissues such as bone marrow and liver can be harvested for analysis of leukemia burden (e.g., by hCD45 staining and flow cytometry) and target protein expression (e.g., NPM1c levels by Western blot).[3]
-
Visualizations
Caption: Signaling Pathway of this compound in NPM1c AML cells.
Caption: Experimental workflow for in vivo testing of this compound.
Caption: Troubleshooting logic for inconsistent this compound efficacy.
References
- 1. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 3. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Metabolism and pharmacokinetics of EAPB0203 and this compound, two imidazoquinoxaline compounds previously shown to have antitumoral activity on melanoma and T-lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
Stability of EAPB0503 in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of EAPB0503 under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound?
For in vitro experiments, this compound is typically dissolved in dimethylsulfoxide (DMSO).[1]
2. How should stock solutions of this compound be stored?
This compound stock solutions prepared in DMSO should be aliquoted and stored at -20°C to maintain stability.[2] Some sources suggest that storage at -20°C can maintain the stability of small molecules for up to three years.[2] To avoid repeated freeze-thaw cycles, it is recommended to prepare single-use aliquots.[2] For long-term storage, -80°C is also a suitable option.[2]
3. What is the known stability of this compound in aqueous solutions?
4. Are there any known incompatibilities of this compound with common labware?
There is no specific information on the incompatibility of this compound with particular labware. Generally, for storing small molecule solutions, glass or polypropylene containers are used.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | Degradation of this compound due to improper storage or handling. | - Ensure that this compound stock solutions are stored at -20°C or -80°C in tightly sealed vials. - Avoid multiple freeze-thaw cycles by preparing and using aliquots. - Protect the compound from light, especially when in solution. |
| Precipitation of this compound in cell culture medium | Low solubility of this compound in aqueous-based media. | - Ensure the final concentration of DMSO in the cell culture medium is kept low (typically <0.5%) to avoid solvent toxicity and improve solubility. - Prepare fresh dilutions from the DMSO stock solution for each experiment. - Visually inspect the medium for any signs of precipitation after adding the compound. |
| Loss of compound activity over time | Instability of the compound in the experimental buffer or medium. | - Assess the stability of this compound in your specific experimental buffer by performing a time-course experiment and analyzing the compound's integrity using a suitable analytical method like HPLC. |
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solution
-
Preparation:
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the appropriate amount of this compound in anhydrous DMSO.[1]
-
Ensure complete dissolution by vortexing or gentle sonication.
-
-
Aliquoting and Storage:
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in NPM1c AML
This compound has been shown to selectively induce apoptosis in acute myeloid leukemia (AML) cells with a mutated nucleophosmin 1 (NPM1c) protein.[7][8][9] This is achieved through the activation of the p53 signaling pathway.[7][8][9] this compound treatment leads to the downregulation of HDM2, a negative regulator of p53, resulting in p53 activation and subsequent apoptosis.[7][8][9]
Caption: this compound signaling pathway in NPM1c AML cells.
General Workflow for Assessing Small Molecule Stability
A general workflow to assess the stability of a small molecule like this compound in a specific experimental condition (e.g., in a particular buffer or at a certain temperature) is outlined below.
Caption: General experimental workflow for stability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. captivatebio.com [captivatebio.com]
- 3. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of ertapenem in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Poor solubility and stability of rapamycin in aqueous environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
Refining EAPB0503 treatment duration for optimal effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing EAPB0503 treatment duration in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an imidazoquinoxaline derivative that has shown significant anti-leukemic activity, particularly in Acute Myeloid Leukemia (AML) with Nucleophosmin-1 (NPM1) mutations.[1][2][3] Its primary mechanism involves inducing the degradation of the mutated NPM1c protein.[1][3] This leads to the activation of the p53 signaling pathway, resulting in apoptosis of cancer cells.[1][3] Additionally, this compound has been shown to modulate the SUMOylation of NPM1c and upregulate Toll-like receptors 7 and 8 (TLR7 and TLR8).[1][2]
Q2: How quickly can I expect to see an effect from this compound treatment in vitro?
A2: The effects of this compound are time-dependent. Early molecular events can be observed within hours of treatment. For instance, in the OCI-AML3 cell line (NPM1c mutant), degradation of the NPM1c protein is initiated as early as 6 hours post-treatment.[3] However, downstream effects, such as the activation of the p53 pathway and apoptosis, become more pronounced at later time points, typically between 24 to 48 hours.[3]
Q3: What is a typical effective concentration range for this compound in vitro?
A3: The effective concentration of this compound is cell-line dependent. For NPM1c-mutant AML cell lines like OCI-AML3, significant growth inhibition has been observed at concentrations as low as 1µM. For other cancer cell lines, such as those in chronic myeloid leukemia (CML), the IC50 after a 48-hour incubation can range from 0.1µM to 1µM depending on the specific cell line. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: For how long should I treat my cells with this compound to observe a significant effect on cell viability?
A4: A significant reduction in cell viability is typically observed after 24 to 72 hours of continuous exposure to an effective concentration of this compound. A time-course experiment is recommended to determine the optimal treatment duration for your specific research question. For example, you could assess cell viability at 24, 48, and 72 hours post-treatment.
Q5: Is continuous exposure to this compound necessary?
A5: Most in vitro studies have utilized continuous exposure to this compound for the duration of the experiment. The necessity of continuous exposure depends on the specific biological question. If you are studying long-term effects or the potential for resistance development, continuous exposure is likely appropriate. For studies on the kinetics of signaling pathway activation, shorter treatment times may be sufficient.
Troubleshooting Guides
Problem 1: Inconsistent or no observable effect on cell viability after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Drug Concentration | Perform a dose-response experiment (e.g., 0.1 µM to 10 µM) to determine the IC50 of this compound for your specific cell line. |
| Incorrect Treatment Duration | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for observing a significant effect. |
| Cell Line Insensitivity | Confirm that your cell line possesses the target of this compound (e.g., NPM1c mutation). If not, consider using a more sensitive cell line, such as OCI-AML3 for AML studies. |
| Drug Instability | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately. Avoid repeated freeze-thaw cycles. |
| Inaccurate Cell Seeding | Ensure a homogenous cell suspension and accurate cell counting before seeding to maintain consistency across wells and experiments. |
Problem 2: Difficulty in detecting changes in protein expression (e.g., NPM1c, p53) after this compound treatment.
| Possible Cause | Suggested Solution |
| Incorrect Timing of Sample Collection | Refer to the kinetic data provided. For NPM1c degradation, collect samples at early time points (e.g., 0, 2, 4, 6, 12 hours). For p53 activation, collect samples at later time points (e.g., 0, 12, 24, 48 hours). |
| Suboptimal Western Blot Protocol | Optimize your Western blot protocol, including antibody concentrations, incubation times, and washing steps. Ensure you are using validated antibodies for your target proteins. |
| Low Protein Expression | Ensure you are loading a sufficient amount of total protein per lane in your gel. You may need to perform a protein concentration assay to normalize your samples. |
| Protein Degradation During Sample Preparation | Use protease and phosphatase inhibitors in your lysis buffer to prevent the degradation of your target proteins. Keep samples on ice throughout the preparation process. |
Data Presentation
Table 1: Time-Dependent Effects of this compound on Key Molecular Markers in OCI-AML3 Cells
| Time Point | NPM1c Protein Level | p-p53/p53 Ratio | HDM2 Protein Level |
| 6 hours | Significant degradation initiated[3] | No significant change | No significant change |
| 24 hours | Further degradation | Significant increase[3] | Gradual decrease[3] |
| 48 hours | Continued degradation | Sustained high levels[3] | Significant decrease[3] |
Table 2: In Vivo Treatment Regimen for this compound in a Xenograft Mouse Model
| Parameter | Description |
| Animal Model | NSG mice intravenously injected with OCI-AML3 cells[3] |
| This compound Dose | 2.5 mg/kg |
| Administration Route | Intraperitoneal injection |
| Treatment Frequency | Every other day[3] |
| Treatment Duration | 3 weeks[3] |
| Observed Effect | Prolonged survival and reduced leukemia burden[3][4] |
Experimental Protocols
Time-Course Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: At the end of each time point, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control for each time point.
Time-Course Western Blot Analysis of Protein Expression
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. After 24 hours, treat the cells with the desired concentration of this compound or vehicle control.
-
Sample Collection: At each designated time point (e.g., 0, 6, 12, 24, 48 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-NPM1c, anti-p53, anti-p-p53, anti-HDM2) overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualization
Caption: this compound signaling pathways in NPM1c AML.
Caption: Workflow for a time-course experiment with this compound.
References
- 1. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 2. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 3. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Addressing variability in EAPB0503 experimental results
Welcome to the technical support center for EAPB0503. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to help address potential variability in results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a novel imidazoquinoxaline derivative, analogous to imiquimod.[1] Its primary mechanism involves the selective induction of proteasome-mediated degradation of mutated nucleophosmin 1 (NPM1c), a protein commonly found in Acute Myeloid Leukemia (AML).[2][3] This leads to growth arrest and apoptosis in cancer cells expressing NPM1c.[2]
Q2: Which signaling pathways are modulated by this compound? A2: this compound modulates several key cellular pathways:
-
p53 Pathway: It activates the p53 pathway by downregulating the ubiquitin E3 ligase HDM2, a major negative regulator of p53.[1][4] This results in increased levels and phosphorylation of p53, leading to apoptosis.[1][2]
-
SUMOylation Pathway: this compound induces NPM1c SUMOylation and subsequent ubiquitylation, which flags it for proteasomal degradation.[1][5] This is achieved by downregulating the de-SUMOylating enzyme SENP3 and upregulating ARF.[1][6]
-
Toll-Like Receptor (TLR) Pathway: As an imiquimod analog, this compound upregulates TLR7 and TLR8 and activates their downstream component MyD88, which may lead to the activation of the NF-κB pathway.[7]
Q3: Is this compound effective against all AML subtypes? A3: this compound demonstrates selective and potent activity against AML subtypes harboring the NPM1c mutation.[1][2] Cell lines without this mutation, such as OCI-AML2 (wt-NPM1), are significantly less sensitive to the compound.[1] Its efficacy has also been noted in Chronic Myeloid Leukemia (CML) cells, where it can decrease BCR-ABL oncoprotein levels.[8]
Q4: What is the typical timeframe for observing cellular effects after this compound treatment? A4: The molecular effects of this compound occur in a time-dependent manner. Degradation of the target protein, NPM1c, can be observed as early as 6 hours post-treatment.[1] However, the activation of the p53 pathway, marked by HDM2 degradation and p53 phosphorylation, is a later event, typically becoming significant at 24 to 48 hours.[1][4]
Troubleshooting Guide: Addressing Experimental Variability
Q5: My cell viability/apoptosis results are inconsistent between experiments. What are the common causes? A5: Variability in cell-based assays is a common challenge.[9] Several factors can contribute to this:
-
Cell Health and Passage Number: Ensure cells are healthy and within a consistent, low passage number range for all experiments. High passage numbers can lead to phenotypic drift.
-
Seeding Density: Inconsistent initial cell numbers will lead to significant variability. Optimize and strictly control the seeding density so that cells are in an exponential growth phase during treatment.[9]
-
Compound Solubility: this compound should be fully dissolved in a suitable solvent (e.g., DMSO) at a high concentration for a stock solution. Ensure the final solvent concentration in your media is consistent and low (<0.1%) across all wells to avoid solvent-induced toxicity. Check for any precipitation when diluting in media.[9]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter drug concentration and affect cell viability.[9] It is best practice to fill the perimeter wells with sterile PBS or media without cells and use only the inner wells for your experiment.[9]
Q6: I am not observing the expected downregulation of HDM2 or phosphorylation of p53 after treatment. Why might this be? A6: This could be due to several reasons related to experimental timing and conditions:
-
Incorrect Time Points: The activation of the p53 pathway is a downstream event that occurs after the initial degradation of NPM1c. While NPM1c degradation is seen at 6 hours, significant p53 pathway activation may not be apparent until 24-48 hours post-treatment.[1] Ensure your time-course experiment extends long enough to capture this later event.
-
Cell Line Specificity: The p53-activating effect of this compound is most pronounced in NPM1c-mutant cells (e.g., OCI-AML3).[1] This effect is not significant in wild-type NPM1 cells (e.g., OCI-AML2).[1] Confirm the genetic background of your cell line.
-
Antibody Quality: Verify the specificity and efficacy of your primary antibodies for Western blotting. Run appropriate positive and negative controls.
Q7: The level of NPM1c degradation appears to vary. What should I check? A7: Inconsistent degradation of NPM1c can often be traced back to the treatment protocol:
-
Proteasome Activity: this compound induces proteasome-dependent degradation of NPM1c.[2] Ensure that cells are healthy and their proteasomal machinery is not compromised by other factors. Co-treatment with a proteasome inhibitor like PS-341 (Bortezomib) should reverse the degradation, confirming the mechanism.[2]
-
Treatment Duration and Concentration: The degradation is both time and dose-dependent.[8] A concentration of 1 µM is commonly effective for significant degradation by 48 hours in OCI-AML3 cells.[2] Re-verify your dosing calculations and the stability of the compound in your media over the incubation period.
Data Presentation
Table 1: In Vitro Cellular Effects of this compound
| Cell Line | NPM1 Status | Key Molecular Effects (at 1 µM) | Phenotypic Outcome | Reference |
|---|---|---|---|---|
| OCI-AML3 | Mutant (NPM1c) | - NPM1c degradation (starting at 6h) - HDM2 downregulation (24-48h) - p53 phosphorylation (24-48h) - SENP3 downregulation, ARF upregulation | - Growth inhibition - Apoptosis - Cell cycle arrest | [1][2] |
| OCI-AML2 | Wild-Type | - No significant effect on p53 pathway - No NPM1c to degrade | - No significant effect on growth or viability | [1] |
| K562 | Wild-Type (CML) | - Decreased BCR-ABL levels | - Dose-dependent growth inhibition - Mitotic arrest and apoptosis | [8] |
| Primary AML Blasts | Mutant (NPM1c) | - Selective NPM1c degradation - Restoration of wt-NPM1 to nucleolus | - Selective inhibition of proliferation |[2] |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Parameter | Description | Reference |
|---|---|---|
| Animal Model | 8-week-old NSG (immunocompromised) mice | [1][10] |
| Cell Lines Used | OCI-AML3 (NPM1c) or OCI-AML2/THP-1 (wt-NPM1) | [1][2] |
| Cell Injection | 1-3 million cells injected intravenously | [1][2] |
| Treatment Regimen | 2.5 mg/kg this compound administered intraperitoneally | [1][10] |
| Dosing Schedule | Every other day for a period of 3 weeks | [1][10] |
| Key Outcomes | - Prolonged survival in OCI-AML3 xenografts - Selective reduction of leukemia burden (hCD45+ cells) in bone marrow of OCI-AML3 mice - Abolished NPM1c expression in bone marrow of treated OCI-AML3 mice |[1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Protein Expression in AML Cell Lines
-
Cell Seeding: Seed OCI-AML3 and OCI-AML2 cells at a density of 2 x 10^5 cells/mL in appropriate culture medium.
-
Treatment: After 24 hours, treat cells with 1 µM this compound or a vehicle control (e.g., DMSO).
-
Time-Course Harvest: Harvest cells at various time points (e.g., 0, 6, 24, 48 hours) by centrifugation.
-
Lysis: Wash the cell pellets with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting NPM1, HDM2, p53, phospho-p53 (Ser15), SENP3, ARF, or a loading control (e.g., Actin, GAPDH).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[1][4]
Protocol 2: In Vivo Xenograft Study in NSG Mice
-
Cell Preparation: Harvest and wash OCI-AML3 or OCI-AML2 cells, then resuspend in sterile, serum-free medium or PBS at a concentration of 30 million cells/mL.
-
Animal Inoculation: Intravenously inject 100 µL of the cell suspension (3 million cells) into the tail vein of 8-week-old NSG mice.[1][10]
-
Treatment Initiation: One week post-injection, begin the treatment regimen.
-
Drug Administration: Administer this compound (2.5 mg/kg) or a vehicle control via intraperitoneal injection every other day for a total of 3 weeks.[1][10]
-
Monitoring: Monitor mice for signs of distress, weight loss, and tumor burden.
-
Endpoint Analysis:
-
Survival: Keep a cohort of mice to monitor long-term survival.[1]
-
Leukemia Burden: At the end of the 3-week treatment, sacrifice a cohort of mice. Flush bone marrow from femurs and tibias. Stain cells with an anti-human CD45 antibody and analyze by flow cytometry to quantify the percentage of human leukemic cells.[1]
-
-
Ethical Compliance: All animal studies must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).[1]
Visualizations: Pathways and Workflows
Caption: this compound activates the p53 apoptotic pathway.
Caption: this compound induces NPM1c degradation via SUMOylation.
Caption: General workflow for in vitro this compound experiments.
References
- 1. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 3. Imidazoquinoxaline derivative this compound: A promising drug targeting mutant nucleophosmin 1 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 6. researchgate.net [researchgate.net]
- 7. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 8. This compound, a novel imidazoquinoxaline derivative, inhibits growth and induces apoptosis in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: EAPB0503 Vehicle Preparation for Intraperitoneal Injection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EAPB0503. The following information is intended to address specific issues that may be encountered during the preparation of this compound for intraperitoneal (IP) injection in preclinical in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
| Question/Issue | Answer/Solution |
| 1. What is a recommended vehicle for intraperitoneal injection of this compound? | A commonly used and effective vehicle for this compound is a mixture of Dimethyl Sulfoxide (DMSO) and a lipid emulsion, such as Lipofundin.[1] The this compound is first dissolved in DMSO and then diluted with an equal volume of the lipid emulsion. |
| 2. My this compound is not dissolving properly in the vehicle. | Ensure you are using a sufficient volume of DMSO to initially dissolve the this compound before adding the lipid emulsion. Gentle warming and vortexing can aid dissolution in DMSO. If solubility issues persist, consider preparing a more dilute stock solution in DMSO before the final dilution. |
| 3. The final formulation appears cloudy or has precipitates after mixing. | This may indicate that the this compound is precipitating out of solution. Ensure that the DMSO and lipid emulsion are at room temperature before mixing. Add the lipid emulsion to the this compound/DMSO solution slowly while vortexing to ensure proper mixing. If precipitation still occurs, the concentration of this compound may be too high for the chosen vehicle ratio. A lower final concentration may be necessary. |
| 4. I am observing signs of toxicity or irritation in the animals after injection. | The vehicle itself, particularly DMSO, can cause localized irritation or systemic toxicity at high concentrations.[2] Ensure the final concentration of DMSO in the injected volume is minimized. The recommended vehicle is a 1:1 ratio of DMSO to lipid emulsion, which keeps the final DMSO concentration at 50%. If toxicity is still a concern, consider further dilution with a sterile, isotonic solution like saline, though this may impact the solubility of this compound. Always perform a pilot study with the vehicle alone to assess tolerability in your animal model. |
| 5. What is a typical dosage and administration schedule for this compound via IP injection? | In xenograft mouse models of acute myeloid leukemia, this compound has been administered intraperitoneally at a dose of 2.5 mg/kg.[3][4] The administration was performed every other day for a duration of three weeks.[3][4][5][6][7] |
| 6. How should the this compound vehicle be stored? | It is recommended to prepare the final this compound formulation fresh before each injection. Stock solutions of this compound in DMSO may be stored at -20°C, protected from light. Consult the manufacturer's datasheet for specific storage recommendations for the compound. |
Experimental Protocol: Preparation of this compound for Intraperitoneal Injection
This protocol details the preparation of this compound for IP injection in mice, based on established in vivo studies.[1][3][4]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Lipid emulsion (e.g., Lipofundin), sterile
-
Sterile, pyrogen-free microcentrifuge tubes and pipette tips
-
Vortex mixer
-
Sterile syringes and needles for injection
Procedure:
-
Calculate the required amount of this compound: Based on the desired dosage (e.g., 2.5 mg/kg) and the weight of the animals to be treated, calculate the total mass of this compound needed.
-
Prepare a stock solution in DMSO:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a sufficient volume of sterile DMSO to dissolve the powder completely. The exact volume will depend on the desired final concentration. It is advisable to create a concentrated stock solution.
-
Vortex the tube until the this compound is fully dissolved. Gentle warming may be applied if necessary.
-
-
Prepare the final injection solution:
-
In a separate sterile tube, add a volume of the lipid emulsion equal to the volume of the this compound/DMSO stock solution to be used.
-
Slowly add the this compound/DMSO stock solution to the lipid emulsion while vortexing. This should result in a 1:1 mixture of the DMSO solution and the lipid emulsion.
-
-
Administration:
-
Draw the final this compound formulation into a sterile syringe fitted with an appropriate gauge needle for intraperitoneal injection in mice (e.g., 27G).
-
Administer the calculated volume to the animal via intraperitoneal injection.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Dosage | 2.5 mg/kg | [3][4] |
| Vehicle Composition | DMSO and Lipofundin (1:1 ratio) | [1] |
| Administration Route | Intraperitoneal (IP) | [1][3][4][5][6][7][8] |
| Administration Frequency | Every other day | [3][4][5][6][7] |
| Treatment Duration | 3 weeks | [3][4][5][6][7] |
Experimental Workflow
The following diagram illustrates the key steps in the preparation and administration of this compound for in vivo studies.
Caption: Workflow for this compound vehicle preparation and administration.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound in NPM1-mutated Acute Myeloid Leukemia (AML), which is a key area of its research.
References
- 1. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 6. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 7. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 8. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
Validation & Comparative
A Comparative Guide to the Anti-Cancer Activities of EAPB0503 and EAPB0203
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-cancer properties of two novel imidazoquinoxaline derivatives, EAPB0503 and EAPB0203. Both compounds have demonstrated significant cytotoxic effects across a range of cancer cell lines, with this compound emerging as a particularly potent agent with a distinct mechanism of action in specific hematological malignancies.
Quantitative Analysis of Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the IC50 values for this compound and EAPB0203 in various cancer cell lines, highlighting the superior potency of this compound in melanoma.
| Cell Line | Cancer Type | This compound IC50 (µM) | EAPB0203 IC50 (µM) | Reference |
| A375 | Melanoma | 0.15 | 1.57 | [1] |
Note: Lower IC50 values indicate higher potency.
Mechanisms of Action: A Tale of Two Molecules
While both this compound and EAPB0203 induce apoptosis and cell cycle arrest, their underlying molecular mechanisms show notable differences.
This compound: Targeted Degradation of Oncoproteins
This compound has been shown to exert its anti-cancer effects through the targeted degradation of key oncoproteins in specific cancer types.
-
In Acute Myeloid Leukemia (AML) with NPM1 mutation: this compound selectively induces the proteasome-mediated degradation of the cytoplasmic mutant nucleophosmin 1 (NPM1c).[2][3] This leads to the restoration of wild-type NPM1 localization in the nucleolus, resulting in selective growth arrest and apoptosis in NPM1c-positive AML cells.[2][3] This targeted degradation is a promising strategy for this specific AML subtype.
-
In Chronic Myeloid Leukemia (CML): this compound has been observed to decrease the levels of the BCR-ABL oncoprotein, a hallmark of CML.[4] This suggests a direct or indirect role in promoting the degradation of this critical driver of CML pathogenesis.
The proposed signaling pathway for this compound in NPM1-mutated AML is depicted below.
Caption: this compound action in NPM1-mutated AML.
EAPB0203: Induction of Apoptosis via Downregulation of Anti-Apoptotic Proteins
The anti-cancer activity of EAPB0203 is linked to the intrinsic apoptotic pathway, triggered by the downregulation of key survival proteins.
-
In T-cell Lymphomas: EAPB0203 treatment leads to a significant reduction in the levels of the anti-apoptotic proteins c-IAP-1 and Bcl-XL.[5] This disruption of the cellular survival machinery results in the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent caspase-dependent apoptosis.[5]
The signaling pathway for EAPB0203-induced apoptosis is illustrated below.
Caption: EAPB0203-induced apoptotic pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anti-cancer activities of this compound and EAPB0203.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or EAPB0203 and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: MTT cell viability assay workflow.
Apoptosis Assay (Annexin V-FITC Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.
-
Cell Treatment: Treat cells with this compound or EAPB0203 at the desired concentration and time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for Protein Degradation
This technique is used to detect changes in the levels of specific proteins, such as NPM1c or BCR-ABL.
-
Cell Lysis: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-NPM1c or anti-BCR-ABL) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both this compound and EAPB0203 are promising anti-cancer agents. However, this compound demonstrates superior potency in some cancer types and possesses a unique mechanism of action involving the targeted degradation of oncoproteins like NPM1c and BCR-ABL. This makes this compound a particularly compelling candidate for further investigation, especially in the context of precision medicine for hematological malignancies. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of these imidazoquinoxaline derivatives.
References
- 1. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 2. Pharmacology of EAPB0203, a novel imidazo[1,2-a]quinoxaline derivative with anti-tumoral activity on melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. EAPB0203, a member of the imidazoquinoxaline family, inhibits growth and induces caspase-dependent apoptosis in T-cell lymphomas and HTLV-I-associated adult T-cell leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Immune Responses of EAPB0503 and Imiquimod for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the immune-modulating compounds EAPB0503 and imiquimod. This document summarizes key experimental data, details relevant methodologies, and visualizes signaling pathways to facilitate a comprehensive understanding of their respective mechanisms and effects.
Introduction
Imiquimod is a well-established immune response modifier, widely recognized for its agonistic activity on Toll-like receptor 7 (TLR7), leading to the activation of both innate and adaptive immunity. It is clinically approved for topical treatment of various skin conditions, including viral infections and some skin cancers. This compound is a novel derivative of imiquimod, initially investigated for its potent anti-cancer properties, particularly in acute myeloid leukemia (AML) with nucleophosmin-1 (NPM1) mutations. While structurally related, emerging evidence suggests that this compound may elicit its immunological effects through mechanisms that are, at least in part, distinct from those of its parent compound, imiquimod. This guide aims to delineate these differences and similarities based on available experimental data.
Mechanism of Action: A Tale of Two Immunomodulators
Imiquimod's primary mechanism of action is the activation of TLR7, an endosomal receptor primarily expressed in immune cells such as dendritic cells (DCs) and macrophages. This engagement triggers a MyD88-dependent signaling cascade, culminating in the activation of the transcription factor NF-κB. This leads to the production of a variety of pro-inflammatory cytokines and chemokines, which in turn orchestrate a robust anti-viral and anti-tumor immune response.
This compound, while also an immune modulator, appears to have a more complex and potentially TLR7-independent mechanism of action in some contexts. In AML cells with mutated NPM1 (NPM1c), this compound induces the selective degradation of the NPM1c oncoprotein. While both this compound and imiquimod have been shown to activate the NF-κB pathway, some studies suggest that this compound's activity may not be directly mediated through TLR7 agonism, or at least to a lesser extent than imiquimod. In Leishmania-infected macrophages, both compounds triggered an immune response via the NF-κB canonical pathway, but imiquimod was a more potent upregulator of TLR7.
Signaling Pathways
Caption: Imiquimod Signaling Pathway.
Caption: this compound Signaling Pathway.
Comparative Analysis of Immune Cell Response
Direct comparative studies on the immunomodulatory effects of this compound and imiquimod on a broad range of primary immune cells are limited. The most comprehensive comparative data currently available comes from a study on Leishmania tropica-infected human macrophages.
Cytokine Production in Infected Macrophages
The following table summarizes the secretion levels of various pro- and anti-inflammatory cytokines by L. tropica-infected macrophages treated with 0.1 µM of either imiquimod or this compound for 10 hours. Data is expressed as a percentage of the untreated control.
| Cytokine | Imiquimod (% of Control) | This compound (% of Control) |
| Pro-inflammatory | ||
| MIP-1α | ~300% | ~400% |
| MIP-1β | ~250% | ~350% |
| MCP-1 | ~200% | ~250% |
| IL-12 | ~350% | ~450% |
| IL-1β | ~250% | ~300% |
| TNF-α | ~300% | ~400% |
| IL-6 | ~400% | ~500% |
| Anti-inflammatory | ||
| IL-10 | ~25% | ~25% |
| IL-4 | ~25% | ~6% |
Data is estimated from graphical representations in the cited literature and should be interpreted as approximate values.
Both compounds induced a significant increase in pro-inflammatory cytokine production and a decrease in anti-inflammatory cytokines. Notably, this compound appeared to be a more potent inducer of most pro-inflammatory cytokines and a stronger suppressor of the anti-inflammatory cytokine IL-4 compared to imiquimod at the same concentration.
Inducible Nitric Oxide Synthase (iNOS) Expression
Both imiquimod and this compound led to an upregulation of iNOS expression in infected macrophages, an enzyme crucial for the production of nitric oxide, a key anti-microbial molecule.
| Treatment | iNOS Expression (% of Control) |
| Imiquimod (0.1 µM) | ~250% |
| This compound (0.1 µM) | ~300% |
Data is estimated from graphical representations in the cited literature and should be interpreted as approximate values.
Experimental Protocols
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Caption: PBMC Isolation Workflow.
Materials:
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS), sterile
-
Heparinized blood collection tubes
-
50 mL conical tubes
-
Sterile pipettes
-
Centrifuge with a swinging-bucket rotor
Protocol:
-
Dilute whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Add 15 mL of Ficoll-Paque to a new 50 mL conical tube.
-
Carefully layer 30-35 mL of the diluted blood on top of the Ficoll-Paque, minimizing mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.
-
After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the opaque layer of PBMCs (the "buffy coat") to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 200-300 x g for 10 minutes at room temperature.
-
Discard the supernatant and repeat the wash step.
-
Resuspend the final PBMC pellet in the desired culture medium.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
Materials:
-
Cytokine-specific capture and detection antibody pair
-
Recombinant cytokine standard
-
96-well ELISA plates
-
Coating buffer (e.g., 0.1 M sodium carbonate, pH 9.5)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Assay diluent (e.g., PBS with 0.5% BSA, 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Protocol:
-
Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for at least 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add standards and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the biotinylated detection antibody diluted in assay diluent and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add Streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate cytokine concentrations based on the standard curve.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers
-
Real-time PCR instrument
Protocol:
-
Isolate total RNA from cells using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Set up the qRT-PCR reaction by mixing the cDNA template, SYBR Green or TaqMan master mix, and gene-specific primers.
-
Run the reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative gene expression, normalized to a housekeeping gene.
Western Blot for NF-κB Pathway Analysis
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells in lysis buffer and quantify protein concentration.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
This compound and imiquimod are both potent immune-modulating agents that activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines. However, the available data suggests key differences in their mechanisms and potency. This compound appears to be a more potent inducer of several pro-inflammatory cytokines in macrophages and may act through a mechanism that is less dependent on TLR7 than imiquimod. The primary focus of this compound research has been its anti-cancer effects, particularly in AML, where it induces degradation of the NPM1c oncoprotein. In contrast, imiquimod's immunomodulatory effects are well-characterized across a broader range of immune cells and are primarily attributed to its TLR7 agonist activity.
Further research is warranted to fully elucidate the immunomodulatory profile of this compound on various primary immune cells, such as dendritic cells and T cells, to better understand its potential as a broad-spectrum immune response modifier beyond its current applications in oncology. The detailed protocols provided in this guide offer a starting point for researchers to conduct such comparative studies.
EAPB0503: A Promising Therapeutic Candidate for Acute Myeloid Leukemia with NPM1 Mutations
A Comparative Analysis of Preclinical and Clinical Data
For researchers and drug development professionals navigating the landscape of acute myeloid leukemia (AML) therapies, particularly for subtypes with nucleophosmin 1 (NPM1) mutations, the imidazoquinoxaline derivative EAPB0503 has emerged as a compound of significant interest. This guide provides a comprehensive comparison of this compound with established and alternative therapies, supported by experimental data, to validate its therapeutic potential.
Executive Summary
This compound demonstrates potent and selective preclinical activity against AML cells harboring the NPM1c mutation. Its mechanism of action, centered on the degradation of the oncogenic NPM1c protein and activation of the p53 tumor suppressor pathway, offers a targeted approach to treating this common AML subtype. Comparative analysis with the standard-of-care agent venetoclax and the FLT3 inhibitor midostaurin reveals a competitive preclinical profile for this compound, particularly in its specific targeting of the NPM1c driver mutation. While venetoclax shows broad efficacy in AML, its effectiveness in NPM1c-mutated cells can be variable, and midostaurin's utility is primarily in the context of co-occurring FLT3 mutations.
In Vitro Efficacy: this compound vs. Alternatives in NPM1c AML
The OCI-AML3 cell line, which harbors the NPM1c mutation, serves as a crucial in vitro model for evaluating the efficacy of targeted therapies. The following table summarizes the performance of this compound, venetoclax, and midostaurin in this cell line.
| Drug | Target | IC50 (OCI-AML3) | Apoptosis (OCI-AML3) | Cell Cycle Arrest (OCI-AML3) |
| This compound | NPM1c degradation, p53 activation | 1 µM[1] | 40% increase in Annexin V positivity[1] | >80% of cells in pre-G0 phase[1] |
| Venetoclax | BCL-2 | 600 nM - >10 µM[2][3] | Data for single-agent treatment is variable; synergistic with other agents[4][5] | Moderate G1 arrest in combination with other agents[6] |
| Midostaurin | FLT3, SYK | ~250 nM[7] | Induces apoptosis[8] | Data not available for OCI-AML3 |
In Vivo Efficacy: Preclinical Xenograft Models
In vivo studies using xenograft models provide critical insights into the potential clinical utility of a drug. This compound has demonstrated significant efficacy in reducing leukemia burden and extending survival in an OCI-AML3 xenograft model.
| Drug | Animal Model | Dosing Regimen | Key Outcomes |
| This compound | OCI-AML3 Xenograft (NSG mice) | 2.5 mg/kg, intraperitoneally, every other day for 3 weeks[9] | - Reduction of bone marrow leukemia burden from 47% to 25%[10]- Prolonged survival up to 100 days (vs. 40 days for control)[10] |
| Midostaurin | OCI-AML3-luc+ Xenograft | 100 mg/kg | - Significantly lowered leukemia burden- Significantly increased median survival[7] |
Clinical Landscape: Current Standing of Alternatives
While this compound is in the preclinical stage, venetoclax and midostaurin are approved therapies for AML, with clinical data available for patient populations that include those with NPM1 mutations.
| Drug | Clinical Trial | Patient Population | Key Clinical Outcomes |
| Venetoclax | Retrospective analysis | NPM1-mutated AML patients (older adults) | 96% composite complete response (CRc) in combination with hypomethylating agents (HMAs)[11] |
| Midostaurin | RATIFY trial | Newly diagnosed AML with FLT3 mutation (some with co-occurring NPM1 mutation) | - Improved event-free survival (EFS)[12]- Improved overall survival (OS) in patients with both FLT3-TKD and NPM1 mutations[12] |
Mechanism of Action: Signaling Pathways
This compound Signaling Pathway
This compound exerts its anti-leukemic effect through a multi-pronged mechanism targeting key survival pathways in NPM1c AML.
Caption: this compound mechanism of action in NPM1c AML.
Experimental Workflow: In Vivo Xenograft Study
The following diagram outlines the typical workflow for assessing the in vivo efficacy of a therapeutic agent in an AML xenograft model.
Caption: Workflow for AML xenograft efficacy studies.
Experimental Protocols
Cell Viability Assay (IC50 Determination) AML cell lines (e.g., OCI-AML3) are seeded in 96-well plates and treated with a serial dilution of the test compound (e.g., this compound, venetoclax, midostaurin) for a specified period (e.g., 48 or 72 hours). Cell viability is assessed using a metabolic assay, such as MTT or CellTiter-Glo. The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.
Apoptosis Assay Apoptosis is quantified using Annexin V and propidium iodide (PI) staining followed by flow cytometry. Cells are treated with the compound of interest for a defined time. After treatment, cells are washed and stained with fluorescently labeled Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, and PI, which stains necrotic cells. The percentage of apoptotic cells (Annexin V positive, PI negative) is determined.
Cell Cycle Analysis Treated and untreated cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye such as propidium iodide. The DNA content of individual cells is measured by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and the sub-G0 population (indicative of apoptotic cells) are analyzed.
In Vivo Xenograft Model Immunocompromised mice (e.g., NSG) are intravenously injected with human AML cells (e.g., 3 x 10^6 OCI-AML3 cells). One week post-injection, mice are randomized into treatment and control groups. The treatment group receives the investigational drug (e.g., this compound at 2.5 mg/kg) via a specified route (e.g., intraperitoneal injection) and schedule (e.g., every other day for 3 weeks). The control group receives a vehicle. Leukemia burden is monitored by assessing the percentage of human CD45-positive cells in the bone marrow via flow cytometry. Survival is monitored daily.[9]
Conclusion
This compound presents a compelling case as a targeted therapy for NPM1-mutated AML. Its selective and potent preclinical activity, coupled with a well-defined mechanism of action that directly addresses the oncogenic driver in this AML subtype, positions it as a promising candidate for further development. While alternatives like venetoclax and midostaurin are valuable components of the current AML treatment paradigm, this compound's specificity for NPM1c-driven leukemia may offer a more tailored and potentially more effective therapeutic strategy for this significant patient population. Further investigation, including head-to-head preclinical studies and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 2. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 4. Concomitant targeting of BCL2 with venetoclax and MAPK signaling with cobimetinib in acute myeloid leukemia models | Haematologica [haematologica.org]
- 5. Maximal activation of apoptosis signaling by co-targeting anti-apoptotic proteins in BH3 mimetic-resistant AML and AML stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined venetoclax and alvocidib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Venetoclax-based regimens for NPM1-mutated AML | VJHemOnc [vjhemonc.com]
- 12. Midostaurin in patients with acute myeloid leukemia and FLT3-TKD mutations: a subanalysis from the RATIFY trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of EAPB0503 and Other NPM1c Inhibitors for Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of EAPB0503 and other emerging inhibitors targeting the mutant Nucleophosmin 1 (NPM1c), a key driver in a significant subset of Acute Myeloid Leukemia (AML). This document is intended to serve as a resource for researchers and drug development professionals, offering a structured overview of the current landscape of NPM1c-targeted therapies, supported by available experimental data.
Introduction to NPM1c as a Therapeutic Target in AML
Mutations in the NPM1 gene are among the most frequent genetic alterations in AML, occurring in approximately one-third of adult cases. These mutations typically result in a frameshift at the C-terminus of the NPM1 protein, leading to its aberrant cytoplasmic localization (NPM1c). This mislocalization disrupts normal cellular processes, including ribosome biogenesis and tumor suppression, and is a critical event in leukemogenesis. The exclusive presence of NPM1c in cancer cells makes it an attractive and specific target for therapeutic intervention. This compound is an investigational imidazoquinoxaline derivative that has demonstrated selective activity against NPM1c-mutated AML cells. This guide compares the preclinical and clinical data of this compound with other prominent NPM1c-targeting strategies, including menin inhibitors, XPO1 inhibitors, BCL-2 inhibitors, and NPM1 oligomerization inhibitors.
Quantitative Performance Analysis
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that direct head-to-head comparisons are limited due to the varying stages of development and different experimental conditions reported in the literature.
| Inhibitor Class | Compound | Mechanism of Action | Cell Line(s) | IC50 / Efficacy Metric | Reference(s) |
| Imidazoquinoxaline | This compound | Induces selective proteasome-mediated degradation of NPM1c | OCI-AML3 (NPM1c) | Median Inhibitory Concentration (IC50) of 1 µM for growth inhibition.[1] | [1][2][3][4][5] |
| NPM1 Oligomerization Inhibitor | NSC348884 | Disrupts NPM1 oligomerization, leading to apoptosis. | OCI-AML3 (NPM1c), LNCaP, Granta | IC50 of 1.7-4.0 μM in various cancer cell lines.[6][7] Stronger pro-apoptotic effect on OCI-AML3 compared to OCI-AML2 (wt-NPM1).[2][8][9] | [2][6][7][8][9][10] |
| Menin Inhibitor | Revumenib (SNDX-5613) | Inhibits the Menin-KMT2A interaction, downregulating HOX/MEIS1 expression. | R/R mNPM1 AML patients | 23% Complete Remission (CR) or CR with partial hematologic recovery (CRh).[11] | [11][12][13] |
| Menin Inhibitor | Ziftomenib (KO-539) | Inhibits the Menin-KMT2A interaction, downregulating HOX/MEIS1 expression. | R/R mNPM1 AML patients | 23% CR/CRh rate.[14] | [14][15][16][17][18] |
| XPO1 Inhibitor | Selinexor | Inhibits nuclear export, causing nuclear retention of NPM1c. | NPM1-mutated AML models | Induces differentiation and growth arrest. Prolonged inhibition is crucial for sustained anti-leukemic activity.[10][19][20] | [10][19][20][21] |
| BCL-2 Inhibitor | Venetoclax | Inhibits the anti-apoptotic protein BCL-2. | NPM1-mutated AML patients | In combination with hypomethylating agents (HMAs), achieved a 96% composite complete response (CRc) rate in older patients.[20][22] | [1][4][20][22][23][24][25][26][27][28] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways targeted by this compound and other NPM1c inhibitors.
Caption: this compound Mechanism of Action.
Caption: Menin Inhibitor Mechanism of Action.
Caption: XPO1 Inhibitor Mechanism of Action.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of NPM1c inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed AML cells (e.g., OCI-AML3 for NPM1c-mutated, OCI-AML2 for wild-type NPM1) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound (e.g., this compound, NSC348884) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following compound treatment.
Protocol:
-
Cell Treatment: Treat AML cells with the desired concentrations of the test compound and a vehicle control for the indicated time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
NPM1c Degradation Assay (Western Blot)
Objective: To assess the effect of a compound on the protein levels of NPM1c.
Protocol:
-
Cell Lysis: Treat AML cells with the test compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for NPM1 (which detects both wild-type and mutant forms) overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative levels of NPM1c protein.
Experimental Workflow Diagram
Caption: General In Vitro Experimental Workflow.
Conclusion
The landscape of NPM1c-targeted therapies in AML is rapidly evolving, with several promising strategies under investigation. This compound represents a novel approach by inducing the selective degradation of the NPM1c oncoprotein. While direct comparative data is still emerging, this guide provides a framework for understanding the relative strengths and mechanisms of different NPM1c inhibitors. Menin inhibitors and venetoclax-based regimens have shown significant clinical activity, setting a high bar for new entrants. Future studies involving head-to-head preclinical comparisons and eventually, clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound and other novel NPM1c inhibitors in the treatment of AML.
References
- 1. researchgate.net [researchgate.net]
- 2. Mutant NPM1 Hijacks Transcriptional Hubs to Maintain Pathogenic Gene Programs in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 4. Venetoclax induces rapid elimination of NPM1 mutant measurable residual disease in combination with low‐intensity chemotherapy in acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Small Molecule Menin Inhibitors: Novel Therapeutic Agents Targeting Acute Myeloid Leukemia with KMT2A Rearrangement or NPM1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. The effect of small molecule inhibitor NSC348884 on nucleophosmin 1-mutated acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prolonged XPO1 inhibition is essential for optimal antileukemic activity in NPM1-mutated AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ziftomenib: a menin inhibitor for R/R NPM1-mutated AML | VJHemOnc [vjhemonc.com]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 17. researchgate.net [researchgate.net]
- 18. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 19. Prolonged XPO1 inhibition is essential for optimal antileukemic activity in NPM1-mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Venetoclax-based regimens for NPM1-mutated AML | VJHemOnc [vjhemonc.com]
- 21. NSC348884 cytotoxicity is not mediated by inhibition of nucleophosmin oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Could Targeting NPM1c+ Misfolding Be a Promising Strategy for Combating Acute Myeloid Leukemia? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 26. Venetoclax induces rapid elimination of NPM1 mutant measurable residual disease in combination with low-intensity chemotherapy in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Nucleophosmin 1 Mutations in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Venetoclax-based low intensity therapy in molecular failure of NPM1-mutated AML - PubMed [pubmed.ncbi.nlm.nih.gov]
EAPB0503: A Promising Candidate for Overcoming Imatinib Resistance in Chronic Myeloid Leukemia
A detailed comparison of the novel imidazoquinoxaline derivative, EAPB0503, against standard tyrosine kinase inhibitors in imatinib-resistant Chronic Myeloid Leukemia (CML) models, supported by experimental data and detailed protocols.
For Immediate Release
Researchers and drug development professionals in the field of oncology are continually seeking novel therapeutic strategies to combat resistance to targeted therapies. In Chronic Myeloid Leukemia (CML), resistance to the first-line tyrosine kinase inhibitor (TKI), imatinib, remains a significant clinical challenge. A promising new agent, this compound, an imidazoquinoxaline derivative, has demonstrated significant efficacy in preclinical models of imatinib-resistant CML. This guide provides a comprehensive comparison of this compound with other TKIs, presenting available experimental data, detailed methodologies for key experiments, and visualizations of its mechanism of action.
Comparative Efficacy in CML Cell Lines
This compound has been shown to inhibit the proliferation of both imatinib-sensitive and, crucially, imatinib-resistant CML cells.[1] While direct head-to-head studies with a full panel of second and third-generation TKIs are not yet widely published, the available data indicates its potential as a valuable alternative. A key mechanism of its action is the ability to decrease the levels of the oncoprotein BCR-ABL, the driver of CML.[1][2]
To provide a comparative landscape, the following tables summarize the 50% inhibitory concentration (IC50) values for this compound and other commonly used TKIs in various CML cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: IC50 Values of this compound in CML Cell Lines
| Cell Line | Imatinib Sensitivity | This compound IC50 (µM) |
| K562 | Sensitive | Data not explicitly found in searches |
| LAMA84 | Sensitive | Data not explicitly found in searches |
| AR230 | Resistant | Data not explicitly found in searches |
While the primary study on this compound confirms its efficacy in imatinib-resistant cells, specific IC50 values were not available in the reviewed literature. The study does, however, demonstrate a dose-dependent inhibition of proliferation.
Table 2: Comparative IC50 Values of Other TKIs in CML Cell Lines (from various sources)
| Drug | K562 (nM) | LAMA-84 (nM) |
| Imatinib | 227.5 | ~250 |
| Nilotinib | 10.55 | ~20 |
| Dasatinib | 4.6 | ~1.5 |
Mechanism of Action: Targeting the BCR-ABL Oncoprotein
This compound's primary mechanism of action in CML cells is the reduction of BCR-ABL oncoprotein levels.[1][2] This leads to the induction of apoptosis (programmed cell death) and cell cycle arrest. The combination of this compound with imatinib has been shown to have a synergistic effect in inhibiting the proliferation of CML cells.[1]
Caption: BCR-ABL signaling pathway and points of intervention by Imatinib and this compound.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the dose-dependent effect of a compound on the proliferation of CML cell lines.
-
Cell Seeding: Seed CML cells (e.g., K562, LAMA84, AR230) in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Add varying concentrations of the test compound (e.g., this compound, imatinib) to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Solubilization: Incubate for 4 hours at 37°C. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following drug treatment.
-
Cell Treatment: Treat CML cells with the desired concentration of the test compound for the indicated time.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting for BCR-ABL and Downstream Targets
This technique is used to detect changes in protein expression levels.
-
Cell Lysis: Treat CML cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BCR-ABL, phospho-CrkL, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel compound against imatinib-resistant CML.
Caption: A standard in vitro workflow for evaluating a new drug for CML.
Conclusion
This compound represents a promising therapeutic agent for CML, particularly in the context of imatinib resistance. Its distinct mechanism of action, which involves the downregulation of the BCR-ABL oncoprotein, offers a potential strategy to overcome resistance mediated by kinase domain mutations. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential and to establish its place in the evolving landscape of CML treatment. The combination of this compound with existing TKIs may also offer a synergistic approach to improve patient outcomes.
References
Synergistic Antitumor Activity of EAPB0503 in Combination with Chemotherapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of EAPB0503, a novel imidazoquinoxaline derivative, with other chemotherapeutic agents in preclinical cancer models. The data presented herein highlights the potential of this compound in combination therapies for Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML) with Nucleophosmin 1 (NPM1) mutations.
Synergistic Effect of this compound with Imatinib in Chronic Myeloid Leukemia (CML)
This compound demonstrates a significant synergistic effect when combined with the tyrosine kinase inhibitor (TKI) imatinib in CML cell lines. This combination is effective in both imatinib-sensitive and imatinib-resistant CML cells, offering a potential strategy to overcome TKI resistance.
Data Summary
| Treatment | Target Cell Population | Key Outcomes | Reference |
| This compound (Monotherapy) | Imatinib-sensitive & resistant CML cells | Induces mitotic cell cycle arrest and apoptosis. Decreases BCR-ABL oncoprotein levels. | [1][2] |
| Imatinib (Monotherapy) | Imatinib-sensitive CML cells | Inhibits BCR-ABL tyrosine kinase activity, leading to reduced proliferation and apoptosis. | [1] |
| This compound + Imatinib (Combination Therapy) | Imatinib-sensitive & resistant CML cells | Synergistically inhibits cell proliferation and enhances apoptosis compared to either agent alone. | [1] |
Mechanism of Synergistic Action in CML
The synergy between this compound and imatinib stems from their distinct but complementary mechanisms of action targeting the BCR-ABL oncoprotein, the hallmark of CML. While imatinib directly inhibits the kinase activity of BCR-ABL, this compound leads to a decrease in the overall levels of the BCR-ABL protein.[1] This dual approach of inhibiting both the function and the expression of the oncoprotein results in a more potent and durable anti-leukemic effect.
Potential Synergistic Effect of this compound with Proteasome Inhibitors in NPM1-mutated Acute Myeloid Leukemia (AML)
In AML harboring NPM1 mutations (NPM1c), this compound selectively induces the degradation of the mutant NPM1c oncoprotein, leading to cell cycle arrest and apoptosis.[3][4][5][6] The mechanism of this compound-induced NPM1c degradation involves ubiquitylation and subsequent proteasomal degradation. This provides a strong rationale for a synergistic interaction with proteasome inhibitors, such as bortezomib (PS-341).
Data Summary
| Treatment | Target Cell Population | Key Outcomes | Reference |
| This compound (Monotherapy) | NPM1c-mutated AML cells | Induces SUMOylation and ubiquitylation of NPM1c, leading to its proteasomal degradation. Activates the p53 pathway. | [4][7] |
| Bortezomib (PS-341) (Monotherapy) | Various cancer cells | Reversibly inhibits the 26S proteasome, leading to an accumulation of ubiquitylated proteins and induction of apoptosis. | |
| This compound + Bortezomib (PS-341) (Combination Therapy) | NPM1c-mutated AML cells | The combination enhances the accumulation of ubiquitylated NPM1c, suggesting a synergistic induction of apoptosis. | [7] |
Mechanism of Potential Synergistic Action in NPM1c AML
This compound acts upstream of the proteasome by tagging the NPM1c oncoprotein for destruction via SUMOylation and ubiquitylation. A proteasome inhibitor like bortezomib then blocks the final step of protein degradation. The combination of these two agents would lead to a significant accumulation of the cytotoxic, ubiquitylated NPM1c, thereby enhancing the apoptotic signal and leading to a synergistic anti-leukemic effect.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the synergistic effects of this compound. Specific parameters such as cell seeding density, drug concentrations, and incubation times should be optimized for each cell line and experimental setup.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Leukemia cell lines (e.g., K562 for CML, OCI-AML3 for NPM1c AML)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and other chemotherapeutic agents (e.g., Imatinib, Bortezomib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Treat the cells with various concentrations of this compound, the other chemotherapeutic agent, and the combination of both. Include untreated and vehicle-treated controls.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control. The synergistic effect can be quantified by calculating the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control leukemia cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells after treatment and wash with cold PBS.
-
Resuspend the cells in the provided Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins (e.g., BCR-ABL, NPM1c).
Materials:
-
Treated and control leukemia cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BCR, anti-c-Abl, anti-NPM1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system. The band intensity can be quantified using densitometry software.
References
- 1. This compound, a novel imidazoquinoxaline derivative, inhibits growth and induces apoptosis in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazoquinoxaline derivative this compound: A promising drug targeting mutant nucleophosmin 1 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 7. Identification of Drug Combinations Containing Imatinib for Treatment of BCR-ABL+ Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking EAPB0503: A Novel Agent in Acute Myeloid Leukemia with NPM1 Mutations vs. Standard Therapies
For Immediate Release
A Comparative Analysis of EAPB0503 Against Standard-of-Care Treatments for Acute Myeloid Leukemia (AML), tailored for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of the novel therapeutic agent this compound against standard AML treatments, with a focus on its performance in the context of Nucleophosmin 1 (NPM1) mutations, a common genetic alteration in AML.[1][2]
Executive Summary
This compound, an imidazoquinoxaline derivative, has demonstrated significant preclinical activity in AML models harboring NPM1 mutations.[1][2][3] Its mechanism of action, centered on the targeted degradation of the mutant NPM1c protein, presents a promising alternative to the conventional "7 + 3" chemotherapy regimen of cytarabine and an anthracycline (such as daunorubicin), which has been the cornerstone of AML therapy for decades.[4][5] While direct head-to-head preclinical or clinical trial data comparing this compound with the "7+3" regimen is not yet publicly available, this guide synthesizes existing data to offer a comparative overview of their mechanisms, preclinical efficacy, and the methodologies used for their evaluation.
Data Presentation: A Comparative Overview
Due to the absence of direct comparative studies, this table summarizes the available preclinical data for this compound and the standard-of-care agents, cytarabine and daunorubicin, in the context of the NPM1-mutated AML cell line OCI-AML3.
| Parameter | This compound | Cytarabine (Standard of Care) | Daunorubicin (Standard of Care) |
| Target | Mutant NPM1c protein | DNA synthesis | DNA intercalation and topoisomerase II inhibition |
| Mechanism of Action | Induces proteasomal degradation of NPM1c, leading to p53 activation and apoptosis.[1][2] | Pyrimidine antagonist, inhibits DNA polymerase. | Intercalates into DNA, inhibiting DNA and RNA synthesis. |
| Cell Line Specificity | Highly selective for NPM1c-mutated cells (e.g., OCI-AML3).[1][3] | Broad-spectrum cytotoxic agent. | Broad-spectrum cytotoxic agent. |
| Reported In Vitro Efficacy (OCI-AML3 cells) | Significant growth inhibition observed at 0.1 µM.[6] | IC50 values reported in various studies, often in the nanomolar to low micromolar range. | IC50 values reported in various studies, often in the nanomolar range.[5][7] |
| Reported In Vivo Efficacy | Prolongs survival and reduces leukemia burden in NPM1c AML xenograft mice.[1][3] | A key component of the "7+3" regimen, which is the standard for achieving remission in AML.[5] | A key component of the "7+3" regimen, which is the standard for achieving remission in AML.[5] |
Note: The IC50 values for Cytarabine and Daunorubicin in OCI-AML3 cells vary across different studies and experimental conditions. Direct comparison with this compound's effective concentration should be interpreted with caution as the data is not from a head-to-head study.
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.
Signaling Pathways
Caption: Mechanism of Action of this compound in NPM1c AML.
Caption: Mechanism of Action of Standard AML Chemotherapy.
Experimental Workflow
Caption: Preclinical Workflow for Comparative Efficacy.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed OCI-AML3 cells in a 96-well plate at a density of 1 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Drug Treatment: After 24 hours, treat the cells with serial dilutions of this compound, cytarabine, or daunorubicin. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
In Vivo Xenograft Model for Efficacy Study
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old).
-
Cell Implantation: Intravenously inject 5 x 10^6 OCI-AML3 cells into each mouse.
-
Tumor Establishment: Allow the leukemia to establish for 7-14 days. Monitor engraftment by peripheral blood sampling and flow cytometry for human CD45+ cells.
-
Treatment Groups: Randomize mice into the following treatment groups (n=8-10 mice per group):
-
Vehicle control (e.g., DMSO or saline, administered intraperitoneally).
-
This compound (e.g., 25 mg/kg, administered intraperitoneally, daily).[3]
-
"7+3" regimen: Cytarabine (e.g., 25 mg/kg, intraperitoneally, daily for 7 days) and Daunorubicin (e.g., 1.5 mg/kg, intravenously, on days 1, 2, and 3).
-
-
Monitoring: Monitor the health of the mice daily and measure body weight twice weekly. Monitor leukemia progression by periodic peripheral blood analysis for hCD45+ cells.
-
Endpoint: The primary endpoint is overall survival. Euthanize mice when they show signs of distress or significant weight loss, and record the date of death.
-
Data Analysis: Generate Kaplan-Meier survival curves and compare the survival distributions between the treatment groups using the log-rank test. At the end of the study, bone marrow and spleen can be harvested to assess leukemic infiltration.
Conclusion
This compound represents a promising targeted therapy for NPM1-mutated AML, a significant subset of AML patients. Its distinct mechanism of action offers a potential advantage over the broad cytotoxicity of standard chemotherapy. While existing preclinical data are encouraging, direct comparative studies are essential to definitively benchmark its performance against the "7+3" regimen. The experimental protocols outlined in this guide provide a framework for conducting such critical head-to-head comparisons, which will be vital for the future clinical development of this compound.
References
- 1. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 2. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 7. researchgate.net [researchgate.net]
Cross-Validation of EAPB0503's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the imidazoquinoxaline derivative EAPB0503 with its next-generation analog, EAPB02303. We will delve into the mechanistic intricacies of this compound, supported by experimental data, and present a clear comparison of its performance and molecular targets against a newer alternative.
This compound: A Targeted Approach in Hematological Malignancies
This compound has demonstrated significant therapeutic potential, particularly in acute myeloid leukemia (AML) harboring mutations in the nucleophosmin-1 (NPM1) gene, leading to the cytoplasmic mislocalization of the NPM1c oncoprotein.[1][2] Its mechanism of action is multifaceted, primarily revolving around the selective induction of apoptosis and cell cycle arrest in cancer cells.
Mechanism of Action in NPM1-mutated AML
In NPM1c AML, this compound orchestrates a targeted degradation of the NPM1c oncoprotein.[2] This action restores the normal nucleolar localization of the wild-type NPM1 protein, a crucial step for tumor suppression.[2][3] This targeted degradation is achieved through the modulation of several key signaling pathways:
-
p53 Pathway Activation: this compound activates the p53 tumor suppressor pathway. It achieves this by downregulating HDM2, a ubiquitin ligase that targets p53 for degradation.[1][4] The subsequent increase in p53 levels leads to apoptosis.[1]
-
Modulation of Post-Translational Modifications: The compound alters the SUMOylation and ubiquitylation status of NPM1c, marking it for proteasomal degradation.[1][5][6][7] This is mediated by the downregulation of Sentrin/SUMO-specific protease 3 (SENP3) and the upregulation of the tumor suppressor ARF.[1][5][6][7]
-
Toll-Like Receptor Engagement: As a derivative of the Toll-like receptor (TLR) agonist imiquimod, this compound upregulates TLR7 and TLR8.[3] This leads to the activation of the downstream signaling component MyD88, suggesting a potential activation of the NF-κB pathway.[3][8]
Activity in Chronic Myeloid Leukemia (CML)
This compound has also shown efficacy in CML cells, including those resistant to the tyrosine kinase inhibitor imatinib.[9] It induces dose- and time-dependent inhibition of cell growth and triggers apoptosis.[9] A key effect in CML is the reduction of the BCR-ABL oncoprotein levels, the hallmark of this disease.[9]
Comparative Analysis: this compound vs. EAPB02303
A second-generation imiqualine, EAPB02303, has been developed, offering a broader spectrum of activity and increased potency compared to this compound.
| Feature | This compound | EAPB02303 |
| Potency | Baseline | ~200-fold greater than this compound[10][11] |
| AML Subtype Specificity | Primarily active in NPM1c AML[10][11] | Broad activity across various AML subtypes[10][11] |
| Primary Mechanism | NPM1c degradation, p53 activation, SUMOylation modulation[1][2][7] | Inhibition of PI3K/AKT/mTOR signaling pathway[10][11] |
| NPM1c Degradation | Primary mode of action in NPM1c AML[2] | Contributes to sensitivity in NPM1c AML, but not the primary mechanism across all AML subtypes[10] |
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms and experimental procedures, the following diagrams have been generated.
References
- 1. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazoquinoxaline derivative this compound: A promising drug targeting mutant nucleophosmin 1 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 6. researchgate.net [researchgate.net]
- 7. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 9. This compound, a novel imidazoquinoxaline derivative, inhibits growth and induces apoptosis in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Novel Imiqualine EAPB02303 Is a Potent Drug for Treating Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: EAPB0503 and its Second-Generation Derivative EAPB02303 in Acute Myeloid Leukemia
A new generation of anti-leukemic agents shows enhanced potency and broader activity, offering promising avenues for the treatment of Acute Myeloid Leukemia (AML). This guide provides a detailed comparison of the first-generation imidazoquinoxaline derivative, EAPB0503, and its second-generation counterpart, EAPB02303, with a focus on their performance, mechanisms of action, and supporting experimental data.
This compound, a novel imidazoquinoxaline derivative, has demonstrated significant anti-cancer activity, particularly in AML with nucleophosmin-1 (NPM1) mutations.[1][2] Building on this, a second-generation compound, EAPB02303, has been developed, exhibiting superior potency and a wider range of activity across various AML subtypes.[3] This guide will delve into a head-to-head comparison of these two compounds, providing researchers, scientists, and drug development professionals with a comprehensive overview to inform future research and therapeutic strategies.
Performance and Efficacy: A Quantitative Comparison
Experimental data reveals a substantial improvement in the anti-leukemic activity of EAPB02303 compared to its predecessor, this compound. The second-generation derivative displays a significantly lower IC50 value, indicating greater potency.
| Compound | Cell Line | IC50 (µM) | Fold Improvement |
| This compound | OCI-AML3 (NPM1c) | ~1 | N/A |
| EAPB02303 | OCI-AML3 (NPM1c) | ~0.005 | ~200x |
| This compound | THP-1 (wt-NPM1) | >10 | N/A |
| EAPB02303 | THP-1 (wt-NPM1) | ~0.05 | >200x |
Table 1: Comparative IC50 Values of this compound and EAPB02303 in AML Cell Lines. Data derived from in vitro studies highlights the enhanced potency of EAPB02303 across both NPM1-mutant and wild-type AML cell lines.
In vivo studies using xenograft mouse models of AML further underscore the superior efficacy of EAPB02303. While both compounds were effective in reducing the leukemic burden, EAPB02303 demonstrated a more potent effect, leading to a significant prolongation of survival, particularly in NPM1c AML xenografts.[3]
Mechanism of Action: Delineating the Signaling Pathways
Both this compound and EAPB02303 exert their anti-leukemic effects through the induction of apoptosis and targeting of key cellular pathways. However, their specific mechanisms show some distinctions.
This compound has been shown to selectively induce the degradation of the NPM1c oncoprotein in a proteasome-dependent manner.[4] This leads to the restoration of wild-type NPM1 to the nucleolus, triggering growth arrest and apoptosis.[2][4] Furthermore, this compound activates the p53 signaling pathway by downregulating its ubiquitin ligase, HDM2.[1][5] This compound also modulates the SUMOylation of NPM1c by downregulating SENP3 and upregulating ARF.[5][6][7]
The following diagram illustrates the proposed signaling pathway for this compound in NPM1c AML cells:
Figure 1: Proposed signaling pathway of this compound in NPM1c AML.
While EAPB02303 also promotes NPM1c protein degradation, it exhibits a broader spectrum of activity across various AML subtypes, suggesting a distinct or more multifaceted mechanism of action that is not solely reliant on the NPM1c mutation.[3]
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed AML cell lines (e.g., OCI-AML3, THP-1) in 96-well plates at a density of 1 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound or EAPB02303 (e.g., 0.001 µM to 10 µM) for 24, 48, and 72 hours. Use DMSO as a vehicle control.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Lyse treated and untreated AML cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., NPM1, p53, P-p53, HDM2, SENP3, ARF, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
The following diagram outlines the general workflow for Western Blot analysis:
Figure 2: General workflow for Western Blot analysis.
In Vivo Xenograft Studies
-
Animal Model: Use immunodeficient mice (e.g., NSG mice).
-
Cell Inoculation: Inject AML cells (e.g., 1 x 10^6 OCI-AML3 cells) intravenously into the tail vein of the mice.
-
Compound Administration: After one week, administer this compound (e.g., 2.5 mg/kg) or EAPB02303 intraperitoneally every other day for 3 weeks.[1] A control group should receive the vehicle.
-
Monitoring: Monitor the mice for signs of disease progression and survival.
-
Leukemic Burden Assessment: At the end of the treatment period, sacrifice a cohort of mice and assess the leukemic burden in the bone marrow, spleen, and peripheral blood by flow cytometry for human CD45 marker.[2][4]
-
Survival Analysis: Monitor the remaining mice for survival and analyze the data using Kaplan-Meier survival curves.
Conclusion
The second-generation imidazoquinoxaline derivative, EAPB02303, represents a significant advancement over its predecessor, this compound. Its enhanced potency and broader activity across different AML subtypes make it a highly promising candidate for further preclinical and clinical development. The detailed experimental protocols provided in this guide are intended to facilitate further research into the mechanisms of action and therapeutic potential of this new class of anti-leukemic agents. The distinct mechanistic profiles of these two compounds also offer valuable insights for the rational design of future targeted therapies for AML.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 3. mdpi.com [mdpi.com]
- 4. Imidazoquinoxaline derivative this compound: A promising drug targeting mutant nucleophosmin 1 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 7. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of EAPB0503: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent, investigational compounds like EAPB0503 is paramount. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, its classification as a cytotoxic and biologically active compound necessitates rigorous safety and disposal protocols.
This guide provides essential logistical and safety information for the proper disposal of this compound, drawing from its known biological activities and standard laboratory practices for hazardous chemical waste. Adherence to these procedures is critical for personnel safety and environmental protection.
Essential Safety and Handling Precautions
Given that this compound is an imidazoquinoxaline derivative with potent anti-leukemic and cytotoxic properties, it must be handled as a hazardous substance.[1] All personnel handling this compound should be thoroughly trained on the procedures for managing cytotoxic agents.[2][3]
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory when working with this compound. This includes, but is not limited to:
-
Gloves: Double gloving with chemotherapy-rated gloves is recommended.
-
Lab Coat: A dedicated, disposable lab coat should be worn.
-
Eye Protection: Chemical splash goggles or a face shield are necessary.
-
Respiratory Protection: A fit-tested respirator (e.g., N95 or higher) should be used, especially when handling the compound in powdered form or when there is a risk of aerosolization.
Engineering Controls: Work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[4]
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general guidelines for the disposal of potent, small-molecule inhibitors and cytotoxic research compounds.[5][6] Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.
-
Segregation of Waste: All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Unused or expired this compound.
-
Contaminated labware (e.g., pipette tips, tubes, flasks).
-
Contaminated PPE (gloves, lab coats, etc.).
-
Solutions containing this compound.
-
Spill cleanup materials.
-
-
Waste Containment:
-
Solid Waste: Collect all contaminated solid materials in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be marked with "Hazardous Waste," "Cytotoxic," and the chemical name "this compound."
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless approved by your EHS department. The pH of aqueous waste should be neutralized if it is highly acidic or basic, following institutional guidelines.[5]
-
-
Spill Management: In the event of a spill, the area should be immediately secured. Personnel with appropriate training and PPE should clean the spill using a spill kit designed for cytotoxic agents. All cleanup materials must be disposed of as hazardous waste.[7]
-
Final Disposal: All this compound waste must be disposed of through your institution's hazardous waste management program. This typically involves incineration at a licensed facility. Under no circumstances should this compound or its contaminated materials be disposed of in general trash or down the drain. [5][8]
Understanding the Biological Activity of this compound
This compound exhibits potent biological activity, primarily in the context of acute myeloid leukemia (AML) with mutated nucleophosmin-1 (NPM1c).[9][10] Its mechanism of action involves the modulation of several key signaling pathways, leading to apoptosis and cell growth inhibition.[1][11]
| Biological Effect | Cell Lines/Model | Key Findings |
| Apoptosis Induction | Chronic Myeloid Leukemia (CML) cells | Induces cell cycle arrest and apoptosis through mitochondrial membrane potential breakdown and PARP cleavage.[1] |
| NPM1c Degradation | NPM1c AML cells | Induces selective proteasome-mediated degradation of the NPM1c oncoprotein.[10] |
| p53 Pathway Activation | NPM1c expressing cells | Downregulates HDM2 and activates the p53 pathway, leading to apoptosis.[11] |
| TLR Activation | NPM1c AML cells | Upregulates Toll-like receptors 7 and 8 (TLR7 and TLR8) and activates the downstream MyD88 pathway.[9] |
This compound Signaling Pathway in NPM1c AML
The following diagram illustrates the key signaling pathways affected by this compound in NPM1c-mutated Acute Myeloid Leukemia.
Caption: Mechanism of action of this compound in NPM1c AML.
By understanding the potent biological effects of this compound and adhering to strict disposal protocols for cytotoxic compounds, laboratories can ensure a safe working environment and responsible management of this investigational drug.
References
- 1. This compound, a novel imidazoquinoxaline derivative, inhibits growth and induces apoptosis in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. osha.gov [osha.gov]
- 7. hse.gov.uk [hse.gov.uk]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 10. Imidazoquinoxaline derivative this compound: A promising drug targeting mutant nucleophosmin 1 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling EAPB0503
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of EAPB0503, an imidazoquinoxaline derivative with potent anti-tumor activity. Given its cytotoxic nature, strict adherence to the following procedures is mandatory to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
Due to its classification as a cytotoxic compound, a comprehensive PPE protocol is required at all times when handling this compound. This includes during unpacking, storage, preparation, administration, and disposal.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978-05 compliant). Powder-free. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Gown | Disposable, lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. | Protects against splashes and aerosol exposure, preventing contamination of personal clothing. |
| Eye Protection | Safety glasses with side shields or goggles. | Protects the eyes from splashes or aerosolized particles of the compound. |
| Respiratory Protection | A surgical or procedure mask is required when handling this compound in a biological safety cabinet. | Prevents inhalation of any aerosolized particles. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of potential contaminants out of the designated handling area. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the key procedural steps.
-
Inspect Package: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don PPE: Before opening, put on a protective gown and two pairs of chemotherapy-tested gloves.[1]
-
Unpack in a Designated Area: Open the shipping container in a designated area, preferably within a biological safety cabinet (BSC) or a certified chemical fume hood.
-
Wipe Vials: Clean the exterior of the primary container (vial) with a suitable decontaminating agent (e.g., 70% isopropyl alcohol) to remove any potential external contamination.[1]
-
Storage: Store this compound according to the manufacturer's instructions, typically in a secure, clearly labeled, and access-restricted area.
All preparation of this compound for experimental use must be conducted within a certified Class II Biological Safety Cabinet (BSC) or an equivalent containment primary engineering control.
Experimental Protocol: Reconstitution for In Vivo Studies
For xenograft mice studies, this compound has been administered intraperitoneally.[2] A typical preparation involves:
-
Dissolution: this compound is dissolved in Dimethyl Sulfoxide (DMSO).[2]
-
Dilution: The DMSO stock solution is then diluted in an equal volume of a suitable sterile vehicle for injection.[2]
-
Dosing: A common dosage used in mice is 2.5 mg/kg.[2]
Note: The work surface within the BSC should be covered with a disposable, plastic-backed absorbent pad to contain any potential spills.[1]
Disposal Plan
All materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
Proper segregation of cytotoxic waste is critical to prevent cross-contamination and ensure safe disposal.
| Waste Type | Disposal Container |
| Sharps (needles, syringes, contaminated glass) | Puncture-resistant, leak-proof sharps container clearly labeled as "Cytotoxic Waste".[3] |
| Contaminated PPE (gloves, gowns, masks, shoe covers) | Sealable, leak-proof plastic bags placed inside a designated cytotoxic waste bin. These bins are often color-coded (e.g., yellow or purple) and clearly labeled.[4] |
| Unused/Expired this compound | Dispose of as hazardous chemical waste according to institutional and local regulations. Do not dispose of down the drain. |
| Contaminated Labware (pipette tips, tubes, flasks) | Place in designated cytotoxic waste containers. |
-
Segregate at Point of Use: All contaminated waste must be immediately placed into the appropriate, labeled cytotoxic waste container.
-
Seal Containers: When waste containers are approximately three-quarters full, they should be securely sealed.
-
Labeling: Ensure all waste containers are clearly labeled with the "Cytotoxic" hazard symbol.
-
Collection: Follow your institution's procedures for the collection of hazardous waste by authorized personnel.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation, and Induces NPM1c Degradation in NPM1 Mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. danielshealth.ca [danielshealth.ca]
- 4. Cytotoxic Drugs and Related Waste: A Risk Management Guide for South Australian Health Services 2015 | SA Health [sahealth.sa.gov.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
